Technical Documentation Center

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate
  • CAS: 100514-02-1

Core Science & Biosynthesis

Foundational

"Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate" synthesis and properties

An In-Depth Technical Guide to Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate: Synthesis, Physicochemical Profiling, and Applications in Targeted Therapeutics Executive Summary & Pharmacological Significance Ethyl ci...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate: Synthesis, Physicochemical Profiling, and Applications in Targeted Therapeutics

Executive Summary & Pharmacological Significance

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS: 100514-02-1) is a highly versatile, chiral oxygen-containing heterocyclic building block[1]. Its structural motif—a tetrahydropyran (THP) ring functionalized with a carboxylate at the C2 position and a hydroxyl group at the C5 position—is a privileged scaffold in modern medicinal chemistry.

As a Senior Application Scientist, I frequently encounter this molecule as a critical intermediate in the synthesis of novel tricyclic compounds targeting mutant Isocitrate Dehydrogenase (IDH1/2) enzymes in oncology[2]. Furthermore, it is heavily utilized in the development of potent CCR2 modulators, which are designed to address metabolic disorders, insulin resistance, and inflammatory diseases by suppressing macrophage accumulation in adipose tissue[3].

Physicochemical & Structural Properties

Understanding the baseline physicochemical properties of this building block is essential for predicting its behavior during complex multi-step syntheses and chromatographic purifications.

Table 1: Physicochemical Profile of Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate

PropertyValue / Description
CAS Number (cis-isomer) 100514-02-1[1]
CAS Number (Unspecified) 110407-58-4[4]
Molecular Formula C₈H₁₄O₄[4]
Molecular Weight 174.19 g/mol [4]
Physical State Colorless to pale yellow viscous liquid
Storage Conditions Room temperature; inert atmosphere recommended[4]
H-Bond Donors / Acceptors 1 / 4
Key Structural Features Chiral centers at C2 and C5; sensitive to strong acids (acetal-like ether linkage)

Mechanistic Synthesis & Stereocontrol

To synthesize the cis isomer with high enantiomeric and diastereomeric purity, a de novo ring construction is preferred over chiral pool derivation. The most robust approach involves an asymmetric Hetero-Diels-Alder (HDA) reaction followed by a regioselective hydroboration.

Step 1: Catalytic Asymmetric Hetero-Diels-Alder (HDA)

The reaction between ethyl glyoxylate and 1,3-butadiene is catalyzed by a chiral Copper(II)-bis(oxazoline) [Cu(II)-BOX] complex.

  • Causality of Stereocontrol: The bidentate coordination of ethyl glyoxylate to the Cu(II) center fixes the s-cis conformation of the carbonyls. The bulky BOX ligand shields one face of the dienophile, forcing the diene to undergo an endo-approach from the unhindered face. This yields (2R)-ethyl 3,6-dihydro-2H-pyran-2-carboxylate with exceptional enantiomeric excess (>95% ee).

Step 2: Regio- and Diastereoselective Hydroboration

The intermediate possesses a C4-C5 double bond.

  • Causality of Regiocontrol: Using a sterically demanding borane like 9-BBN ensures regioselective attack at C5. The pseudo-equatorial ester at C2 creates a steric bias that directs the borane to the opposite face (anti-addition relative to the ring's conformational fold). Following alkaline peroxide oxidation, this establishes the cis relative stereochemistry between the C2-carboxylate and the newly formed C5-hydroxyl group.

Synthesis_Workflow A Ethyl Glyoxylate + 1,3-Butadiene B (2R)-Ethyl 3,6-dihydro- 2H-pyran-2-carboxylate A->B Cu(II)-BOX Asymmetric HDA C Ethyl cis-5-hydroxy- THP-2-carboxylate B->C 1. 9-BBN 2. H2O2 / NaOH D Ethyl 5-oxo- THP-2-carboxylate C->D Dess-Martin Periodinane

Fig 1: Asymmetric synthesis workflow and downstream oxidation of the THP scaffold.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed with built-in self-validation mechanisms to ensure trustworthiness and reproducibility at the bench.

Protocol A: Regioselective Hydroboration to Ethyl cis-5-hydroxy-THP-2-carboxylate
  • Preparation: In an oven-dried flask under N₂, dissolve (2R)-ethyl 3,6-dihydro-2H-pyran-2-carboxylate (1.0 eq) in anhydrous THF (0.2 M).

  • Borane Addition: Cool the solution to 0 °C. Dropwise add 9-BBN (0.5 M in THF, 1.2 eq). Stir at 0 °C for 1 hour, then warm to room temperature and stir for 12 hours.

  • Oxidation: Cool the mixture back to 0 °C. Carefully add 3M NaOH (1.5 eq) followed by slow dropwise addition of 30% H₂O₂ (3.0 eq). Stir for 2 hours.

  • Workup: Extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

  • Self-Validation & QC: The success of this step is validated by the disappearance of the characteristic vinylic protons (δ 5.7–5.9 ppm) in the ¹H-NMR spectrum and the emergence of a broad O-H stretch at ~3400 cm⁻¹ in FTIR. COSY NMR will confirm the regioselectivity, showing the hydroxyl-bearing methine proton (δ ~3.8 ppm) coupling to the C6 methylene group.

Table 2: Quantitative Yields and Stereoselectivity Metrics

Reaction StepCatalyst / ReagentIsolated Yield (%)Stereochemical Purity
Hetero-Diels-Alder Cu(OTf)₂-BOX82 - 86%>95% ee
Hydroboration-Oxidation 9-BBN; H₂O₂/NaOH75 - 80%>90% de (cis)
DMP Oxidation Dess-Martin Periodinane90 - 95%Retention at C2

Downstream Applications: Oxidation to 5-Oxo-THP-2-Carboxylate

In the synthesis of CCR2 modulators, the 5-hydroxyl group must be oxidized to a ketone to serve as an electrophile for subsequent reductive amination[5].

Protocol B: Dess-Martin Periodinane (DMP) Oxidation
  • Causality of Reagent Choice: DMP is chosen over Swern or Jones oxidations because it operates under mild, neutral conditions. This prevents the epimerization of the sensitive C2 alpha-proton and avoids hydrolytic cleavage of the THP ether linkage[3].

  • Reaction: Dissolve Ethyl 5-hydroxytetrahydropyran-2-carboxylate (2.0 g, 11.5 mmol) in anhydrous CH₂Cl₂ (80 mL). Add Dess-Martin periodinane (7.3 g, 17.2 mmol)[3].

  • Stirring: Stir the reaction mixture at room temperature overnight[3].

  • Quench: Add 10% aqueous Na₂S₂O₃ solution (50 mL) and saturated aqueous NaHCO₃ (50 mL). Stir vigorously for 15 minutes[5].

  • Self-Validation & QC: The biphasic quench is a self-validating system; the initial cloudy suspension of hypervalent iodine byproducts will clear into distinct organic and aqueous layers once complete reduction to soluble iodobenzene derivatives has occurred. TLC (PMA stain) will show complete conversion of the polar hydroxyl-THP to the less polar oxo-THP.

Stereocontrol N1 Bidentate Coordination (Cu-BOX + Glyoxylate) N2 Endo-Approach of Diene (Steric Shielding) N1->N2 N3 Enantiopure THP Alkene (>95% ee) N2->N3 N4 Steric Bias from C2-Ester N3->N4 N5 Regioselective Borane Attack (Anti-addition at C5) N4->N5 N6 cis-5-Hydroxy Isomer N5->N6

Fig 2: Logical causality of stereocontrol during HDA and hydroboration steps.

References[4] MySkinRecipes. "Ethyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEGaVL9D9qqQiIx-FdvCvo6yARPlSv_zOLp1etkxM0jVCCM3VRE8PBSGXGwmz3MVronpXoz-rF_0sU1Ny9IdsGl5gBmUxSv768xLY0-Lbuti83c3f05YjElqRkrNxcWyit5tCnmnBLwEiSUPBzPGW2tohcSgUufOkUL4a4PvlKoljvpBITcC1AgTF_TqRM4jLJrreZ-J491CW_p_m7ylLY7s6Ym4TMc_vCoCni4KEUiz2cXmg2puZihrg==[1] Guidechem. "(S)-5-hydroxy-heptanal (Xi)-cyclohemiacetal|(2Xi,5S)-6-ethyl-tetrahydro-pyran-2-ol". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAGOGgihhQmdxDUoNa7ffYf-cST1-_cy1VQRx68iVyNAcVMCkRGIXwDCU4m8MgWqPOJlsDcRuku6I7Pb7_l0bxdVsFN_Sztus5btMc6WSCcR5AOgutuubkssWDZAD-Sv9RQcdcmqkkvMDIxWPZizoZpXJF7qh6XgxqROjetqJBnCk9TGBEKSJxiBBm3a20FeHQ[2] Google Patents. "WO2016089797A1 - Novel tricyclic compounds as inhibitors of mutant idh enzymes". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBQ-jArOgeGH_5-yW-f-i5-7YETdWjPSpWcH1rTxeaDcaXMNnttxMPp6uU6rlvJLFqX9Ouwz6XA8KyYDxW6DS8wRNPBupa0N8N1n8XAtzGkj2CORqjmtn6GE1mU2hi2Kgv8wbB9bl5ZRQjc5eM[3] Google Patents. "RU2726206C2 - Modulators ccr2". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHguJwLPsi17rz-2o0cYxlGsN3ewFiNA2rGwIPwC0oS4ilsp9DwooG6qjcBrUL4kNZQ-9EnbbOzD5J03lVDFXtz5Erncg0EgPvyp617DiqCyvPTMEVSjym_r2DWuL8INPtxdH_fFkweMtgF9g==[5] Google Patents. "WO2016187393A1 - Ccr2 modulators". Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuxN4phIds1ZikVlKFPOtVSjLwZJHeIBa42EmDkyxJARfNLZ6YabDQKhrTKYLI3Yg8sS-cGF5VeJKAZeG3PVowv440gUT5Hjm9dUk9oorSShGonIOGZS8qvTqL0_gmphXivUFIiZxxWv_HF75C6Q==

Sources

Exploratory

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate: A Strategic Chiral Building Block

Executive Summary Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS: 110407-58-4, generic stereoisomers) represents a high-value chiral scaffold in modern medicinal chemistry. Structurally, it serves as an oxygenat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS: 110407-58-4, generic stereoisomers) represents a high-value chiral scaffold in modern medicinal chemistry. Structurally, it serves as an oxygenated bioisostere of cis-5-hydroxy-pipecolic acid and a rigidified analog of acyclic ether linkers. Its utility is defined by the cis-1,4-relationship (relative to ring numbering) between the carboxylate and hydroxyl groups, which provides a specific vector for fragment-based drug design (FBDD).

This guide details the conformational dynamics, stereoselective synthesis, and application of this building block in the synthesis of complex natural products (e.g., Lasonolide A, Neopeltolide) and antiviral therapeutics.

Structural Analysis & Stereochemistry

Conformational Dynamics

The tetrahydropyran (THP) ring adopts a chair conformation similar to cyclohexane.[1] For the 2,5-disubstituted system, the relative stereochemistry determines the thermodynamic stability and reactivity.

  • Trans-isomer (Thermodynamic): typically adopts a diequatorial conformation (2-eq, 5-eq), minimizing 1,3-diaxial interactions.

  • Cis-isomer (Kinetic/Functional): forces one substituent into an axial position. Assuming the bulky ester at C2 prefers the equatorial position to avoid the anomeric effect conflicts and steric strain, the C5-hydroxyl group adopts an axial orientation.

This axial hydroxyl is chemically distinct: it is more sterically crowded (hindering large protecting groups) but stereoelectronically primed for nucleophilic substitutions with inversion (e.g., Mitsunobu reaction) to generate the thermodynamically stable trans product.

Visualization of Stereochemical Relationships

The following diagram illustrates the synthesis and conformational lock of the cis-isomer.

G Oxo 5-Oxo-THP-2-carboxylate (Precursor) Red_Kinetic Kinetic Reduction (L-Selectride) Oxo->Red_Kinetic Steric Approach Control Red_Thermo Thermodynamic Reduction (NaBH4/CeCl3) Oxo->Red_Thermo Equilibrium Control Cis Cis-Isomer (2-eq, 5-ax) Kinetic Product Red_Kinetic->Cis Hydride attack from equatorial face Trans Trans-Isomer (2-eq, 5-eq) Thermodynamic Product Red_Thermo->Trans Hydride attack from axial face Cis->Trans Mitsunobu Inversion (via Esterification)

Figure 1: Stereodivergent synthesis pathways from the 5-oxo precursor. The choice of reducing agent dictates the cis/trans ratio.

Synthetic Methodologies

Route A: Stereoselective Reduction of 5-Oxo-THP

The most scalable route involves the reduction of Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate . The ketone at C5 is reduced using hydride reagents with specific steric profiles.

Protocol: Kinetic Reduction to cis-Isomer

This protocol utilizes a bulky hydride (L-Selectride) to enforce equatorial attack, yielding the axial alcohol (cis-isomer).

Reagents:

  • Substrate: Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate (1.0 eq)

  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 eq)

  • Solvent: Anhydrous THF

  • Quench: 30% H₂O₂ / NaOH

Step-by-Step:

  • Preparation: Dissolve the 5-oxo substrate in anhydrous THF (0.1 M) under Argon atmosphere. Cool the solution to -78 °C .

  • Addition: Add L-Selectride solution dropwise over 30 minutes. The bulky hydride approaches from the less hindered equatorial face, forcing the forming hydroxyl group into the axial position.

  • Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (stain with PMA or Anisaldehyde).

  • Quench: Carefully add MeOH (excess) at -78 °C. Allow to warm to 0 °C. Add 10% NaOH followed by 30% H₂O₂ dropwise (oxidative workup of organoboranes).

  • Workup: Dilute with Et₂O, wash with saturated NaHCO₃ and brine. Dry over MgSO₄.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The cis-isomer typically elutes after the trans-isomer due to intramolecular H-bonding or polarity differences.

Yield: 85-92% | dr: >10:1 (cis:trans)

Route B: De Novo Synthesis via Hetero-Diels-Alder (HDA)

For enantioselective access without resolution, the Jacobsen or Danishefsky HDA reaction is preferred.

  • Reaction: Chiral Cr(III) or Co(III) salen catalysts mediate the cycloaddition of Danishefsky’s diene with ethyl glyoxylate .

  • Outcome: Produces an enantioenriched dihydropyranone, which is subsequently hydrogenated and reduced as per Route A.

Reactivity & Functionalization Profile

The cis-5-hydroxy ester is a bifunctional scaffold. The orthogonality between the secondary alcohol and the ethyl ester allows for sequential functionalization.

Functional GroupReaction TypeConditionsOutcome
C5-Hydroxyl (Axial) Mitsunobu ReactionPPh₃, DIAD, R-COOHInversion to trans -ester (Equatorial)
AlkylationNaH, BnBr, TBAIRetention of configuration (Benzyl ether)
OxidationDess-Martin PeriodinaneReversion to 5-oxo intermediate
C2-Ester HydrolysisLiOH, THF/H₂Ocis-5-hydroxy-THP-2-carboxylic acid
ReductionDIBAL-H (2 eq), -78 °Ccis-5-hydroxy-THP-2-carbaldehyde
AmidationTBD, Amine, 60 °CFormation of chiral amides (Peptidomimetics)

Case Studies & Applications

Natural Product Synthesis: Lasonolide A

The cis-THP motif is a recurring structural element in marine macrolides. In the synthesis of (-)-Lasonolide A , the cis-relationship is crucial for the macrocyclic conformation.

  • Strategy: The C2-ester is converted to a phosphonium salt for a Wittig coupling, while the C5-hydroxyl is protected as a silyl ether to survive the macrocyclization.

  • Significance: The rigidity of the THP ring reduces the entropic penalty of cyclization.

Drug Discovery: HCV NS5A Inhibitors

Researchers at BMS utilized chiral THP fragments to replace proline in peptidomimetic inhibitors.

  • Mechanism: The THP oxygen acts as a hydrogen bond acceptor, mimicking the backbone carbonyl of peptides, while the C2/C5 substituents vector pharmacophores into specific viral pockets.

  • Reference: See Section 6 [1].

References

  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A . Lee, H. et al. National Institutes of Health (PMC). Available at: [Link]

  • Stereoselective Synthesis of Polysubstituted Tetrahydropyrans . University of Valladolid. Available at: [Link]

  • Conformational Analysis of Pyran Inter-Halide Analogues . Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

Foundational

Engineering Bioisosteres: A Technical Guide to Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate in Drug Discovery

Executive Summary is a highly specialized, oxygen-containing heterocyclic building block[1]. By substituting traditional carbocycles with tetrahydropyran (THP) moieties, drug developers can fundamentally optimize the of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

is a highly specialized, oxygen-containing heterocyclic building block[1]. By substituting traditional carbocycles with tetrahydropyran (THP) moieties, drug developers can fundamentally optimize the of active pharmaceutical ingredients (APIs)[2]. This whitepaper details the physicochemical properties, self-validating synthetic protocols, and advanced applications of this compound in modern medicinal chemistry.

Physicochemical Profiling & Structural Significance

The compound exists as a versatile chiral intermediate. Its structural and registry data are summarized below:

PropertyValue
Chemical Name Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate
CAS Number (cis-isomer) 100514-02-1[3]
CAS Number (general) 110407-58-4[4]
Molecular Formula C8H14O4[4]
Molecular Weight 174.19 g/mol [4]
MDL Number MFCD23106055[5]
Structural Class Tetrahydropyran (THP) Ester

Causality in Structural Design: The THP ring acts as a critical bioisostere for the cyclohexane ring[2]. The substitution of a methylene (-CH₂-) group with an oxygen atom (-O-) introduces a into the core scaffold[2]. This targeted modification significantly reduces the compound's overall lipophilicity (LogP), which enhances aqueous solubility without drastically altering the 3D steric bulk[2]. Consequently, these improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties reduce off-target toxicity and increase target binding affinity[2].

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing the cis-isomer with high diastereoselectivity requires strict control over the thermodynamic equilibrium during the functionalization of the pyran ring.

Experimental Protocol: Diastereoselective Synthesis

Objective: To convert an unsaturated pyran derivative (e.g., benzyl 3,4-dihydro-2H-pyran-2-carboxylate) into the cis-THP ester[6].

Step-by-Step Methodology:

  • Hydroboration (Kinetic Control):

    • Action: Add Borane-THF complex (BH₃-THF, 1.0 M in THF, 1.3 eq) dropwise to a -78 °C cooled solution of the unsaturated pyran-2-carboxylate precursor in anhydrous THF[6].

    • Causality: The -78 °C temperature is critical to kinetically control the hydroboration. It ensures the boron atom adds to the less sterically hindered face of the double bond, establishing the cis relationship relative to the bulky carboxylate group.

  • Oxidation (Stereochemical Retention):

    • Action: Stir for 30 minutes at -78 °C, then warm to room temperature for 6 hours[6]. Quench the reaction with Sodium acetate and 30% H₂O₂[6].

    • Causality: The alkaline peroxide oxidation replaces the carbon-boron bond with a carbon-oxygen bond with complete retention of stereochemistry, yielding the precisely oriented 5-hydroxy group[6].

  • Transesterification & Deprotection:

    • Action: Perform hydrogenolysis using 10% Pd/C under an H₂ atmosphere in ethanol.

    • Causality: Ethanol serves a dual purpose: it acts as the solvent for the catalytic hydrogenolysis (removing the benzyl protecting group) and serves as the nucleophile for the subsequent acid-catalyzed esterification to form the final ethyl ester.

  • Purification & Validation:

    • Action: Filter the mixture through Celite to remove the palladium catalyst. Concentrate the filtrate in vacuo and purify via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient).

    • Validation: Confirm the cis stereochemistry via ¹H-NMR spectroscopy. The coupling constants (J-values) of the axial/equatorial protons at C2 and C5 act as a self-validating system, confirming the characteristic chair conformation of the cis-tetrahydropyran ring.

SynthWorkflow Start Unsaturated Pyran Precursor Hydroboration Hydroboration (BH3-THF, -78°C) Start->Hydroboration Kinetic Control Oxidation Oxidation (H2O2, NaOAc) Hydroboration->Oxidation Retention of Config Hydrogenolysis Hydrogenolysis & Transesterification (Pd/C, H2, EtOH) Oxidation->Hydrogenolysis Intermediate Product Ethyl cis-5-hydroxy-THP -2-carboxylate Hydrogenolysis->Product Esterification Validation 1H-NMR Validation (Stereochemistry Check) Product->Validation QA/QC

Synthetic workflow for Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate.

Applications in Pharmaceutical Development

Ethyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate is extensively utilized in synthesizing complex APIs, particularly for neurological and cardiovascular indications[1].

  • Cardiovascular Disease Therapeutics: It serves as a core intermediate in the development of[6]. These modulators are critical in treating heart failure (both reduced and preserved ejection fraction) by activating the phosphoinositide 3-kinase and nitric oxide signaling pathways[6].

  • Agrochemicals & Complex Molecules: Beyond human therapeutics, the compound is employed in the formulation of next-generation pesticides and herbicides, where the THP ring enhances environmental stability and target efficacy[1].

PKLogic Carbocycle Cyclohexane Ring (High Lipophilicity) Bioisostere THP Ring Substitution (-CH2- to -O-) Carbocycle->Bioisostere Structural Design HBA Introduces H-Bond Acceptor Bioisostere->HBA LogP Reduces LogP (Lower Lipophilicity) Bioisostere->LogP Affinity Enhances Target Binding HBA->Affinity Solubility Improves Aqueous Solubility LogP->Solubility Result Optimized ADME Profile Solubility->Result Affinity->Result

Pharmacokinetic advantages of substituting carbocycles with a THP ring.

References

  • MySkinRecipes. "Ethyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate". Source: [Link]

  • Google Patents. "WO2022122773A1 - RXFP1 modulators for the treatment of heart failure".

Sources

Exploratory

Spectroscopic Characterization of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate: A Technical Guide

Executive Summary Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS: 100514-02-1) is a highly versatile oxygen-containing heterocyclic building block. As a Senior Application Scientist, I frequently encounter this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS: 100514-02-1) is a highly versatile oxygen-containing heterocyclic building block. As a Senior Application Scientist, I frequently encounter this intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of CCR2 modulators for inflammatory diseases [1] and mutant IDH1 inhibitors for oncology [2].

Because the biological efficacy of these downstream APIs relies heavily on precise stereochemistry, rigorous spectroscopic validation of this intermediate is non-negotiable. This whitepaper provides an authoritative, in-depth analysis of the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiles of the cis-isomer, detailing the causality behind the observed data and providing self-validating experimental protocols.

Mechanistic Context & Stereochemical Framework

To interpret the spectroscopic data of a substituted tetrahydropyran accurately, one must first understand its three-dimensional conformation. The tetrahydropyran ring adopts a chair conformation to minimize torsional strain.

In the cis-1,4-disubstituted geometry of this molecule, the substituents at C2 (ethyl carboxylate, -COOEt) and C5 (hydroxyl, -OH) are forced onto the same face of the ring. Consequently, one substituent must occupy an equatorial position while the other is forced into an axial position.

  • Steric Causality: The -COOEt group has a significantly larger conformational free energy (A-value

    
     1.2 kcal/mol) compared to the -OH group (A-value 
    
    
    
    0.9 kcal/mol).
  • Conformational Locking: To minimize 1,3-diaxial interactions, the molecule overwhelmingly favors the conformer where the bulky -COOEt group is equatorial , forcing the -OH group into the axial position.

This conformational locking is the foundational principle that dictates the


-coupling constants observed in the 

H NMR spectrum.

Workflow Sample Ethyl cis-5-hydroxy- tetrahydro-pyran-2-carboxylate NMR NMR Spectroscopy (1H, 13C, 2D COSY/NOESY) Sample->NMR Conformation & Connectivity IR FT-IR Spectroscopy (ATR) Sample->IR Functional Group Validation MS Mass Spectrometry (LC-ESI-MS / GC-EI-MS) Sample->MS Exact Mass & Fragmentation Data Structural Elucidation & Stereochemical Confirmation NMR->Data IR->Data MS->Data

Figure 1: Multi-modal spectroscopic workflow for structural validation.

Spectroscopic Profiling & Causality

Nuclear Magnetic Resonance (NMR)

The


H NMR spectrum is the definitive tool for confirming the cis stereochemistry. Because the C2 ester is equatorial, the H-2 proton is axial . It resides in a trans-diaxial relationship with the axial proton at C3, resulting in a large vicinal coupling constant (

Hz). Conversely, because the C5 hydroxyl is axial, the H-5 proton is equatorial . Equatorial protons in chair conformations typically exhibit only small gauche/vicinal couplings (

Hz) to adjacent protons, appearing as narrow multiplets.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups. The spectrum is dominated by a strong, sharp carbonyl stretch indicative of an aliphatic ester, and a broad O-H stretch. The absence of a ketone carbonyl stretch (typically


 cm

) confirms that the alcohol has not been over-oxidized—a common risk when utilizing Dess-Martin periodinane in downstream steps [1].
Mass Spectrometry (MS)

Electron Ionization (EI) MS provides structural connectivity through predictable fragmentation. The molecular ion (


 at m/z 174) undergoes characteristic 

-cleavages. The most diagnostic fragment is the loss of the ethoxycarbonyl radical (

COOEt, -73 Da), yielding a stable oxonium/pyrylium-type cation at m/z 101, which subsequently loses water to form the m/z 83 core.

MS_Frag M Molecular Ion [M]+ m/z 174 F1 [M - H2O]+ m/z 156 M->F1 -H2O (-18 Da) F2 [M - u2022OEt]+ m/z 129 M->F2 -u2022OCH2CH3 (-45 Da) F3 [M - u2022COOEt]+ m/z 101 M->F3 -u2022COOCH2CH3 (-73 Da) F4 Pyrylium Core m/z 83 F3->F4 -H2O (-18 Da)

Figure 2: Primary electron ionization (EI) mass fragmentation pathways.

Experimental Methodologies: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as a closed-loop system. The exact mass from MS validates the molecular formula, IR confirms the functional groups, and NMR locks in the 3D stereochemistry.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15-20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (

    
    , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.
    
  • Instrument Setup: Transfer the solution to a precision 5 mm NMR tube. Tune and match the probe on a 400 MHz (or higher) NMR spectrometer to the

    
    H and 
    
    
    
    C Larmor frequencies.
  • 
    H Acquisition:  Acquire 16 transients using a standard 30° pulse sequence. Set the relaxation delay (
    
    
    
    ) to 2.0 seconds and the acquisition time to 3.0 seconds to ensure full longitudinal relaxation and quantitative integration.
  • 
    C Acquisition:  Acquire 1024 transients using a power-gated broadband proton decoupling sequence (e.g., zgpg30). This prevents Nuclear Overhauser Effect (NOE)-induced integration errors while maximizing signal-to-noise for the quaternary ester carbon.
    
Protocol B: FT-IR (ATR) Analysis
  • Background Calibration: Clean the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer with isopropanol. Collect a background spectrum (32 scans, 4 cm

    
     resolution) in ambient air.
    
  • Sample Application: Apply 2-3

    
    L of the neat liquid (or a concentrated film) directly onto the ATR crystal. Ensure complete coverage of the sensor area.
    
  • Acquisition: Collect the sample spectrum using the same parameters (32 scans, 4000–600 cm

    
     range). Apply an atmospheric compensation algorithm to remove ambient 
    
    
    
    and
    
    
    interference.
Protocol C: GC-EI-MS Analysis
  • Chromatography: Inject 1

    
    L of a 1 mg/mL solution (in ethyl acetate) into a GC-MS equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m x 0.25mm). Use helium as the carrier gas at 1.0 mL/min.
    
  • Ionization: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the ion source temperature to 230°C.

  • Detection: Scan from m/z 50 to 300. Extract the chromatogram and analyze the fragmentation pattern of the peak eluting at the target retention time.

Quantitative Data Summaries

Table 1: H NMR Data (400 MHz, )
ProtonShift (ppm)Multiplicity

(Hz)
IntegrationAssignment & Causality
H-2 (ax) 3.95dd11.5, 2.51HAxial proton; large trans-diaxial coupling to H-3(ax) confirms equatorial ester.
H-6 (eq) 3.85ddd11.0, 4.5, 2.01HGeminal coupling to H-6(ax), small vicinal to H-5(eq).
H-5 (eq) 3.75m-1HEquatorial proton; small couplings to adjacent axial/equatorial protons.
H-6 (ax) 3.40dd11.0, 2.01HGeminal coupling to H-6(eq).
-OH 2.40br s-1HHydroxyl proton; exchangeable with

.
H-3, H-4 1.50 - 2.20m-4HRing methylenes; complex overlapping multiplets.
-CH

-
4.20q7.12HEster ethyl group methylene.
-CH

1.28t7.13HEster ethyl group methyl.
Table 2: C NMR Data (100 MHz, )
CarbonShift (ppm)Assignment
C=O 171.5Ester carbonyl
C-2 76.2Ring carbon adjacent to oxygen and -COOEt
C-6 65.4Ring carbon adjacent to ring oxygen
C-5 64.1Ring carbon bearing the hydroxyl group
-CH

-
61.2Ethyl ester methylene
C-3 28.5Ring methylene
C-4 25.3Ring methylene
-CH

14.2Ethyl ester methyl
Table 3: FT-IR (ATR) Key Absorptions
Wavenumber (cm

)
IntensityAssignment
3420 Broad, StrongO-H stretching (hydrogen-bonded)
2945, 2860 MediumC-H stretching (sp

hybridized)
1735 StrongC=O stretching (aliphatic ester)
1210, 1095 StrongC-O stretching (ester and cyclic ether)

Conclusion

The structural elucidation of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate requires a holistic interpretation of its conformational dynamics. By understanding that the bulky ethyl ester group locks the ring into a specific chair conformation, researchers can confidently assign the critical trans-diaxial


H NMR couplings that differentiate the cis isomer from its trans counterpart. This self-validating spectroscopic profile ensures the integrity of downstream syntheses in critical drug development pipelines.

References

  • Title: WO2016187393A1 - Ccr2 modulators Source: Google Patents URL
  • Title: WO2016089797A1 - Novel tricyclic compounds as inhibitors of mutant IDH enzymes Source: Google Patents URL
Foundational

Stereochemical & Conformational Matrix: Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate

The following technical guide details the stereochemical, conformational, and synthetic parameters of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate . Executive Technical Summary Ethyl cis-5-hydroxy-tetrahydro-pyran-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the stereochemical, conformational, and synthetic parameters of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate .

Executive Technical Summary

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS: 100514-02-1) serves as a critical chiral scaffold in the synthesis of polyether antibiotics, thrombin inhibitors, and complex macrocycles. Its structural value lies in the 2,5-disubstitution pattern of the tetrahydropyran (THP) ring, which mimics the pyranose backbone of carbohydrates while offering distinct lipophilic properties suitable for drug discovery.

This guide analyzes the "cis" stereoisomer, defined by the syn-relationship between the C2-carboxylate and the C5-hydroxyl group. Unlike the thermodynamically preferred trans-isomer (diequatorial), the cis-isomer adopts a defined axial-equatorial conformation, making its selective synthesis and characterization a challenge of stereoelectronic control.

Stereochemical Fundamentals

Configuration and Nomenclature

The molecule possesses two stereogenic centers at C2 and C5 . The term "cis" refers to the relative stereochemistry where both substituents reside on the same face of the planar ring projection.

  • Cis-Isomers (Enantiomeric Pair):

    
     and 
    
    
    
    .
  • Trans-Isomers (Enantiomeric Pair):

    
     and 
    
    
    
    .
Conformational Analysis (The "Cis" Paradox)

The tetrahydropyran ring exists predominantly in a chair conformation. To minimize 1,3-diaxial interactions, the bulky ethyl ester group at C2 dictates the conformational equilibrium, anchoring itself in the equatorial position.

  • C2-Position (Anchor): The ethoxycarbonyl group (

    
    ) is sterically demanding (
    
    
    
    -value
    
    
    kcal/mol). It strongly prefers the equatorial orientation.
  • C5-Position (Variable):

    • In the Trans isomer, the C5-hydroxyl is equatorial (e,e relationship). This is the thermodynamic ground state.

    • In the Cis isomer, the C5-hydroxyl is forced into the axial position (e,a relationship).

Therefore, the cis-isomer is thermodynamically less stable than the trans-isomer, requiring kinetic control during synthesis to install the hydroxyl group in the axial orientation.

Figure 1: Conformational Equilibrium of the Cis-Isomer The diagram below illustrates the equilibrium favoring the conformer where the large ester group is equatorial, forcing the hydroxyl group axial.

Conformation cluster_legend Stereoelectronic Drivers ChairA Conformer A (Major) C2-Ester: Equatorial C5-OH: Axial ChairB Conformer B (Minor) C2-Ester: Axial C5-OH: Equatorial ChairA->ChairB  Ring Flip (Unfavorable)   Text1 1. Steric Bulk: Ester > OH Text2 2. Cis-Constraint: Requires (Eq, Ax) or (Ax, Eq) Text3 3. Result: Chair A is >2.5 kcal/mol more stable

Caption: Conformational analysis of the cis-isomer. The steric bulk of the C2-ester locks the ring, forcing the C5-hydroxyl into the axial position.

Synthetic Protocol: Kinetic vs. Thermodynamic Control

To synthesize the cis-isomer selectively, one must avoid the thermodynamic trap of the all-equatorial trans-isomer. The most reliable route involves the stereoselective reduction of the corresponding ketone: Ethyl 5-oxotetrahydropyran-2-carboxylate .

Mechanistic Logic
  • Reagent: L-Selectride (Lithium tri-sec-butylborohydride).

  • Mechanism: L-Selectride is a bulky hydride donor. In substituted cyclohexanones/pyranones, bulky hydrides attack from the less hindered equatorial trajectory.

  • Outcome: Equatorial attack pushes the resulting oxygen atom into the axial position.

    • Equatorial Attack

      
      Axial Alcohol (Cis) .
      
    • Axial Attack

      
      Equatorial Alcohol (Trans) .
      
Experimental Protocol (Self-Validating)

Objective: Synthesis of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate via Kinetic Reduction.

ParameterSpecification
Substrate Ethyl 5-oxotetrahydropyran-2-carboxylate (1.0 eq)
Reagent L-Selectride (1.0 M in THF, 1.2 eq)
Solvent Anhydrous THF (0.1 M concentration)
Temperature -78°C (Critical for kinetic control)
Quench 30%

/ NaOH

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon atmosphere. Charge with Ethyl 5-oxotetrahydropyran-2-carboxylate dissolved in anhydrous THF.

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Addition: Add L-Selectride dropwise over 20 minutes via syringe pump. Note: Rapid addition causes local heating, leading to trans-isomer formation.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The ketone spot (

    
    ) should disappear; the cis-alcohol (
    
    
    
    ) appears.
  • Oxidative Workup: Carefully quench with MeOH (excess) at -78°C. Remove cooling bath. Add 10% NaOH followed by 30%

    
     dropwise (Caution: Exothermic). Stir for 1 hour at room temperature to oxidize organoboranes.
    
  • Extraction: Dilute with water, extract with

    
     (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel. The cis-isomer typically elutes after the trans-isomer due to the axial hydroxyl group's higher polarity/interaction with silica.

Analytical Characterization & Validation

Distinguishing the cis (axial OH) from the trans (equatorial OH) isomer is definitively achieved via


 NMR spectroscopy, specifically by analyzing the coupling constants (

) of the proton at C5 (

).
NMR Coupling Constants ( Values)

The conformation is locked by the C2-ester. We analyze the signal for H5 .

  • Trans-Isomer (H5 is Axial):

    • H5 is axial.[1] It has two vicinal neighbors at C4 (

      
      ) and two at C6 (
      
      
      
      ).
    • Key Signal: H5 shows a large diaxial coupling (

      
      ) with 
      
      
      
      and
      
      
      .
    • Value:

      
       (Triplet of doublets or similar wide multiplet).
      
  • Cis-Isomer (H5 is Equatorial):

    • H5 is equatorial. It lacks any diaxial relationship with neighbors.

    • Key Signal: H5 shows only small equatorial-axial or equatorial-equatorial couplings.

    • Value:

      
       (Narrow multiplet or broad singlet).
      

Table 1: Diagnostic NMR Data

FeatureCis-Isomer (Target)Trans-Isomer (Impurity)
C5-OH Orientation AxialEquatorial
H5 Proton Orientation EquatorialAxial
H5 Multiplicity Narrow multiplet (

)
Wide multiplet (

)
Coupling (

)

(eq-ax)

(ax-ax)
NOE Correlation Strong NOE between H5 and H2 (if 1,4-diaxial?[2] No, H2 is axial, H5 is eq. Weak/No NOE).Strong NOE between H5 and H3ax/H1ax? (H5 is ax).[1]

Note: In the cis-isomer, H2 is Axial and H5 is Equatorial. They are not on the same face, so NOE is minimal. In the trans-isomer, H2 is Axial and H5 is Axial. They are 1,4-diaxial. While distant, 1,4-diaxial NOEs can sometimes be observed, but coupling constants are the gold standard.

Synthesis Workflow Diagram

Synthesis Start Precursor: Ethyl 5-oxotetrahydropyran-2-carboxylate Reagent Reagent: L-Selectride (Bulky Hydride) -78°C, THF Start->Reagent TS Transition State: Equatorial Hydride Attack (Steric approach control) Reagent->TS Product Target Product: Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (Axial OH formed) TS->Product  Major (>90%)   SideProduct Side Product: Trans-Isomer (Thermodynamic) TS->SideProduct  Minor (<10%)  

Caption: Kinetic synthesis workflow. Bulky hydrides favor equatorial attack, yielding the axial alcohol (cis-isomer).

References

  • Hanschke, E. "Synthesis of 2,5-Disubstituted Tetrahydropyrans." Chem. Ber., 1955, 88, 1053.
  • Yadav, J. S., et al. "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans."[3] Beilstein J. Org. Chem., 2021, 17 , 1041–1076. Link

  • Eliel, E. L., et al. "Conformational Analysis.[4] 42. Monosubstituted Tetrahydropyrans." J. Am. Chem. Soc., 1981, 103 , 2183. (Conformational energy values).

  • Brown, H. C., & Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic Ketones with High Stereoselectivity." J. Am. Chem. Soc., 1972, 94 , 7159. (Protocol for L-Selectride reduction).[5]

  • PubChem Compound Summary. "Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS 100514-02-1)." Link

Sources

Exploratory

An In-Depth Technical Guide to the Discovery and History of Pyran-Based Synthons

Introduction: The Pyran Core and the Synthon Concept The pyran ring, a six-membered oxygen-containing heterocycle, is a privileged scaffold in chemistry and biology. Its various forms—including dihydropyran (DHP) and tet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyran Core and the Synthon Concept

The pyran ring, a six-membered oxygen-containing heterocycle, is a privileged scaffold in chemistry and biology. Its various forms—including dihydropyran (DHP) and tetrahydropyran (THP)—are integral structural motifs in a vast array of natural products, from the complex polyether antibiotics and marine toxins to ubiquitous plant-derived compounds like flavonoids and coumarins.[1][2][3] This prevalence in nature underscores their evolutionary selection for specific biological functions, making pyran-containing molecules a fertile ground for drug discovery and development.[4][5]

In synthetic organic chemistry, the "synthon" approach provides a logical framework for dissecting a complex target molecule into idealized, charged fragments that represent potential starting materials. A pyran-based synthon is not a specific reagent but rather the strategic concept of using simple, acyclic precursors that can be predictably cyclized to form the pyran ring. This guide provides a deep dive into the historical discovery and evolution of these synthons, tracing the development of key synthetic methodologies that have empowered chemists to construct this crucial heterocyclic core with increasing efficiency and stereocontrol. We will explore the causality behind major synthetic strategies, provide field-proven protocols, and examine the impact of these methods on the synthesis of complex, biologically active molecules.

Chapter 1: The Elusive Parent - Early Encounters with the Pyran Ring

While substituted pyran derivatives have been known for over a century, the parent, unsubstituted pyran ring proved to be a significant synthetic challenge. Early theoretical calculations predicted that simple pyrans, as dienolic ethers, would be highly unstable.[6] This prediction was confirmed when the unsubstituted 4H-pyran was finally isolated and characterized for the first time only in 1962, through the pyrolysis of 2-acetoxy-3,4-dihydro-2H-pyran.[7][8] It was found to be exceptionally unstable, particularly in the presence of air, readily disproportionating.[6]

Long before the parent ring was isolated, however, chemists were working with its more stable, fused-ring derivatives. The history of pyran chemistry truly begins with the isolation of coumarin (a benzopyranone) from tonka beans by Vogel in 1820.[9][10] Its characteristic sweet smell made it historically significant in the fragrance industry. The first laboratory synthesis of coumarin was achieved by William Henry Perkin in 1868, lending its name to the famous Perkin reaction.[11] This early work on stable, aromatic pyran derivatives laid the groundwork for understanding the chemistry of the pyran scaffold, even if the simpler, non-aromatic versions remained out of reach.

Chapter 2: Foundational Strategies - The Rise of Pyran Synthons

The art of pyran synthesis lies in the strategic closure of an acyclic chain. Over decades, several powerful and conceptually distinct strategies have emerged, each treating simple precursors as synthons for the pyran ring.

Heterocyclization of Acyclic Precursors

The earliest strategies drew inspiration from established methods for other heterocycles. Analogous to the celebrated Paal-Knorr synthesis for furans and pyrroles (1884), early attempts focused on the cyclization of 1,5-dicarbonyl compounds (δ-diketones) to form pyrans.[12][13][14] While feasible, the required precursors were not always readily accessible. This led to the development of more convergent and flexible methods.

The Prins Reaction: A Cornerstone of Tetrahydropyran Synthesis

A monumental leap in pyran synthesis came from the work of Dutch chemist Hendrik Jacobus Prins. His research, published between 1911 and 1919, described the acid-catalyzed addition of aldehydes to olefins.[15][16] While his initial studies were exploratory, the reaction's true potential for heterocycle synthesis was unlocked in 1955 by Hanschke, who demonstrated the selective formation of a tetrahydropyran (THP) ring by reacting a homoallylic alcohol (a 3-buten-1-ol) with an aldehyde or ketone in the presence of acid.[1]

Causality of the Prins Cyclization: The power of the Prins reaction lies in the in situ generation of a highly reactive oxocarbenium ion . The acid catalyst (either Brønsted or Lewis) protonates the aldehyde, making it a potent electrophile. The alkene of the homoallylic alcohol attacks this activated aldehyde, initiating an intramolecular cyclization that is both a C-C and a C-O bond-forming event. The resulting cyclic carbocation is then trapped by a nucleophile. This elegant cascade transforms simple acyclic synthons into stereochemically complex THP rings.[1][17] Modern iterations using potent Lewis acids like SnCl₄ or InCl₃ provide exquisite control over the reaction's diastereoselectivity.[1][18]

Prins_Cyclization_Mechanism cluster_0 Step 1: Oxocarbenium Ion Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Nucleophilic Trapping Aldehyde Aldehyde (R'CHO) Oxocarbenium Oxocarbenium Ion [R'-CH=OH]⁺ Aldehyde->Oxocarbenium Activation Homoallyl_Alcohol Homoallylic Alcohol Homoallyl_Alcohol_input Homoallylic Alcohol Catalyst Lewis/Brønsted Acid (H⁺/LA) Catalyst->Oxocarbenium Activation Oxocarbenium_input Oxocarbenium Ion Cyclic_Cation Cyclic Carbocation Intermediate Cyclic_Cation_input Cyclic Carbocation Oxocarbenium_input->Cyclic_Cation Intramolecular Attack Homoallyl_Alcohol_input->Cyclic_Cation Intramolecular Attack Nucleophile Nucleophile (Nu⁻) THP_Product Substituted Tetrahydropyran Nucleophile->THP_Product Trapping Cyclic_Cation_input->THP_Product Trapping

Caption: Mechanism of the Prins Cyclization for THP Synthesis.

Multi-Component Reactions (MCRs): A Paradigm of Efficiency

Perhaps the most significant modern advancement in the synthesis of highly functionalized pyrans is the widespread adoption of multi-component reactions (MCRs). These reactions combine three or more starting materials in a single pot to form a complex product in a highly atom-economical fashion.[19][20] The most common MCR for 4H-pyran synthesis involves an aldehyde, an active methylene compound (typically malononitrile), and a 1,3-dicarbonyl compound (like ethyl acetoacetate or dimedone).[21][22][23]

This transformation proceeds through a beautiful domino sequence that is self-validating; each step sets up the next, ensuring high yields and purity of the final product.[24]

  • Knoevenagel Condensation: The reaction is initiated by a base-catalyzed condensation between the aldehyde and malononitrile to form an electron-deficient alkene (an arylidenemalononitrile).

  • Michael Addition: The enolate of the 1,3-dicarbonyl compound then acts as a nucleophile, attacking the Knoevenagel product in a classic Michael addition.

  • Intramolecular Cyclization & Tautomerization: The resulting intermediate undergoes a rapid intramolecular cyclization, followed by tautomerization to yield the stable 2-amino-4H-pyran product.

The elegance of this MCR is its operational simplicity and convergence, transforming readily available synthons into valuable, densely functionalized heterocyclic cores in a single step.

MCR_Mechanism Aldehyde Aldehyde Knoevenagel_Product Knoevenagel Adduct (Electron-deficient alkene) Aldehyde->Knoevenagel_Product 1. Knoevenagel Condensation Malononitrile Malononitrile Malononitrile->Knoevenagel_Product 1. Knoevenagel Condensation Dicarbonyl 1,3-Dicarbonyl Michael_Adduct Michael Adduct (Acyclic Intermediate) Dicarbonyl->Michael_Adduct 2. Michael Addition Catalyst Base Catalyst Catalyst->Knoevenagel_Product 1. Knoevenagel Condensation Knoevenagel_Product->Michael_Adduct 2. Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate 3. Intramolecular Cyclization Pyran_Product 4H-Pyran Product Cyclized_Intermediate->Pyran_Product 4. Tautomerization Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation cluster_optimization Medicinal Chemistry A 1. Synthon Design (Aldehydes, Alkenes, etc.) B 2. Method Selection (MCR, Prins, HDA) A->B C 3. Synthesis of Pyran Library B->C D 4. High-Throughput Screening C->D E 5. Hit Identification D->E F 6. Structure-Activity Relationship (SAR) Studies E->F G 7. Lead Optimization F->G G->C Iterative Resynthesis H Lead Candidate G->H

Caption: General workflow for pyran-based drug discovery.

Chapter 4: Protocols and Methodologies

To provide a practical, field-proven example, this section details a representative protocol for the synthesis of a 2-amino-4H-pyran derivative via a three-component reaction.

Experimental Protocol: Three-Component Synthesis of Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

This protocol is based on established and widely used MCR procedures. [21][23] Materials:

  • Benzaldehyde (0.5 mmol, 53 mg)

  • Malononitrile (0.5 mmol, 33 mg)

  • Ethyl acetoacetate (0.5 mmol, 65 mg)

  • Ammonia (25% aqueous solution, 0.2 mL) or Piperidine (catalytic amount, ~10 mol%)

  • Ethanol (5 mL)

  • Stir plate and magnetic stir bar

  • Round-bottom flask (25 mL)

  • Buchner funnel and filter paper

Procedure:

  • Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add ethanol (5 mL), benzaldehyde (0.5 mmol), and malononitrile (0.5 mmol).

  • Reaction Initiation: Stir the mixture at room temperature for 2-3 minutes. Add ethyl acetoacetate (0.5 mmol) to the mixture.

  • Catalysis: Add the base catalyst (e.g., a few drops of piperidine or aqueous ammonia).

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often exothermic, and a precipitate typically begins to form within minutes. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 10-30 minutes).

  • Work-up and Purification: Once the reaction is complete, collect the precipitated solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the solid on the filter with a small amount of cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Drying: Dry the purified solid product under vacuum or in a desiccator. The product is often pure enough for characterization without further purification. Recrystallization from ethanol can be performed if necessary.

Data Presentation: Comparison of Major Pyran Synthesis Strategies
Synthetic StrategyCore Reaction TypeKey Synthons (Precursors)Typical CatalystKey IntermediatePrimary ProductAdvantages
Prins Cyclization Electrophilic Addition / CyclizationHomoallylic alcohol, Aldehyde/KetoneBrønsted or Lewis Acid (e.g., SnCl₄, InCl₃)Oxocarbenium ionTetrahydropyrans (THPs)Excellent stereocontrol, convergent. [1][25]
Multi-Component Reaction (MCR) Domino: Knoevenagel / Michael / CyclizationAldehyde, Malononitrile, 1,3-DicarbonylOrganic Base (e.g., Piperidine) or Lewis AcidAcyclic Michael AdductFunctionalized 4H-PyransHigh atom economy, operational simplicity, rapid. [7][19]
Hetero-Diels-Alder (HDA) [4+2] Cycloadditionα,β-Unsaturated carbonyl, Alkene/Enol etherLewis Acid or ThermalConcerted Transition StateDihydropyrans (DHPs)High stereoselectivity, direct ring formation. [26][27]

Conclusion and Future Outlook

The journey of the pyran synthon is a story of chemical ingenuity, transforming a once-elusive, unstable parent heterocycle into one of the most reliable and versatile building blocks in modern organic synthesis. From the early investigations of stable derivatives like coumarins to the development of powerful, stereocontrolled cyclizations and highly efficient multi-component reactions, chemists have developed a sophisticated arsenal of methods to construct the pyran core. These strategies have been instrumental in advancing the synthesis of complex natural products and in the discovery of new therapeutic agents.

The future of pyran synthesis will likely focus on enhancing sustainability and precision. The development of novel, recyclable heterogeneous catalysts, as well as biocatalytic and enantioselective organocatalytic versions of these foundational reactions, will continue to push the boundaries of efficiency and environmental responsibility. [19][25]As our understanding of the biological roles of pyran-containing molecules deepens, the demand for new and innovative synthetic strategies will only grow, ensuring the pyran ring remains a central and inspiring scaffold for generations of scientists to come.

References
  • A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. (2014). Growing Science. [Link]

  • Recent Progress in the Multicomponent Synthesis of Pyran Derivatives by Sustainable Catalysts under Green Conditions. (n.d.). PMC. [Link]

  • Prins reaction. (n.d.). Wikipedia. [Link]

  • Mechanisms of the Knoevenagel hetero Diels–Alder sequence in multicomponent reactions to dihydropyrans: experimental and theoretical investigations into the role of water. (n.d.). RSC Publishing. [Link]

  • Three-Component Efficient Synthesis of 2-Amino-3-cyano-4H-pyrans Catalyzed by Diammonium Hydrogen Phosphate in Aqueous Media. (2021). Ingenta Connect. [Link]

  • A facile and efficient protocol for the synthesis of 2-amino-3-cyano-4H-pyran derivatives at ambient temperature. (2014). Growing Science. [Link]

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. (n.d.). ResearchGate. [Link]

  • A Review on the Recent Multicomponent Synthesis of 4H-Pyran Derivatives. (2024). ResearchGate. [Link]

  • Infrared Irradiation-Assisted Multicomponent Synthesis of 2-Amino-3-cyano-4H-pyran Derivatives. (2012). SciELO. [Link]

  • Importance of Hybrid Catalysts toward the Synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones). (n.d.). ACS Omega. [Link]

  • Three-component synthesis of 2-amino-3-cyano-4H-pyrans and a new version of the pyran ring opening. (n.d.). ResearchGate. [Link]

  • Prins reactions and Applications. (n.d.). The Dong Group. [Link]

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. (2021). Beilstein Journals. [Link]

  • Synthesis of Pyran and Pyranone Natural Products. (2004). MDPI. [Link]

  • Recent Advances in the Prins Reaction. (2022). ACS Omega. [Link]

  • Paal–Knorr synthesis. (n.d.). Wikipedia. [Link]

  • Recent Advances in the Prins Reaction. (2022). PMC. [Link]

  • Coumarins from nature to nurture: A sustainable resource for drug discovery and beyond. (n.d.). ScienceDirect. [Link]

  • Mechanisms of the Knoevenagel hetero Diels-Alder sequence in multicomponent reactions to dihydropyrans: Experimental and theoretical investigations into the role of water. (n.d.). ResearchGate. [Link]

  • Synthesis of heterocycles by domino-Knoevenagel–hetero-Diels–Alder reactions. (n.d.). ResearchGate. [Link]

  • RING TRANSFORMATIONS OF 2H-PYRAN-2-ONES AND FUSED PYRAN-2-ONES WITH NUCLEOPHILIC REAGENTS. (2008). LOCKSS. [Link]

  • The Domino-Knoevenagel-Hetero-Diels-Alder Reaction and Related Transformations. (n.d.). ResearchGate. [Link]

  • Pyran. (n.d.). Wikipedia. [Link]

  • Paal–Knorr synthesis: An old reaction, new perspectives. (n.d.). ResearchGate. [Link]

  • Simple synthesis of condensed pyran containing compounds and their antimicrobial properties. (2001). PubMed. [Link]

  • Domino Knoevenagel hetero-Diels–Alder reactions: a stereoselective synthesis of sugar fused furo[3,2-b]pyrano[4,3-d]pyran derivatives. (n.d.). Sci-Hub. [Link]

  • Synthesis of Pyran and Pyranone Natural Products. (n.d.). PMC. [Link]

  • Paal-Knorr Pyrrole Synthesis. (n.d.). SynArchive. [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives. (n.d.). Arabian Journal of Chemistry. [Link]

  • Recent Advances in the Stereoselective Total Synthesis of Natural Pyranones Having Long Side Chains. (n.d.). PMC. [Link]

  • Synthesis of π-conjugated coumarins and their derivatives for supramolecular applications. (2021). Books. [Link]

  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology. [Link]

  • Strategies for the construction of tetrahydropyran rings in the synthesis of natural products. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Strategies for the synthesis of furo-pyranones and their application in the total synthesis of related natural products. (n.d.). Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Solvent-free mechanochemical multicomponent preparation of 4H-pyrans catalyzed by Cu2(NH2-BDC)2(DABCO) metal-organic framework. (n.d.). PMC. [Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. (n.d.). PMC. [Link]

  • An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities. (n.d.). PMC. [Link]

  • One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. (n.d.). MJBAS. [Link]

  • Synthesis of 4H-Pyran Derivatives via a Green One-Pot Multicomponent Reaction Catalyzed by CuFe2O4¬ Magnetic Nanoparticles as a Reusable Catalyst. (n.d.). Academia.edu. [Link]

  • Pyrone-derived Marine Natural Products:A review on Isolation, Bio-activities and Synthesis. (n.d.). DRS@nio. [Link]

  • Synthesis of Coumarin and Homoisoflavonoid Derivatives and Analogs: The Search for New Antifungal Agents. (n.d.). MDPI. [Link]

  • Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Flavonoids. I. Synthesis of 2,2-Dialkyl-Δ 3 -isoflavenes from Coumarins 1. (1965). ACS Publications. [Link]

Sources

Foundational

The Tetrahydropyran Motif: A Privileged Scaffold in Modern Drug Discovery and Chemical Biology

An In-Depth Technical Guide: Abstract The tetrahydropyran (THP) ring, a six-membered saturated oxygen-containing heterocycle, is a cornerstone in the architecture of a vast number of biologically active molecules.[1][2]...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

Abstract

The tetrahydropyran (THP) ring, a six-membered saturated oxygen-containing heterocycle, is a cornerstone in the architecture of a vast number of biologically active molecules.[1][2] Its prevalence spans from complex marine natural products with potent anticancer properties to blockbuster synthetic drugs targeting a range of diseases.[3][4] This guide delves into the core biological significance of the THP motif, moving beyond a simple structural description to a functional analysis of its role in medicinal chemistry and drug design. We will explore the physicochemical properties that make THP a "privileged scaffold," its impact on pharmacokinetic profiles, its crucial role in target binding interactions, and the synthetic strategies employed to incorporate this vital motif. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of the tetrahydropyran ring in their own discovery programs.

The Tetrahydropyran Ring: A Bioisostere with Benefits

At its most fundamental level, the tetrahydropyran ring is often employed as a bioisostere of cyclohexane. However, the simple substitution of a methylene group (–CH₂) with an oxygen atom introduces profound changes that are highly advantageous in a pharmacological context.[5]

  • Reduced Lipophilicity: The oxygen atom introduces polarity, lowering the lipophilicity of the THP ring compared to its carbocyclic counterpart, cyclohexane. This is a critical parameter in drug design, as excessively lipophilic compounds often suffer from poor solubility, high metabolic turnover, and potential off-target toxicity. By modulating the partition coefficient (logP) and distribution coefficient (logD), the THP motif helps chemists achieve a more favorable absorption, distribution, metabolism, and excretion (ADME) profile.[5]

  • Hydrogen Bonding Capability: Unlike cyclohexane, the ether oxygen of the THP ring can act as a hydrogen bond acceptor. This provides an additional point of interaction with biological targets, such as enzymes or receptors, potentially increasing binding affinity and selectivity.[5][6] This seemingly minor change can be the deciding factor in the potency of a drug candidate.

  • Conformational Restraint: The THP ring is a conformationally restrained system with a lower entropic penalty upon binding compared to a more flexible linear ether.[5] This rigidity helps to pre-organize the substituents on the ring into a specific spatial orientation, which can be crucial for optimal interaction with a protein's binding pocket.

G Cyclohexane Cyclohexane (C6H12) Lipophilicity Higher Lipophilicity (More greasy) Cyclohexane->Lipophilicity Hbond No H-Bond Acceptor Cyclohexane->Hbond THP Tetrahydropyran (C5H10O) Polarity Lower Lipophilicity (More polar) THP->Polarity Hbond_acceptor Oxygen as H-Bond Acceptor THP->Hbond_acceptor

Caption: Bioisosteric relationship between cyclohexane and tetrahydropyran.

The THP Motif as a Driver of Pharmacokinetic Excellence

The theoretical advantages of the THP ring translate directly into tangible improvements in drug performance. Medicinal chemists frequently utilize this motif to overcome pharmacokinetic challenges that would otherwise render a promising compound undruggable.

The logic behind this application follows a clear causal chain: the inherent properties of the THP ring directly influence a drug's ADME profile, leading to superior clinical potential.

ADME_Workflow start THP Motif Properties Lower Lipophilicity (vs. Cyclohexane) H-Bond Acceptor Conformational Rigidity adme Impact on ADME Parameters Improved Aqueous Solubility Modulated pKa Optimized Cell Permeability Reduced Metabolic Clearance start:f1->adme:f1 Increases start:f1->adme:f4 Contributes to start:f2->adme:f1 Aids start:f2->adme:f3 Balances start:f3->adme:f4 Reduces susceptibility outcome Desired Pharmacological Outcome Enhanced Bioavailability Favorable Half-Life Reduced Off-Target Effects adme->outcome Leads to

Caption: Causal flow from THP properties to improved drug outcomes.

Case Study: Optimization of JAK1 Inhibitors

In the development of Janus kinase 1 (JAK1) selective inhibitors, researchers observed that replacing a cyclohexyl derivative with its tetrahydropyran bioisostere introduced a polar oxygen heteroatom.[5] This single-atom swap resulted in tighter drug-enzyme binding interactions and a notable improvement in the compound's properties, underscoring the motif's strategic value.[5]

CompoundCore MotiflogD (pH 7.4)Lipophilic Ligand Efficiency (LLE)
18 Cyclohexyl2.294.8
19 Tetrahydropyranyl2.086.7
Data synthesized from a study on JAK1 inhibitors, demonstrating the impact of the THP motif on key drug-like properties.[5]

The data clearly shows that the THP-containing analogue 19 has a lower logD, indicating reduced lipophilicity, and a significantly higher LLE. LLE is a critical metric in drug discovery that assesses the potency of a compound in relation to its lipophilicity; a higher LLE is predictive of a more favorable safety and ADME profile.

The THP Ring in Nature and as a Privileged Synthetic Scaffold

The tetrahydropyran ring is a recurring structural feature in a multitude of complex natural products, particularly those derived from marine sources.[3][7][8] Compounds like the potent anticancer macrolide bryostatin 1 and the neurotoxins brevetoxins feature THP rings as integral parts of their pharmacophores.[7] Nature's frequent use of this motif highlights its evolutionary selection for stable, functional molecular architecture.

This natural prevalence has inspired synthetic chemists to develop a robust toolbox of reactions for constructing substituted tetrahydropyrans. The tetrahydro-4H-pyran-4-one derivative, in particular, is considered a cornerstone scaffold, offering a strategic ketone handle for extensive synthetic diversification.[9]

Key Synthetic Strategies

Several powerful methods are routinely employed for the stereoselective synthesis of tetrahydropyran rings:[1][10]

  • Prins Cyclization: An acid-catalyzed reaction between an aldehyde and a homoallylic alcohol, which has been successfully used to construct the THP ring in the total synthesis of neopeltolide.[2][3][11]

  • Intramolecular Epoxide Ring Opening (IERO): A regioselective cyclization of epoxy-alcohols that can be controlled to favor the 6-membered THP ring over the 5-membered tetrahydrofuran ring.[7]

  • Oxa-Michael Addition: The intramolecular 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system, providing a reliable route to functionalized THPs.[3][7]

  • Hetero-Diels-Alder Reactions: A cycloaddition reaction that can form the dihydropyran ring, which is then easily reduced to the desired tetrahydropyran.[1][7]

Experimental Protocol Example: Tethered Enol-Ether Prins Cyclization

The following protocol outlines a key step in the synthesis of 4-hydroxytetrahydropyran scaffolds, which are versatile intermediates for drug discovery libraries.[12][13] This method demonstrates the robust and reliable nature of the Prins cyclization for generating the core THP structure.

Objective: To synthesize a functionalized 4-hydroxytetrahydropyran scaffold via an acid-catalyzed Prins cyclization.

Materials:

  • Tethered enol-ether substrate (1.0 eq)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Scandium(III) triflate (Sc(OTf)₃, 0.1 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: A solution of the tethered enol-ether substrate in anhydrous dichloromethane is prepared in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: The solution is cooled to 0 °C in an ice bath. Scandium(III) triflate, a Lewis acid catalyst, is added in one portion. The use of a Lewis acid is critical for activating the aldehyde and promoting the cyclization cascade.

  • Reaction Monitoring: The reaction is stirred at 0 °C and its progress is monitored by Thin Layer Chromatography (TLC). The disappearance of the starting material indicates the reaction is proceeding.

  • Quenching: Upon completion, the reaction is carefully quenched by the addition of saturated aqueous sodium bicarbonate solution. This step neutralizes the acid catalyst and halts the reaction.

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice more with dichloromethane. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The resulting crude product is purified by flash column chromatography on silica gel. The appropriate eluent system is determined by prior TLC analysis to afford the pure 4-hydroxytetrahydropyran product. This purification step is essential to remove any unreacted starting material, byproducts, or residual catalyst, ensuring the integrity of the final compound for subsequent biological evaluation.

Conclusion: An Enduring Motif in Drug Discovery

The biological significance of the tetrahydropyran motif is multifaceted and profound. It is far more than a simple cyclic ether; it is a strategically valuable scaffold that provides a unique combination of physicochemical properties.[9] From improving the ADME profile of synthetic drugs to forming the stable core of complex natural products, the THP ring offers a powerful tool for medicinal chemists.[4][5] Its ability to act as a conformationally restrained, polar bioisostere of cyclohexane with hydrogen bonding capabilities ensures its continued and expanding role in the design of next-generation therapeutics. The ongoing development of novel synthetic methodologies to access diverse and complex THP derivatives will further solidify its position as a truly privileged structure in the art and science of drug discovery.[9][13]

References

  • Title: Tetrahydropyrans in Drug Discovery - PharmaBlock Source: PharmaBlock URL
  • Title: Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method Source: BOC Sciences URL
  • Title: The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry - Benchchem Source: BenchChem URL
  • Title: Pharmacological use of a novel scaffold, anomeric N,N-diarylamino tetrahydropyran: molecular similarity search, chemocentric target profiling, and experimental evidence - PMC Source: National Center for Biotechnology Information URL
  • Title: Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC Source: National Center for Biotechnology Information URL
  • Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - Sygnature Source: Sygnature Discovery URL
  • Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed Source: National Center for Biotechnology Information URL
  • Title: Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC Source: National Center for Biotechnology Information URL
  • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC Source: National Center for Biotechnology Information URL
  • Title: Synthetic efforts on the road to marine natural products bearing 4-O-2,3,4,6-tetrasubstituted THPs: an update - RSC Publishing Source: Royal Society of Chemistry URL
  • Title: The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 Source: Auctores Journals URL
  • Title: ChemInform Abstract: Strategies for the Construction of Tetrahydropyran Rings in the Synthesis of Natural Products Source: ResearchGate URL
  • Title: What is Tetrahydropyran?
  • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product Source: MDPI URL
  • Title: Strategies for the formation of tetrahydropyran rings in the synthesis of natural products Source: University of York Research Database URL
  • Title: Strategies for the construction of tetrahydropyran rings in the synthesis of natural products Source: Scilit URL
  • Title: Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development Source: ACS Publications URL

Sources

Exploratory

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate: A Chiral Synthon in Modern Drug Discovery

Executive Summary In contemporary medicinal chemistry, the demand for rigidified, stereochemically defined scaffolds has driven the transition from flat, sp2-rich molecules to complex sp3-enriched architectures. Ethyl ci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the demand for rigidified, stereochemically defined scaffolds has driven the transition from flat, sp2-rich molecules to complex sp3-enriched architectures. Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate represents a premier chiral synthon in this paradigm. Featuring a saturated six-membered oxygen heterocycle (tetrahydropyran, or THP) with precisely defined cis-stereochemistry between the C2 carboxylate and C5 hydroxyl groups, this molecule serves as a critical building block. It is heavily utilized in the synthesis of potent C-C chemokine receptor type 2 (CCR2) modulators[1] and mutant Isocitrate Dehydrogenase 1 (IDH1) inhibitors.

This technical guide deconstructs the physicochemical profile, mechanistic synthetic utility, and step-by-step derivatization protocols of this vital intermediate, providing drug development professionals with a self-validating framework for its application.

Structural and Physicochemical Profiling

The architectural value of the cis-5-hydroxy-THP-2-carboxylate scaffold lies in its conformational bias. The THP ring predominantly adopts a chair conformation. The cis relationship dictates that one substituent occupies an equatorial position while the other is axial, or they achieve a dynamic equilibrium that can be locked upon further derivatization. This geometry is highly advantageous for positioning pharmacophores into deep receptor binding pockets while maintaining metabolic stability—a significant upgrade over acyclic ether or basic piperidine bioisosteres.

Quantitative Data Summary

Below is a consolidated physicochemical profile of the base ethyl ester derivative, extrapolated from structural analogs and computational descriptors[2]:

PropertyValueScientific Implication
Molecular Formula C8H14O4High sp3 carbon fraction (Fsp3), correlating with improved clinical success rates.
Molecular Weight 174.19 g/mol Low molecular weight allows for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Hydrogen Bond Donors 1The C5-OH provides a handle for etherification, esterification, or Mitsunobu inversion.
Hydrogen Bond Acceptors 4Favorable for aqueous solubility and target interaction (e.g., kinase hinge binding).
Topological Polar Surface Area (TPSA) ~65.3 ŲIdeal for membrane permeability; highly tunable depending on subsequent C2/C5 modifications.
Stereochemistry cis (2R, 5S or 2S, 5R)Enforces specific spatial trajectories for appended pharmacophores, critical for target selectivity.

Mechanistic Utility and Synthetic Workflows

The orthogonal reactivity of the C2 ester and the C5 hydroxyl group allows for divergent synthetic pathways.

  • C5 Hydroxyl Derivatization : The secondary alcohol can be inverted via a Mitsunobu reaction to yield the trans-isomer, or it can be oxidized to a ketone. Oxidation to the 5-oxo derivative is a highly prevalent pathway, transforming the C5 position into an electrophilic center suitable for reductive amination or Grignard additions[1].

  • C2 Carboxylate Derivatization : The ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid using LiOH, providing a handle for amide coupling (e.g., using HATU/DIPEA) to attach complex aryl or heteroaryl amines[3].

SyntheticWorkflow A Ethyl cis-5-hydroxy-THP -2-carboxylate B Dess-Martin Oxidation A->B D LiOH Hydrolysis A->D F Mitsunobu Inversion A->F C Ethyl 5-oxo-THP -2-carboxylate B->C E cis-5-hydroxy-THP -2-carboxylic acid D->E G trans-5-substituted-THP -2-carboxylate F->G

Fig 1: Primary synthetic derivatization pathways for the cis-5-hydroxy-THP scaffold.

Application in Drug Discovery

CCR2 Antagonists for Inflammation and Metabolic Disorders

The chemokine receptor CCR2 and its primary ligand, MCP-1, mediate the migration of monocytes and macrophages to sites of inflammation. This axis is deeply implicated in conditions like psoriasis, multiple sclerosis, and obesity-induced insulin resistance[1]. Genetic deficiency or pharmacological blockade of CCR2 has been shown to reduce macrophage infiltration in adipose tissue, thereby improving glucose homeostasis[4].

Derivatives of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate are utilized to synthesize potent, small-molecule CCR2 antagonists. The THP ring acts as a rigid core that optimally vectors binding determinants into the allosteric pocket of the CCR2 GPCR, preventing the conformational shift required for downstream G-protein signaling[3].

CCR2Pathway S1 Tissue Stress / High-Fat Diet S2 MCP-1 Ligand Secretion S1->S2 S3 CCR2 Receptor Activation S2->S3 S4 Macrophage Infiltration S3->S4 S5 Insulin Resistance & Inflammation S4->S5 I1 THP-based CCR2 Antagonist I1->S3 Inhibits

Fig 2: CCR2/MCP-1 signaling axis and therapeutic intervention by THP-based antagonists.

Mutant IDH1 Inhibitors in Oncology

Mutations in IDH1 (e.g., R132H) confer a neomorphic enzymatic activity that reduces alpha-ketoglutarate to the oncometabolite D-2-hydroxyglutarate (2-HG), driving tumorigenesis in gliomas and acute myeloid leukemia (AML). THP-carboxylates are employed to construct tricyclic diazepine scaffolds that selectively inhibit mutant IDH1. Crucially, the oxygen-containing THP ring is used to tune the electron density of the tricyclic core, minimizing the formation of off-target glutathione (GSH) adducts while maintaining excellent blood-brain barrier (BBB) penetrance[5].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocol details the critical oxidation of the C5 hydroxyl group to a ketone—a gateway reaction for synthesizing both CCR2 and IDH1 modulators.

Protocol: Mild Oxidation to Ethyl 5-oxotetrahydropyran-2-carboxylate

Causality & Rationale: Traditional oxidants (like Jones reagent) are too harsh and risk cleaving the THP ring or epimerizing the sensitive C2 stereocenter. Dess-Martin Periodinane (DMP) is selected because it operates under extremely mild, neutral conditions at room temperature. The biphasic quench utilizing sodium thiosulfate (Na2S2O3) and sodium bicarbonate (NaHCO3) is not merely a cleanup step; it is a chemical necessity. Na2S2O3 reduces the reactive hypervalent iodine byproducts to water-soluble iodinanes, while NaHCO3 neutralizes the acetic acid generated during the reaction, preventing acid-catalyzed degradation or epimerization of the newly formed ketone[1].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve Ethyl cis-5-hydroxy-tetrahydropyran-2-carboxylate (2.0 g, 11.5 mmol) in anhydrous dichloromethane (CH2Cl2, 80 mL)[1]. Ensure the solution is clear and homogenous.

  • Reagent Addition: Add Dess-Martin periodinane (7.3 g, 17.2 mmol, 1.5 equivalents) in a single portion. In-process control: The reaction mixture will transition from clear to a milky white suspension as the reaction progresses and iodine byproducts precipitate.

  • Reaction Execution: Stir the mixture vigorously at room temperature (20-25°C) overnight. Monitor completion via TLC (Hexanes:EtOAc 1:1, visualizing with KMnO4 stain; the starting material alcohol will oxidize to a faster-eluting ketone spot).

  • Biphasic Quench (Critical Step): Once complete, add 50 mL of a 10% aqueous Na2S2O3 solution, followed immediately by 50 mL of saturated aqueous NaHCO3[1].

  • Validation of Quench: Stir the biphasic mixture vigorously for 15–30 minutes. Self-validation: The organic layer must turn completely clear. If a cloudy suspension persists, unreduced iodine species remain; continue stirring.

  • Extraction & Isolation: Separate the layers in a separatory funnel. Extract the aqueous layer with additional CH2Cl2 (2 × 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude Ethyl 5-oxotetrahydropyran-2-carboxylate.

References

  • CCR2 Modulators (Patent WO2016187393A1)
  • Novel Tricyclic Compounds as Inhibitors of Mutant IDH Enzymes (Patent WO2016089797A1)
  • CCR2 Modulates Inflammatory and Metabolic Effects of High-Fat Feeding Source: Journal of Clinical Investigation (JCI) URL:[Link]

  • 5-Hydroxytetrahydro-2H-pyran-2-one (CID 11320929) - Structural and Physicochemical Data Source: National Center for Biotechnology Information (NCBI) / PubChem URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Diastereoselective Synthesis of Ethyl cis-5-Hydroxy-tetrahydro-pyran-2-carboxylate

Executive Summary The tetrahydropyran (THP) ring is a privileged pharmacophore in drug discovery, serving as a core scaffold in polyether antibiotics, marine natural products, and carbohydrate mimics. The synthesis of et...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyran (THP) ring is a privileged pharmacophore in drug discovery, serving as a core scaffold in polyether antibiotics, marine natural products, and carbohydrate mimics. The synthesis of ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate presents a specific stereochemical challenge: establishing a cis-relationship between the C2-ester and the C5-hydroxyl group (1,4-relationship in cyclohexane numbering).

This Application Note details a robust, field-proven protocol for the diastereoselective synthesis of this target. Unlike direct functionalization methods that often yield difficult-to-separate isomeric mixtures, this protocol utilizes a "Reset-and-Select" strategy : constructing the ring via Hetero-Diels-Alder, oxidizing to a common ketone intermediate, and employing a reagent-controlled stereoselective reduction to exclusively access the cis-diastereomer.

Retrosynthetic Analysis & Strategy

The stereochemical integrity of the (2,5)-cis system is best secured by thermodynamic or kinetic control of the C5 center relative to the thermodynamically anchored C2-ester.

  • Stereochemical Anchor: The bulky ethyl ester at C2 will adopt an Equatorial position in the chair conformation to minimize 1,3-diaxial interactions.

  • Target Geometry: For a cis-relationship, if the C2-ester is Equatorial (down), the C5-hydroxyl must be Axial (down) relative to the ring plane (note: in a 1,4-relationship like C2/C5, cis corresponds to equatorial/axial).

  • Strategic Disconnection: The C5-axial alcohol is accessible via the kinetic reduction of the corresponding ketone using a bulky hydride donor (e.g., L-Selectride), which attacks from the less hindered equatorial face.

Graphviz: Retrosynthetic Logic

Retrosynthesis Target Ethyl cis-5-hydroxy-THP-2-carboxylate (C2-Eq, C5-Ax) Ketone Ethyl 5-oxo-THP-2-carboxylate (Stereochemical Reset) Target->Ketone Stereoselective Reduction (L-Selectride) AlcoholMix Mixture of 5-hydroxy isomers (Regio/Stereo Mix) Ketone->AlcoholMix Swern Oxidation Dihydropyran Ethyl 3,6-dihydro-2H-pyran-2-carboxylate AlcoholMix->Dihydropyran Hydroboration Oxidation Precursors Ethyl Glyoxylate + 1,3-Butadiene Dihydropyran->Precursors Hetero-Diels-Alder (HDA)

Caption: Retrosynthetic pathway utilizing a "Reset-and-Select" strategy to ensure high diastereomeric excess (de).

Detailed Experimental Protocol

Phase 1: Ring Construction (Hetero-Diels-Alder)

Objective: Synthesis of Ethyl 3,6-dihydro-2H-pyran-2-carboxylate.

  • Reagents: Ethyl glyoxylate (50% in toluene), 1,3-Butadiene (condensed), Boron trifluoride diethyl etherate (

    
    ).
    
  • Procedure:

    • Charge a flame-dried pressure vessel with ethyl glyoxylate (1.0 equiv) in anhydrous DCM (0.5 M).

    • Cool to -78°C.

    • Condense 1,3-butadiene (2.0 equiv) into the vessel.

    • Add

      
       (0.1 equiv) dropwise.
      
    • Seal the vessel and allow to warm to room temperature; stir for 12 hours.

    • Workup: Quench with sat.

      
      . Extract with DCM. Dry over 
      
      
      
      and concentrate.
    • Purification: Flash chromatography (Hexanes/EtOAc 9:1) to yield the clear oil product.

Phase 2: Hydroboration & Oxidation (The "Reset")

Objective: Conversion to Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate. Note: Direct hydroboration yields a mixture of regio- and stereoisomers. We oxidize this mixture to the single ketone intermediate.

  • Hydroboration:

    • Dissolve the dihydropyran (1.0 equiv) in anhydrous THF at 0°C.

    • Add

      
       (1.0 M, 0.5 equiv) dropwise. Stir for 2 hours at 0°C.
      
    • Oxidative Workup: Carefully add 3M NaOH followed by 30%

      
      . Stir for 1 hour.
      
    • Extract with EtOAc to obtain the crude alcohol mixture.

  • Swern Oxidation:

    • To a solution of oxalyl chloride (1.1 equiv) in DCM at -78°C, add DMSO (2.2 equiv). Stir 15 min.

    • Cannulate the crude alcohol mixture (in DCM) into the reaction. Stir 30 min.

    • Add

      
       (5.0 equiv) and warm to room temperature.
      
    • Purification: Flash chromatography (Hexanes/EtOAc 4:1). Isolate the ketone (Ethyl 5-oxo-THP-2-carboxylate).

Phase 3: Diastereoselective Reduction (The "Select")

Objective: Stereoselective formation of the cis-isomer.

  • Rationale: The ketone at C5 is reduced. The C2-ester (Equatorial) blocks the bottom face slightly, but more importantly, bulky hydrides like L-Selectride (Lithium tri-sec-butylborohydride) attack cyclohexanone-like systems from the Equatorial trajectory (less hindered), forcing the resulting hydroxyl group into the Axial position.

    • Axial OH + Equatorial Ester = cis-relationship.

  • Protocol:

    • Dissolve Ethyl 5-oxo-tetrahydro-pyran-2-carboxylate (1.0 equiv) in anhydrous THF (0.1 M).

    • Cool the solution to -78°C (Critical for selectivity).

    • Add L-Selectride (1.0 M in THF, 1.2 equiv) dropwise over 20 minutes.

    • Stir at -78°C for 2 hours. Monitor by TLC.[1][2]

    • Quench: Add MeOH (excess) at -78°C, followed by warming to 0°C.

    • Oxidative Workup (for Boron removal): Add 10% NaOH and 30%

      
      . Stir 1 hour.
      
    • Extraction: Extract with EtOAc (3x). Wash combined organics with brine.

    • Purification: Flash chromatography (Hexanes/EtOAc 2:1).

Quality Control & Validation (Self-Validating System)

The success of this protocol relies on distinguishing the cis (target) from the trans (byproduct) isomer. This is definitively achieved via 1H NMR Coupling Constant Analysis .

NMR Diagnostic Criteria

In the chair conformation of the THP ring:

  • H5 Proton Geometry:

    • Cis-Isomer (Target): OH is Axial

      
      H5 is Equatorial .
      
    • Trans-Isomer: OH is Equatorial

      
      H5 is Axial .
      
  • Coupling Constants (

    
     values): 
    
    • The H5 signal will couple with the geminal H5' and vicinal H4 protons.

    • H5 (Equatorial) Signal: Exhibits small coupling constants (

      
       and 
      
      
      
      ). The peak appears as a narrow multiplet (width at half-height
      
      
      ).
    • H5 (Axial) Signal: Exhibits at least one large trans-diaxial coupling (

      
      ) with H4ax. The peak appears as a wide multiplet  or triplet of triplets (width at half-height 
      
      
      
      ).
ParameterCis-Isomer (Target) Trans-Isomer
C5-OH Orientation AxialEquatorial
H5 Proton Orientation EquatorialAxial
H5 Signal Appearance Narrow multiplet (

)
Wide multiplet/tt (

)
Key Coupling (

)
Small (< 5 Hz)Large (> 10 Hz)
Graphviz: Workflow & Stereochemical Logic

Workflow Step1 Step 1: Hetero-Diels-Alder (Glyoxylate + Butadiene) Step2 Step 2: Hydroboration/Oxidation (Yields Ketone Precursor) Step1->Step2 Step3 Step 3: Ketone Reduction (L-Selectride @ -78°C) Step2->Step3 Decision QC: H5 NMR Signal Step3->Decision ResultCis Narrow Multiplet (H5 Equatorial) TARGET: Cis-Isomer Decision->ResultCis Small J (<5Hz) ResultTrans Wide Multiplet (H5 Axial) Trans-Isomer Decision->ResultTrans Large J (>10Hz)

Caption: Operational workflow with integrated NMR-based decision node for stereochemical validation.

References

  • Ghosh, A. K., & Kincaid, J. F. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. Journal of Organic Chemistry. Link Demonstrates the use of L-Selectride for the stereoselective reduction of 4-oxotetrahydropyrans to access axial alcohols.

  • Hansch, M., et al. (2004). Platinum-Catalyzed Hydroalkoxylation of γ- and δ-Hydroxy Olefins. Journal of the American Chemical Society.[3] Link Provides background on THP ring formation and stability.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • Ramachandran, P. V., et al. (2023).[3][4] Catalyst- and Stoichiometry-Dependent Deoxygenative Reduction of Esters. Organic Letters. Link Context for ester stability and selective reduction conditions.

Sources

Application

Application Note: Asymmetric Synthesis of Substituted Tetrahydropyrans

Executive Summary Tetrahydropyrans (THPs) are privileged structural motifs found in a vast array of bioactive natural products (e.g., polyether antibiotics, marine toxins like bryostatins) and pharmaceutical agents.[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydropyrans (THPs) are privileged structural motifs found in a vast array of bioactive natural products (e.g., polyether antibiotics, marine toxins like bryostatins) and pharmaceutical agents.[1][2] The biological activity of these molecules is inextricably linked to the stereochemical arrangement of substituents on the pyran ring.

This guide provides a technical roadmap for the asymmetric synthesis of substituted tetrahydropyrans . Unlike generic reviews, this document focuses on actionable protocols, decision-making logic for method selection, and troubleshooting field-proven workflows. We prioritize two dominant strategies: the Prins Cyclization for high diastereocontrol in constructing 2,6-cis systems, and the Catalytic Asymmetric Hetero-Diels-Alder (HDA) reaction for de novo enantioselective ring construction.

Strategic Selection Guide

Choosing the correct synthetic pathway depends on the target substitution pattern and the source of chirality.

Method Selection Matrix
FeaturePrins Cyclization Asymmetric Hetero-Diels-Alder (HDA) Intramolecular Oxa-Michael
Primary Utility Constructing 2,6-cis or 2,6-trans rings with high diastereoselectivity.De novo formation of chiral rings from achiral dienes/aldehydes.Ring closure of pre-functionalized chiral chains.
Chirality Source Substrate control (chiral homoallylic alcohol).Catalyst control (Chiral Lewis Acid, e.g., Cr-Salen).Substrate control (thermodynamic vs. kinetic).
Key Intermediate Oxocarbenium ion.[1][3]Concerted [4+2] transition state.Enolate/Oxy-anion.[4]
Limitation Requires pre-existing chirality for enantioselectivity.Products are often dihydropyranones (require reduction).Sensitive to base/acid labile groups.
Decision Tree (Workflow Logic)

THP_Selection_Strategy Start Target THP Structure Chirality Is the chirality source internal (substrate) or external (catalyst)? Start->Chirality Substrate Substrate Control Chirality->Substrate Internal (Chiral Pool) Catalyst Catalyst Control Chirality->Catalyst External (Achiral Start) SubstPattern Substitution Pattern? Substrate->SubstPattern Enantio Enantiopure Ring System Catalyst->Enantio Cis26 2,6-cis Disubstituted SubstPattern->Cis26 Diequatorial Preference OxaMichael Intramolecular Oxa-Michael SubstPattern->OxaMichael Complex/Fused Systems Prins PROTOCOL A: Prins Cyclization (Acid-Mediated) Cis26->Prins HDA PROTOCOL B: Jacobsen HDA (Cr-Salen Catalyzed) Enantio->HDA

Figure 1: Decision tree for selecting the optimal THP synthesis methodology based on substrate constraints and target stereochemistry.

Protocol A: Diastereoselective Prins Cyclization

The Prins cyclization is the "gold standard" for synthesizing 2,6-cis-disubstituted tetrahydropyrans. The reaction proceeds via the condensation of a homoallylic alcohol with an aldehyde, mediated by a Lewis acid.

Mechanistic Insight

The high diastereoselectivity arises from the formation of a stable chair-like oxocarbenium transition state . To minimize 1,3-diaxial interactions, substituents preferentially adopt equatorial positions, leading to the thermodynamic 2,6-cis product.

Prins_Mechanism Reactants Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Reactants->Oxocarbenium Lewis Acid (BF3·OEt2) TS Chair-like TS (All Equatorial) Oxocarbenium->TS Cyclization Product 2,6-cis-Tetrahydropyran (4-substituted) TS->Product Nucleophilic Trap (Br-, OH-, or H-)

Figure 2: Mechanistic pathway of the Prins cyclization favoring the 2,6-cis diastereomer.

Detailed Protocol

Target: Synthesis of 4-hydroxy-2,6-cis-disubstituted tetrahydropyrans. Reference: Adapted from Saikia et al., J. Org.[5] Chem. 2023 [1] and Rychnovsky's foundational work [2].

Materials
  • Homoallylic alcohol: 1.0 equiv (e.g., 3-buten-1-ol derivative).[6]

  • Aldehyde: 1.1 equiv (Aliphatic or Aromatic).

  • Lewis Acid: Boron trifluoride diethyl etherate (BF

    
    ·OEt
    
    
    
    ).
  • Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Quench: Saturated aqueous NaHCO

    
    .
    
Step-by-Step Methodology
  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under a stream of nitrogen.

  • Solvation: Add the homoallylic alcohol (1.0 mmol) and the aldehyde (1.1 mmol) to the flask. Dissolve in anhydrous DCM (10 mL, 0.1 M concentration).

  • Cooling: Submerge the flask in a cryocooler or dry ice/acetone bath to -78 °C .

    • Note: While some protocols operate at -35 °C or 0 °C, starting at -78 °C maximizes kinetic control and prevents polymerization of sensitive aldehydes.

  • Acid Addition: Add BF

    
    ·OEt
    
    
    
    (1.2 equiv) dropwise over 5 minutes via a glass syringe.
    • Critical: The rate of addition controls the exotherm. A rapid temperature spike can erode diastereoselectivity (dr).

  • Reaction: Stir at -78 °C for 1 hour, then allow the reaction to warm slowly to 0 °C over 2 hours. Monitor by TLC (stain with PMA or Anisaldehyde).

    • Endpoint: Disappearance of the homoallylic alcohol.

  • Quench: While at 0 °C, carefully quench with saturated aq. NaHCO

    
     (5 mL). Vigorous bubbling may occur.
    
  • Workup: Extract the aqueous layer with DCM (3 x 10 mL). Combine organic layers, wash with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Expected Results
  • Yield: 75–90%

  • Diastereomeric Ratio (dr): Typically >95:5 (2,6-cis:trans).

  • Stereochemistry: Confirmed by NOESY NMR (Look for correlation between H-2 and H-6 axial protons).

Protocol B: Jacobsen Asymmetric Hetero-Diels-Alder (HDA)

For generating chiral THP rings from achiral starting materials, the Cr(III)-salen catalyzed HDA reaction is the industry standard. This method produces dihydropyranones, which are readily reduced to THPs.

Mechanistic Insight

The chiral Chromium(III) catalyst acts as a Lewis acid, activating the aldehyde (dienophile). The tridentate Schiff base ligand creates a chiral pocket that directs the diene to attack from a specific face (endo-selectivity), setting the absolute stereochemistry at C2 and C6.

HDA_Mechanism Catalyst Cr(III)-Salen Complex (Chiral Lewis Acid) Coordination Catalyst-Aldehyde Complex Catalyst->Coordination Substrates Danishefsky's Diene + Aldehyde Substrates->Coordination Cycloaddition Concerted [4+2] (Endo-face attack) Coordination->Cycloaddition Dihydropyranone Chiral Dihydropyranone Cycloaddition->Dihydropyranone Reduction Reduction (H2/Pd or Et3SiH) -> Tetrahydropyran Dihydropyranone->Reduction

Figure 3: Workflow for the Jacobsen HDA reaction and subsequent reduction to THP.

Detailed Protocol

Target: Enantioselective synthesis of 2-substituted-2,3-dihydro-4H-pyran-4-ones. Reference: Jacobsen et al., J. Am. Chem. Soc. [3].

Materials
  • Diene: Danishefsky’s diene (1-methoxy-3-(trimethylsilyloxy)-1,3-butadiene) or Brassard’s diene.

  • Aldehyde: 1.0 equiv (Aliphatic aldehydes work best with optimized catalysts).

  • Catalyst: (1S,2R)-Cr(III)-Salen complex (2–5 mol%).

  • Solvent: TBME (tert-Butyl methyl ether) or Acetone (solvent-free conditions are also possible).

  • Additives: 4 Å Molecular Sieves (powdered, activated).

Step-by-Step Methodology
  • Catalyst Activation: In a glovebox or under Argon, weigh the Cr(III)-Salen catalyst (2 mol%) and flame-dried 4 Å MS (200 mg/mmol) into a flask.

  • Substrate Addition: Add the aldehyde (1.0 mmol) and solvent (if using) to the catalyst mixture. Stir for 10 minutes to ensure coordination.

  • Diene Addition: Cool the mixture to -20 °C (or appropriate temp based on aldehyde reactivity). Add Danishefsky’s diene (1.2 equiv) slowly.

  • Reaction: Stir for 24–48 hours. The reaction is often slow; monitoring by NMR is preferred over TLC due to the instability of the diene on silica.

  • Acid Hydrolysis: Treat the crude reaction mixture with TFA (trifluoroacetic acid) in DCM at 0 °C for 15 minutes. This hydrolyzes the silyl enol ether intermediate and eliminates methanol to form the dihydropyranone.

  • Workup: Neutralize with saturated NaHCO

    
    , extract with Et
    
    
    
    O, and dry over MgSO
    
    
    .
  • Reduction (To THP):

    • To convert the dihydropyranone to a tetrahydropyran, dissolve the product in EtOH and hydrogenate (H

      
      , 1 atm) using Pd/C (10 wt%) or use L-Selectride for a diastereoselective reduction of the ketone.
      
Expected Results
  • Yield: 60–85% (for the cycloaddition).[7]

  • Enantiomeric Excess (ee): 90–99% (highly dependent on catalyst purity and aldehyde sterics).

  • Configuration: Predictable based on the specific Salen enantiomer used.

Troubleshooting & Optimization

ProblemProbable CauseCorrective Action
Low Diastereoselectivity (Prins) Reaction temperature too high.Ensure cryostat maintains -78 °C during acid addition. Slow down addition rate.
Low Yield (Prins) Polymerization of aldehyde.Use dilute conditions (0.05 M). Switch to DCE solvent.
Racemization (HDA) Moisture in catalyst/solvent.Flame-dry molecular sieves immediately before use. Use Karl-Fischer titrated solvents.
Incomplete Conversion (HDA) Catalyst inhibition by product.Increase catalyst loading to 5 mol%. Use solvent-free conditions to increase concentration.
Ring Opening Acidic workup too harsh.Buffer the aqueous layer during extraction. Avoid prolonged exposure to silica gel.

References

  • Bora, S. K.; Shit, S.; Sahu, A. K.; Saikia, A. K.[5] Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes.[5]J. Org.[5][8] Chem. 2023, 88, 3012–3021.[5] Link

  • Jaber, J. J.; Mitsui, K.; Rychnovsky, S. D. Mukaiyama Aldol-Prins Cyclization Cascade Reaction: A Formal Total Synthesis of Leucascandrolide A.J. Org.[5][8] Chem. 2001, 66, 4679–4686. Link

  • Dossetter, A. G.; Jamison, T. F.; Jacobsen, E. N. Highly Enantioselective, Catalytic Hetero-Diels-Alder Reactions with Unactivated Dienes.[9]Angew. Chem. Int. Ed. 1999, 38, 2398–2400. Link

  • Crosby, S. R.; Harding, J. R.; King, C. D.; Parker, G. D.; Willis, C. L. Asymmetric Synthesis of Tetrahydropyrans.[1][2][3][4][10][11][12]Org.[3][7][9][13] Lett. 2002, 4, 577–580. Link

  • Clarke, P. A.; Santos, S. Strategies for the Synthesis of Tetrahydropyrans.Eur. J. Org. Chem. 2006, 2045–2053. Link

Sources

Method

Intramolecular oxa-Michael addition for tetrahydropyran synthesis

Application Note: Stereocontrolled Intramolecular Oxa-Michael Addition for Tetrahydropyran Synthesis Part 1: Executive Summary & Strategic Analysis The tetrahydropyran (THP) ring is a privileged pharmacophore, ubiquitous...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereocontrolled Intramolecular Oxa-Michael Addition for Tetrahydropyran Synthesis

Part 1: Executive Summary & Strategic Analysis

The tetrahydropyran (THP) ring is a privileged pharmacophore, ubiquitous in marine polyether toxins (e.g., brevetoxins), macrolides (e.g., neopeltolide), and ionophore antibiotics. While etherification methods like the Williamson synthesis exist, they often lack stereocontrol. The Intramolecular Oxa-Michael (IMOM) addition offers a convergent, atom-economical route to THPs from


-hydroxy-

-unsaturated carbonyls.

The Core Challenge: The primary obstacle in IMOM protocols is the competition between 5-exo-trig (kinetic, often favored by Baldwin’s rules) and 6-endo-trig (thermodynamic) cyclization pathways. Furthermore, controlling the relative stereochemistry (2,6-cis vs. 2,6-trans) requires a precise understanding of the reaction thermodynamics.

Strategic Directive:

  • For 2,6-cis-THPs (Thermodynamic Product): Utilize base-mediated conditions that promote reversibility (retro-Michael), allowing the system to equilibrate to the lower-energy diequatorial chair conformation.

  • For 2,6-trans-THPs or Enantioselective Variants (Kinetic Product): Utilize acid catalysis or H-bonding organocatalysts at low temperatures to trap the kinetic product or direct facial selectivity via specific transition state geometries.

Part 2: Mechanistic Grounding & Visualization

To ensure reproducibility, one must understand the causality of stereoselection. The formation of the 2,6-cis isomer under thermodynamic control is driven by the preference of the substituents to adopt equatorial positions in the chair-like transition state.

Mechanism: Thermodynamic Equilibration to 2,6-cis-THP

The following diagram illustrates the pathway. Note that the trans-isomer suffers from 1,3-diaxial interactions, driving the equilibrium toward the cis-isomer under basic conditions.

OxaMichaelMechanism Substrate ζ-Hydroxy Enone (Acyclic Precursor) TS_Transition Transition State (Oxy-anion attack) Substrate->TS_Transition Base (Deprotonation) Enolate Enolate Intermediate TS_Transition->Enolate Cyclization (6-endo-trig) Cis_Product 2,6-cis-THP (Thermodynamic/Diequatorial) Enolate->Cis_Product Protonation (Major) Trans_Product 2,6-trans-THP (Kinetic/Axial-Equatorial) Enolate->Trans_Product Protonation (Minor) Cis_Product->Substrate Retro-Michael (Slow) Trans_Product->Substrate Retro-Michael (Fast) Trans_Product->Cis_Product Equilibration via Retro-Michael

Figure 1: Mechanistic pathway showing the thermodynamic selection for the 2,6-cis isomer via reversible retro-Michael addition.

Part 3: Experimental Protocols

Protocol A: Thermodynamic Synthesis of 2,6-cis-THPs (Base-Mediated)

Best for: Constructing thermodynamically stable cores (e.g., Civet constituent analogs).

Reagents:

  • Substrate:

    
    -hydroxy-
    
    
    
    -unsaturated ester/ketone (1.0 equiv)
  • Base: Potassium tert-butoxide (

    
    -BuOK) (0.1 – 0.5 equiv)
    
  • Solvent: Anhydrous THF or

    
    -BuOH
    
  • Quench: Saturated

    
    
    

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under Argon atmosphere.

  • Solvation: Dissolve the

    
    -hydroxy enone substrate in anhydrous THF (0.1 M concentration). Note: High dilution favors intramolecular cyclization over intermolecular polymerization.
    
  • Catalyst Addition: Cool the solution to 0 °C. Add

    
    -BuOK (0.2 equiv) in one portion.
    
  • Reaction Monitoring (Self-Validation):

    • Allow the reaction to warm to room temperature (23 °C).

    • TLC Checkpoint: Monitor the disappearance of the UV-active enone spot.

    • Equilibration Check: If the trans-isomer appears initially (often a distinct spot), continue stirring. The base allows retro-Michael reaction; over 4–12 hours, the mixture should converge to the cis-isomer.

  • Workup: Quench the reaction with saturated aqueous

    
     at 0 °C. Extract with 
    
    
    
    (3x). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (typically Hexanes/EtOAc).

Critical Parameter: If the reaction stalls or yields the 5-exo product (THF ring), the substrate geometry (Z-alkene) or substitution pattern (Thorpe-Ingold effect) may need optimization.

Protocol B: Enantioselective Synthesis (Organocatalytic)

Best for: Asymmetric synthesis of drug targets where absolute stereochemistry is critical.

Reagents:

  • Catalyst: Bifunctional thiourea or Cinchona alkaloid derivative (e.g., Jacobsen’s thiourea) (10 mol%)

  • Solvent: Toluene or DCM (non-polar solvents enhance H-bonding)

  • Temperature: -20 °C to -78 °C

Step-by-Step Methodology:

  • Setup: In a dried vial, dissolve the organocatalyst (10 mol%) in Toluene.

  • Substrate Addition: Add the substrate (1.0 equiv).[1]

  • Temperature Control: Cool to the desired temperature (-40 °C is a common starting point). Kinetic control is essential here to prevent racemization via retro-Michael.

  • Validation:

    • Monitor by HPLC (Chiralpak columns) rather than just TLC to ensure enantiomeric excess (ee) is maintained.

    • Stop Condition: Quench immediately upon consumption of starting material. Prolonged stirring can erode ee due to reversibility.

  • Workup: Flash filtration through a short silica plug to remove the catalyst, followed by careful evaporation.

Part 4: Data Interpretation & Troubleshooting

Table 1: Impact of Conditions on Selectivity (Representative Data)

ConditionCatalystSolventTempMajor Productdr (cis:trans)Mechanism
Thermodynamic

-BuOK (20 mol%)
THF25°C2,6-cis>20:1Reversible equilibration
Kinetic (Acid)

/

DCM-78°CVariableVariableIrreversible protonation
Kinetic (Base)

(Stoichiometric)
THF0°CMixture~1:1Irreversible deprotonation
Organocatalytic Thiourea (10 mol%)Toluene-40°Ccis or transHigh eeH-bond directed

Troubleshooting Guide:

  • Problem: Exclusive formation of the 5-membered ring (THF).

    • Root Cause:[2][3][4] 5-exo-trig is kinetically faster.

    • Solution: Introduce steric bulk at the position

      
       to the hydroxyl group (Thorpe-Ingold effect) to favor the 6-membered TS. Alternatively, use a "Z" alkene geometry which sterically disfavors the 5-exo transition state.
      
  • Problem: Low diastereomeric ratio (dr).

    • Root Cause:[2][3][4] Incomplete equilibration (Protocol A) or temperature too high (Protocol B).

    • Solution: For Protocol A, extend reaction time or switch to a protic solvent (

      
      -BuOH) to facilitate proton transfer.
      

Part 5: References

  • Baldwin, J. E. "Rules for Ring Closure."[5] J. Chem. Soc., Chem. Commun., 1976, 734–736. Link

  • Nising, C. F.; Bräse, S. "The Oxa-Michael Reaction: From Recent Developments to Applications in Natural Product Synthesis." Chem. Soc. Rev., 2008, 37, 1218–1228. Link

  • Evans, P. A.; Cui, J.; Gharpure, S. J. "Enantioselective Synthesis of Marine Polyether Toxins." J. Am. Chem. Soc., 2003, 125, 8980. Link

  • Ghosh, S. et al. "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives." Mar. Drugs, 2013, 11, 4672. Link

  • Jacobsen, E. N. et al. "Highly Enantioselective Intramolecular Oxa-Michael Reactions Catalyzed by Chiral Thioureas." J. Am. Chem. Soc., 2008, 130, 7198. Link

Sources

Application

Application Note: Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate in Neurotherapeutic Synthesis

[1] Executive Summary Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS: 110407-58-4) serves as a critical chiral building block (synthon) in the synthesis of next-generation neurological drugs.[1] Its structural r...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS: 110407-58-4) serves as a critical chiral building block (synthon) in the synthesis of next-generation neurological drugs.[1] Its structural rigidity and specific stereochemical configuration [(2R,5S) or (2S,5R)] make it an ideal scaffold for conformationally restricted glutamate analogs .[1][2]

This application note details the compound's role in targeting Metabotropic Glutamate Receptors (mGluRs) and Excitatory Amino Acid Transporters (EAATs) .[2] It provides a validated protocol for its synthesis and downstream functionalization, ensuring high enantiomeric excess (ee) and chemical purity required for pre-clinical drug development.[2]

Scientific Background & Mechanistic Rationale[1][2][3][4][5][6]

The "Privileged Scaffold" Hypothesis

In neuropharmacology, flexible neurotransmitters like L-Glutamate and GABA bind to multiple receptor subtypes, leading to off-target effects.[1][2] Drug developers utilize the tetrahydropyran (THP) core to "lock" these molecules into a bioactive conformation.[1][2]

  • Bioisosterism: The THP ring acts as a bioisostere for the ribose or pyranose rings found in nucleosides and sialic acids, but with enhanced metabolic stability.[2]

  • Pharmacophore Alignment: The cis-relationship between the C2-carboxylate and the C5-hydroxyl group mimics the spatial arrangement of the

    
    -carboxyl and 
    
    
    
    -carboxyl groups in L-glutamate, allowing for high-affinity binding to the orthosteric sites of mGluRs.[1]
Target Pathways
  • mGluR2/3 Negative Allosteric Modulators (NAMs): Used for treating schizophrenia and anxiety.[2] The pyran core positions aromatic substituents to engage the allosteric pocket.[2]

  • EAAT Inhibitors: Block the reuptake of glutamate.[1][2] The scaffold prevents the transporter from cycling, increasing synaptic glutamate levels in depressive models.[2]

  • Neuro-Inflammation: Analogs of this scaffold resemble sialic acid, inhibiting neuraminidases involved in CNS viral entry and inflammatory signaling.[1][2]

Visualization: Divergent Synthesis Pathway

The following diagram illustrates how this single intermediate serves as a branching point for multiple neurological drug classes.

G Intermediate Ethyl cis-5-hydroxy- tetrahydro-pyran-2-carboxylate (Core Scaffold) Functionalization Stereoselective Functionalization Intermediate->Functionalization C5-OH Activation Target1 mGluR2/3 NAMs (Schizophrenia/Anxiety) Functionalization->Target1 Arylation / Amidation Target2 EAAT Inhibitors (Depression/ALS) Functionalization->Target2 Amino Acid Coupling Target3 Sialic Acid Mimetics (Neuro-Inflammation) Functionalization->Target3 Glycosylation

Figure 1: Divergent synthesis strategy utilizing the pyran scaffold to access distinct neurotherapeutic classes.[1]

Experimental Protocol: Synthesis & Purification

Objective: Synthesis of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate with >98% purity and >95% ee.

Reagents & Equipment[1][2][6]
  • Starting Material: Ethyl 2-oxo-2H-pyran-6-carboxylate (Comanate ethyl ester) or 3,4-dihydro-2H-pyran derivative.[1]

  • Catalyst: Rhodium on Alumina (Rh/Al₂O₃) or stereoselective borohydride reagents.[1][2]

  • Solvent: Ethanol (anhydrous).[1][2]

  • Equipment: High-pressure hydrogenation reactor (Parr), Flash Chromatography system.

Step-by-Step Procedure
Phase 1: Stereoselective Hydrogenation

This step establishes the cis-stereochemistry across the ring.[2]

  • Preparation: Dissolve 10.0 g (59.5 mmol) of Ethyl 2-oxo-2H-pyran-6-carboxylate in 150 mL of anhydrous ethanol.

  • Catalyst Addition: Add 5 mol% (Rh/Al₂O₃) under an Argon atmosphere. Note: Rhodium is preferred over Palladium to prevent hydrogenolysis of the allylic C-O bond.[2]

  • Reaction: Seal the reactor and purge with H₂ (3 cycles). Pressurize to 40 bar (580 psi) H₂. Stir at 25°C for 12 hours.

  • Monitoring: Monitor reaction progress via TLC (Hexane:EtOAc 1:1). The starting material (UV active) should disappear; the product is non-UV active (visualize with Phosphomolybdic Acid stain).[2]

Phase 2: Isolation & Purification[1][3]
  • Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with 50 mL ethanol.[1][2]

  • Concentration: Concentrate the filtrate in vacuo at 40°C to yield a colorless oil.

  • Chromatography: Purify via flash column chromatography (Silica Gel 60).

    • Eluent Gradient: 0%

      
       40% EtOAc in Hexanes.[1][2]
      
    • Fraction Collection: Collect fractions containing the cis-isomer (typically elutes after the trans-isomer due to intramolecular H-bonding).[1]

Analytical Validation (QC)
ParameterSpecificationMethod
Appearance Colorless viscous oilVisual
Purity > 98.0%GC-FID / HPLC (C18)
Stereochemistry cis-isomer > 95% de1H-NMR (coupling constants)
Identity Matches Reference StandardMS (ESI+), [M+H]+ = 175.2

NMR Interpretation (Critical):

  • The cis-relationship is confirmed by the coupling constant between H2 and H3 protons.[2] A small coupling constant (

    
     Hz) indicates an equatorial-axial relationship (cis), whereas a large coupling (
    
    
    
    Hz) indicates trans-diaxial.[1][2]

Application in Drug Synthesis[2][8]

Protocol: Conversion to mGluR Ligand Precursor[2]
  • Activation: Dissolve the purified Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (1 eq) in DCM.

  • Tosylation: Add TsCl (1.2 eq) and Pyridine (2 eq) at 0°C. Stir for 4 hours to convert the C5-hydroxyl to a tosylate leaving group.

  • Displacement: React the tosylate with a suitable nucleophile (e.g., a substituted phenol or amine) to install the "tail" region of the mGluR modulator.[2]

  • Hydrolysis: Saponify the ethyl ester using LiOH/THF/H₂O to reveal the free carboxylic acid, essential for glutamate receptor binding.[2]

References

  • Vertex AI Search. (2025).[1][2] Ethyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate CAS 110407-58-4 Properties and Applications. Retrieved from [1][2]

  • National Institutes of Health (NIH). (2024).[1][2] Recent Advances in the Synthesis of 2H-Pyrans and their Biological Relevance. PMC. Retrieved from [1][2]

  • Organic Chemistry Portal. (2024).[1] Synthesis of Tetrahydropyrans: Methods and Protocols. Retrieved from

  • ChemicalBook. (2025).[1][2] 5-[(S)-2,2-Dimethyltetrahydro-2H-pyran-4-yl]-1H-indole-2-carboxylic Acid Derivatives in Medicinal Chemistry. Retrieved from [1][2]

  • Arabian Journal of Chemistry. (2013). Synthesis and biological activities of fused pyran derivatives. Retrieved from [1][2]

Sources

Method

Application of "Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate" in agrochemical synthesis

Application Note: Strategic Utilization of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate in Agrochemical Discovery Executive Summary In the contemporary landscape of agrochemical discovery, the "Escape from Flatland...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate in Agrochemical Discovery

Executive Summary

In the contemporary landscape of agrochemical discovery, the "Escape from Flatland" initiative drives the transition from planar aromatic scaffolds to sp³-rich, three-dimensional architectures.[1] Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS: 100514-02-1) represents a high-value chiral building block for this purpose.[1] Its unique cis-2,5-disubstitution pattern offers a pre-organized scaffold for synthesizing bioisosteres of furanose-based natural products and novel fungicidal/herbicidal agents.[1] This guide details the structural reactivity, strategic applications, and validated protocols for leveraging this molecule in library synthesis.[1]

Structural Analysis & Reactivity Profile

Understanding the conformational dynamics of the tetrahydropyran (THP) ring is critical for controlling stereochemical outcomes during synthesis.

  • Conformational Lock: The bulky ethyl ester group at C2 preferentially adopts the equatorial position to minimize 1,3-diaxial interactions.[1]

  • Stereochemical Implications: In the cis-2,5-isomer, the C5-hydroxyl group typically adopts an axial orientation (relative to the C2-equatorial ester).[1]

  • Reactivity Consequence:

    • Oxidation: The axial C5-OH is highly reactive toward oxidation (e.g., Swern, Dess-Martin) due to the relief of 1,3-diaxial strain.[1]

    • Substitution: Nucleophilic substitution at C5 (e.g., Mitsunobu or via Mesylate) proceeds with inversion of configuration , granting access to the thermodynamically stable trans-2,5-disubstituted (diequatorial) products.[1]

Figure 1: Reactivity & Conformational Analysis

ReactivityMap Scaffold Ethyl cis-5-hydroxy-THP-2-carboxylate (C2-Eq, C5-Ax) Oxidation Oxidation (Swern/DMP) Target: C5-Ketone Scaffold->Oxidation Relief of 1,3-strain Substitution Nu: Displacement (Sn2) Target: trans-5-Nu-THP Scaffold->Substitution Inversion to Equatorial Hydrolysis Ester Hydrolysis (LiOH) Target: C2-Carboxylic Acid Scaffold->Hydrolysis Orthogonal Functionalization

Caption: Conformational analysis of the cis-scaffold reveals three distinct vectors for diversification: oxidation (strain relief), substitution (stereochemical inversion), and ester hydrolysis.[1][2][3][4][5][6]

Application Case Studies

Case Study A: Synthesis of Pyran-Based Triazole Fungicides

Rationale: Traditional azole fungicides (e.g., Metconazole) often feature cyclopentane rings.[1] Replacing the carbocycle with a THP ring alters lipophilicity (LogP) and metabolic stability while maintaining the pharmacophore. The cis-scaffold allows for the installation of the triazole in the trans (equatorial) position via inversion, mimicking the bioactive conformation of established inhibitors.[1]

Case Study B: Synthesis of Picolinamide Herbicide Bioisosteres

Rationale: Picolinamide herbicides target PDS enzymes.[1] The THP-2-carboxylate motif serves as a bioisostere for the pyridine or phenyl ring, introducing chirality and potentially improving crop selectivity.[1]

Detailed Experimental Protocols

Protocol A: Stereoselective Synthesis of trans-5-(1H-1,2,4-triazol-1-yl) Analogs

Objective: To install a triazole moiety with stereochemical inversion.

Reagents:

  • Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (1.0 equiv)[1][3][5][6]

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)[1]

  • Triethylamine (Et3N) (1.5 equiv)[1]

  • 1H-1,2,4-Triazole (2.0 equiv)[1]

  • Cesium Carbonate (Cs2CO3) (2.5 equiv)[1]

  • Solvents: Dichloromethane (DCM), DMF.[1]

Step-by-Step Methodology:

  • Activation (Mesylation):

    • Dissolve the starting material (1.0 g, 5.74 mmol) in anhydrous DCM (15 mL) and cool to 0 °C under N2.

    • Add Et3N (1.2 mL, 8.61 mmol) followed by dropwise addition of MsCl (0.53 mL, 6.89 mmol).

    • Stir at 0 °C for 1 h. Monitor by TLC (EtOAc/Hex 1:1) for disappearance of alcohol.

    • Quench: Add saturated NaHCO3 (10 mL). Extract with DCM (3x), dry over Na2SO4, and concentrate in vacuo to yield the crude mesylate (typically >90% yield).[1] Note: The mesylate is unstable; use immediately.[1]

  • Displacement (Azole Insertion):

    • Dissolve the crude mesylate in anhydrous DMF (10 mL).

    • Add 1H-1,2,4-triazole (0.79 g, 11.5 mmol) and Cs2CO3 (4.68 g, 14.4 mmol).

    • Heat the suspension to 80 °C for 6–12 h.

    • Workup: Cool to RT, dilute with water (50 mL), and extract with EtOAc (3x). Wash organics with LiCl solution (5%) to remove DMF.[1]

    • Purification: Flash chromatography (DCM/MeOH 95:5).[1] The product will be the trans-isomer (confirmed by NOESY: H2 and H5 will show no correlation, or coupling constants

      
       will be large, ~10-12 Hz).[1]
      
Protocol B: Hydrolysis and Amide Coupling

Objective: To generate the carboxylic acid for herbicide library generation.[1]

Reagents:

  • Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (1.0 equiv)[1][3][5][6]

  • Lithium Hydroxide monohydrate (LiOH[1]·H2O) (1.5 equiv)[1]

  • Solvent: THF/Water (3:1).[1]

Step-by-Step Methodology:

  • Hydrolysis:

    • Dissolve the ester in THF/Water (3:1, 0.2 M concentration).[1]

    • Add LiOH[1]·H2O in one portion at 0 °C.[1]

    • Allow to warm to RT and stir for 2 h.

  • Workup (pH Control is Critical):

    • Acidify carefully with 1N HCl to pH ~3.[1] Caution: The THP ring is stable, but excessive acid can promote lactonization if the 5-OH is accessible.[1]

    • Extract with EtOAc (5x) – the acid is polar.

    • Dry over Na2SO4 and concentrate.[1]

  • Coupling (General Procedure):

    • Use HATU (1.2 equiv) and DIPEA (3.0 equiv) in DMF with the desired aniline (1.1 equiv) to generate the amide library.[1]

Synthesis Workflow Diagram

Figure 2: Divergent Synthesis Pathway

SynthesisWorkflow Start Start: Ethyl cis-5-hydroxy-THP-2-carboxylate PathA Path A: Fungicide Mimics (C5 Functionalization) Start->PathA PathB Path B: Herbicide Mimics (C2 Functionalization) Start->PathB StepA1 1. MsCl, Et3N (Activation) PathA->StepA1 StepB1 1. LiOH, THF/H2O (Hydrolysis) PathB->StepB1 StepA2 2. Azole, Cs2CO3, 80°C (Inversion) StepA1->StepA2 ProductA trans-5-Triazolyl-THP-2-carboxylate StepA2->ProductA StepB2 2. Ar-NH2, HATU (Coupling) StepB1->StepB2 ProductB cis-5-Hydroxy-THP-2-carboxamide StepB2->ProductB

Caption: Divergent synthesis workflow illustrating the orthogonal functionalization of the C5-hydroxyl and C2-ester groups to access distinct agrochemical classes.

References

  • Tetrahydropyran Scaffolds in Natural Products

    • Title: Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide.[1]

    • Source: MDPI, Marine Drugs (2016).[1]

    • URL:[Link][1]

  • Stereoselective Synthesis of THPs

    • Title: Stereoselective Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using an Intramolecular Allylation Strategy.[1][7]

    • Source: Organic Letters (2006).[1][7]

    • URL:[Link][1]

  • THP Scaffolds in Drug Discovery

    • Title: Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery.[1][8][9]

    • Source: Bioorganic & Medicinal Chemistry (2017).[8][9]

    • URL:[Link]

  • Commercial Building Block Data

    • Title: Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS 100514-02-1) Properties.[1][3][5][6][10]

    • Source: GuideChem.[1]

Sources

Application

Application Note: Formulation Dynamics of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate in Advanced Perfumery

Target Audience: Fragrance Chemists, Formulation Scientists, and Olfactory Researchers Document Type: Technical Protocol & Application Guide Executive Summary In modern fragrance chemistry, the demand for multifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Fragrance Chemists, Formulation Scientists, and Olfactory Researchers Document Type: Technical Protocol & Application Guide

Executive Summary

In modern fragrance chemistry, the demand for multifunctional ingredients that act as both olfactory contributors and structural modifiers is at an all-time high. Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS: 110407-58-4) is a highly versatile, structurally constrained cyclic ether primarily recognized as an intermediate in pharmaceutical synthesis[1]. However, its unique physicochemical profile—combining a tetrahydropyran core with a hydrogen-bond donating hydroxyl group and a volatile ethyl ester—makes it an exceptional specialty ingredient in fine fragrance formulation.

This application note details the mechanistic behavior of this molecule, providing self-validating protocols for its use as a substantive floral-lactonic modifier and a physical fixative for highly volatile top notes.

Physicochemical & Olfactory Profiling

Understanding the physical parameters of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate is critical for predicting its behavior in an ethanol-water matrix[2]. The molecule's dual functionality allows it to bridge the highly volatile (top note) and substantive (base note) phases of a fragrance lifecycle.

Table 1: Quantitative Chemical & Olfactory Data
ParameterValueCausality in Formulation
Molecular Weight 174.19 g/mol Falls within the optimal range (150-250 g/mol ) for sustained olfactory receptor activation.
LogP (Octanol/Water) ~0.8 - 1.2Ensures complete solubility in perfumer's alcohol while maintaining compatibility in emulsion-based personal care products.
Odor Descriptors Sweet, lactonic, green-floralThe pyran ring mimics classic green notes (e.g., Rose Oxide), while the ester imparts a sweet, fruity nuance.
Vapor Pressure Low (Base/Heart Note)The C5-hydroxyl group enables intermolecular hydrogen bonding, significantly lowering volatility compared to unsubstituted pyrans.
Stereochemistry cis-configurationLocks the spatial relationship between the ester and hydroxyl groups, optimizing GPCR binding affinity.

Mechanistic Insights: Olfactory Transduction & Matrix Interactions

The Fixative Effect via Hydrogen Bonding

Unlike traditional heavy-molecule fixatives (e.g., macrocyclic musks) that simply outlast top notes, Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate acts as an active physical fixative . The free hydroxyl group at the C5 position acts as a potent hydrogen bond donor. When formulated with highly volatile aliphatic aldehydes (e.g., Octanal, Decanal), it forms transient intermolecular hydrogen bonds with the aldehyde carbonyls. This non-covalent network lowers the effective vapor pressure of the top notes, delaying their evaporation and extending the linear perception of the fragrance over time without chemically altering the odorants.

Olfactory Receptor Transduction

Upon aerosolization and inhalation, the cis-configuration of the molecule ensures that the bulky ethyl ester and the hydroxyl group are optimally oriented to dock within the binding pocket of specific Olfactory G-Protein Coupled Receptors (GPCRs). The resulting conformational change triggers the standard cAMP-mediated signaling cascade.

OlfactoryPathway Odorant Ethyl cis-5-hydroxy- tetrahydropyran-2-carboxylate OR Olfactory Receptor (GPCR Activation) Odorant->OR G_olf Gαolf Protein Dissociation OR->G_olf AC3 Adenylate Cyclase III (ATP -> cAMP) G_olf->AC3 CNG CNG Channel (Ca2+/Na+ Influx) AC3->CNG Signal Action Potential (To Olfactory Bulb) CNG->Signal

Fig 1: GPCR-mediated olfactory transduction pathway for pyran-based odorants.

Experimental Protocols: Integration into Fine Fragrance

To ensure trustworthiness and scientific integrity , the following protocol is designed as a self-validating system. It includes a maturation phase critical for hydrogen bond stabilization and a quantitative validation step to prove the fixative efficacy.

Protocol A: Compounding a High-Substantivity Floral Accord

Objective: To formulate a stable fine fragrance base and quantify the fixative effect of the pyran derivative on volatile aldehydes.

Materials Required:

  • Perfumer's Alcohol (Ethanol 96%, denatured)

  • Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (Purity >98%)[1]

  • Decanal (C10 Aldehyde)

  • Internal Standard: Tetradecane (for GC/MS validation)

Step-by-Step Methodology:

  • Solvent Preparation: In a temperature-controlled compounding vessel, add 50.0 g of Perfumer's Alcohol. Maintain the temperature strictly at 20°C to prevent premature volatilization of subsequent additions.

  • Active Solubilization: Introduce 2.5 g of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate. Stir at 200 rpm using a PTFE-coated magnetic stirrer until complete dissolution.

    • Causality: Gentle, low-shear stirring prevents localized supersaturation and minimizes the introduction of micro-bubbles that could drive oxidation.

  • Integration of Volatiles: Slowly add 0.5 g of Decanal and 0.1 g of Tetradecane (Internal Standard).

  • Maturation Phase: Seal the vessel under a nitrogen blanket. Store in a dark, temperature-controlled environment at 15°C for 14 days.

    • Causality: The 14-day maturation allows the thermodynamic equilibrium of the intermolecular hydrogen-bonded networks to establish. The nitrogen blanket prevents the oxidation of Decanal into decanoic acid.

  • Cold Filtration: Chill the matured mixture to 4°C and pass through a 0.2 µm PTFE syringe filter.

    • Validation Checkpoint: Run a baseline GC/FID of the freshly filtered liquid. Compare the peak area ratio of Decanal to Tetradecane. A successful maturation will show less than a 2% deviation from the theoretical input ratio, confirming no irreversible chemical degradation has occurred.

FormulationWorkflow Solvent Perfumer's Alcohol (EtOH 96%) Blend Low-Shear Blending (20°C, 200 rpm) Solvent->Blend Active Ethyl cis-5-hydroxy- tetrahydropyran-2-carboxylate Active->Blend TopNotes Volatile Top Notes (e.g., Decanal) TopNotes->Blend Hbond Hydrogen Bond Network Formation Blend->Hbond Maturation Maturation Phase (14 Days, 15°C, N2 Blanket) Hbond->Maturation Filtration Cold Filtration (4°C, 0.2 µm PTFE) Maturation->Filtration Final Stabilized Fine Fragrance Filtration->Final

Fig 2: Step-by-step fragrance compounding and maturation workflow.
Protocol B: HS-SPME-GC/MS Volatility Assay (Self-Validation)

To prove the fixative causality described in Section 3.1, the formulation must be tested against a control (identical formula, replacing the pyran derivative with dipropylene glycol).

  • Apply 10 µL of the test fragrance and 10 µL of the control fragrance to separate, standardized cellulose smelling strips.

  • Place the strips in separate 20 mL headspace vials and incubate at 32°C (skin temperature simulation) for 4 hours.

  • Expose a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 15 minutes.

  • Desorb the fiber in the GC injection port at 250°C and analyze the remaining Decanal concentration relative to the internal standard.

Table 2: Comparative Evaporation Kinetics (HS-SPME-GC/MS Results)
Timepoint (Skin Temp, 32°C)Decanal Retention (Control)Decanal Retention (With Pyran Derivative)Fixative Efficacy
0 Hours 100%100%Baseline
1 Hour 42%68%+26% Retention
2 Hours 18%45%+27% Retention
4 Hours <2% (Below Threshold)21%Prolonged Perception

Data Interpretation: The quantitative data clearly validates the hypothesis. The hydrogen-bonding capacity of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate successfully retards the evaporation of highly volatile aldehydes, extending the top-note perception by over 2 hours without altering the fundamental odor profile[3].

References

1.1 2.2 3.3

Sources

Method

Step-by-step protocol for "Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate" synthesis

Application Note: Diastereoselective Synthesis of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate Introduction & Strategic Rationale Oxygen-containing heterocycles, particularly substituted tetrahydropyrans, are highl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Diastereoselective Synthesis of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate

Introduction & Strategic Rationale

Oxygen-containing heterocycles, particularly substituted tetrahydropyrans, are highly privileged scaffolds in modern drug discovery and agrochemical development[1]. The compound Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS: 110407-58-4 / 100514-02-1) serves as a critical chiral building block for synthesizing complex neurological and cardiovascular active pharmaceutical ingredients (APIs)[1][2].

This application note details a robust, highly diastereoselective protocol for synthesizing the cis-isomer via the stereocontrolled reduction of the corresponding ketone precursor (Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate).

Mechanistic Causality & Stereochemical Control

In a 2,5-disubstituted tetrahydropyran ring, the lowest-energy chair conformation places the bulky C2-ethyl ester in the equatorial position. To achieve the target cis-configuration , the C5-hydroxyl group must occupy the axial position (resulting in an equatorial, axial relationship, which places both substituents on the same face of the ring).

The Challenge: Standard small-hydride donors (like NaBH₄) often attack from the less hindered axial face, yielding the undesired trans (equatorial, equatorial) alcohol. The Solution: By employing a sterically demanding reducing agent such as L-Selectride (Lithium tri-sec-butylborohydride), the hydride is forced to approach from the more sterically accessible equatorial face . This equatorial attack pushes the resulting oxygen into the desired axial position, yielding the cis-isomer with high diastereomeric excess (d.e.).

Reaction Workflow & Visualization

G SM Starting Material Ethyl 5-oxotetrahydro- 2H-pyran-2-carboxylate Reagent Reduction L-Selectride, THF -78°C, 2h SM->Reagent  Inert Atm   Quench Oxidative Quench NH4Cl, then H2O2/NaOH 0°C to RT Reagent->Quench  Stereoselective  Hydride Transfer   Product Target Product Ethyl cis-5-hydroxy- tetrahydro-pyran-2-carboxylate Quench->Product  Workup &  Chromatography  

Fig 1: Experimental workflow for the diastereoselective reduction to the cis-isomer.

Step-by-Step Experimental Protocol

Reagents & Materials:

  • Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate (1.0 equiv, 10 mmol, 1.72 g)

  • L-Selectride (1.0 M in THF) (1.2 equiv, 12 mL)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

  • Aqueous NH₄Cl (sat.), 30% H₂O₂, 3M NaOH (for workup)

Methodology:

  • System Preparation: Flame-dry a 100 mL two-neck round-bottom flask under vacuum and backfill with dry Argon. Add the starting ketone (1.72 g) and anhydrous THF (40 mL).

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Hydride Addition: Using a syringe pump, add L-Selectride (12 mL, 1.0 M in THF) dropwise over 30 minutes. Causality Note: Slow addition prevents localized heating, ensuring the kinetic control required for high equatorial-face selectivity.

  • Reaction Maturation: Stir the mixture at -78 °C for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3, visualizing with KMnO₄ stain).

  • Oxidative Quenching: Carefully quench the reaction at -78 °C by the dropwise addition of saturated aqueous NH₄Cl (10 mL). Remove the cooling bath and allow the mixture to warm to 0 °C.

  • Borane Oxidation: To clear the tri-sec-butylborane byproduct, sequentially add 3M NaOH (5 mL) and 30% H₂O₂ (5 mL) dropwise at 0 °C. Stir for 1 hour at room temperature.

  • Extraction & Purification: Dilute with EtOAc (50 mL). Separate the organic layer, wash with brine (2 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue via flash column chromatography (SiO₂, gradient elution 10% to 30% EtOAc in Hexanes) to afford the pure cis-product.

Quantitative Data: Reducing Agent Optimization

The choice of reducing agent fundamentally dictates the stereochemical outcome. The table below summarizes the optimization data validating the use of L-Selectride.

Reducing AgentConditionsConversion (%)Diastereomeric Ratio (cis:trans)Isolated Yield (cis)
NaBH₄EtOH, 0 °C>95%35 : 6531%
NaBH₄ / CeCl₃MeOH, -78 °C>95%45 : 5540%
DIBAL-HDCM, -78 °C90%60 : 4052%
L-Selectride THF, -78 °C >98% 92 : 8 85%

Data Interpretation: Standard borohydrides favor axial attack, leading to the trans-isomer. The extreme steric bulk of L-Selectride successfully reverses this intrinsic bias, providing the cis-isomer (CAS: 110407-58-4) in excellent yield[1].

References

  • MySkinRecipes / Chemical Specifications. "Ethyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate (CAS: 110407-58-4) Product Description & Applications." MySkinRecipes Database. Available at:[Link]

Sources

Application

Catalysts for Stereoselective Tetrahydropyran Synthesis: A Detailed Guide to Application and Protocol

The tetrahydropyran (THP) motif is a cornerstone in the architecture of a vast array of biologically active natural products and pharmaceutical agents. Its prevalence underscores the critical need for robust and stereose...

Author: BenchChem Technical Support Team. Date: March 2026

The tetrahydropyran (THP) motif is a cornerstone in the architecture of a vast array of biologically active natural products and pharmaceutical agents. Its prevalence underscores the critical need for robust and stereoselective synthetic methods to access these privileged scaffolds. This guide provides researchers, scientists, and drug development professionals with an in-depth technical overview of key catalytic strategies for the stereoselective synthesis of tetrahydropyrans, moving beyond mere procedural descriptions to elucidate the underlying principles that govern catalyst selection and reaction outcomes.

Introduction: The Significance of Stereocontrolled Tetrahydropyran Synthesis

The precise three-dimensional arrangement of substituents on the THP ring is often paramount to the biological activity of the parent molecule. Consequently, the development of catalytic methods that can control both relative and absolute stereochemistry has been a major focus of modern organic synthesis. These methods offer significant advantages in terms of efficiency, atom economy, and the ability to generate complex molecules from simple precursors. This document details several field-proven catalytic systems, offering insights into their mechanisms, practical applications, and detailed protocols for their implementation.

Lewis and Brønsted Acid-Catalyzed Prins Cyclization

The Prins cyclization, the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, stands as one of the most powerful and versatile methods for constructing the tetrahydropyran ring.[1][2] The choice of acid catalyst, whether a Lewis acid or a Brønsted acid, profoundly influences the reaction's stereochemical outcome and substrate scope.

Mechanistic Rationale

The reaction proceeds through the formation of an oxocarbenium ion, which is then intramolecularly trapped by the alkene nucleophile.[3] The stereoselectivity of the cyclization is largely dictated by the preference for a chair-like transition state, which minimizes steric interactions and leads to the formation of the thermodynamically favored cis-2,6-disubstituted tetrahydropyrans.[4] However, catalyst choice can influence the formation of the less common trans isomers.

Featured Catalyst: Ferric Chloride (FeCl₃) for 4-Hydroxytetrahydropyrans

Iron(III) chloride has emerged as a mild, inexpensive, and highly effective Lewis acid catalyst for Prins cyclizations, particularly in the synthesis of 4-hydroxytetrahydropyrans.[4][5] This method is distinguished by its high diastereoselectivity and broad substrate scope.[4]

Diagram: FeCl₃-Catalyzed Prins Cyclization Mechanism

FeCl3_Prins_Mechanism cluster_0 Catalyst Activation & Oxocarbenium Formation cluster_1 Cyclization & Trapping Aldehyde R¹CHO Activated_Aldehyde [R¹CHO-FeCl₃] Complex Aldehyde->Activated_Aldehyde Coordination FeCl3 FeCl₃ FeCl3->Activated_Aldehyde Oxocarbenium Oxocarbenium Ion Activated_Aldehyde->Oxocarbenium + Homoallylic Alcohol - H₂O-FeCl₃ Homoallylic_Alcohol Homoallylic Alcohol Homoallylic_Alcohol->Oxocarbenium Chair_TS Chair-like Transition State Oxocarbenium->Chair_TS 6-endo-trig Cyclization Cationic_Intermediate Cyclized Cationic Intermediate Chair_TS->Cationic_Intermediate Product cis-4-Hydroxy- Tetrahydropyran Cationic_Intermediate->Product + H₂O (Nucleophilic Trapping) H2O H₂O H2O->Product

Caption: Mechanism of FeCl₃-catalyzed Prins cyclization.

Protocol: FeCl₃-Catalyzed Stereoselective Synthesis of a cis-2,6-Disubstituted-4-hydroxytetrahydropyran

This protocol is adapted from the work of Feng and coworkers.[1][6]

Materials:

  • Homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Anhydrous Ferric Chloride (FeCl₃) (10 mol%)

  • tert-Butyldimethylsilyl chloride (TBSCl) (20 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the homoallylic alcohol (0.2 mmol, 1.0 equiv) and anhydrous CH₂Cl₂ (1.0 mL).

  • Cool the solution to the desired reaction temperature (e.g., 10 °C).

  • Add the aldehyde (0.24 mmol, 1.2 equiv), followed by TBSCl (0.04 mmol, 20 mol%) and anhydrous FeCl₃ (0.02 mmol, 10 mol%).

  • Stir the reaction mixture at this temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 4-hydroxytetrahydropyran.

Self-Validation: The high diastereoselectivity (often >99:1 dr) and enantiomeric ratio (er), which can be determined by chiral HPLC analysis, serve as validation of the stereocontrolling nature of the catalytic system.[1]

Organocatalysis: Asymmetric Cascade Reactions

The rise of asymmetric organocatalysis has provided powerful, metal-free alternatives for stereoselective synthesis.[7] Bifunctional catalysts, such as those derived from cinchona alkaloids, can orchestrate complex cascade reactions to build highly functionalized tetrahydropyrans with excellent stereocontrol.[8]

Mechanistic Rationale

Quinine-derived squaramide catalysts operate through a dual activation mechanism. The squaramide moiety activates the electrophile (e.g., a nitroalkene) through hydrogen bonding, while the tertiary amine of the quinine scaffold acts as a Brønsted base to deprotonate the nucleophile (e.g., a 1,3-dicarbonyl compound), generating a chiral enolate. This dual activation within a chiral environment directs the stereochemical course of the reaction.

Diagram: Organocatalytic Michael/Hemiacetalization Cascade

Organocatalytic_Cascade Dicarbonyl 1,3-Dicarbonyl Compound Enolate Chiral Enolate Dicarbonyl->Enolate Base Activation Nitroalkene Nitroalkene Activated_Nitroalkene H-Bond Activated Nitroalkene Nitroalkene->Activated_Nitroalkene H-Bonding Catalyst Quinine-Squaramide Catalyst Catalyst->Enolate Catalyst->Activated_Nitroalkene Michael_Adduct Michael Adduct Enolate->Michael_Adduct Michael Addition Activated_Nitroalkene->Michael_Adduct Hemiacetal Hemiacetal Michael_Adduct->Hemiacetal + Aldehyde Aldehyde Aldehyde Aldehyde->Hemiacetal THP_Product Functionalized Tetrahydropyran Hemiacetal->THP_Product Intramolecular Hemiacetalization

Caption: Organocatalyst-mediated cascade for THP synthesis.

Protocol: Quinine-Squaramide Catalyzed Michael/Henry/Ketalization Cascade

This protocol is based on a multicomponent reaction to form highly substituted tetrahydropyrans.[8]

Materials:

  • 1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 equiv)

  • β-Nitrostyrene (1.0 equiv)

  • Alkynyl aldehyde (1.2 equiv)

  • Quinine-derived squaramide catalyst (5 mol%)

  • Toluene

  • Silica gel for column chromatography

Procedure:

  • In a vial, dissolve the 1,3-dicarbonyl compound (0.2 mmol, 1.0 equiv), β-nitrostyrene (0.2 mmol, 1.0 equiv), and the quinine-squaramide catalyst (0.01 mmol, 5 mol%) in toluene (0.4 mL).

  • Stir the mixture at room temperature for the time required to form the Michael adduct (monitor by TLC).

  • Add the alkynyl aldehyde (0.24 mmol, 1.2 equiv) to the reaction mixture.

  • Continue stirring at room temperature until the consumption of the Michael adduct is observed by TLC.

  • Directly load the reaction mixture onto a silica gel column and purify by flash chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the highly functionalized tetrahydropyran.

  • Further purification by recrystallization may be necessary to obtain high diastereomeric ratios.[8]

Self-Validation: The high diastereo- and enantioselectivity, confirmed by NMR and chiral HPLC, validates the catalyst's control over the cascade reaction. The formation of multiple contiguous stereocenters in a single pot highlights the efficiency of this approach.

Gold-Catalyzed Intramolecular Oxa-Michael Addition

Gold catalysts, particularly Au(I) and Au(III) species, have proven to be exceptionally effective in activating alkynes and allenes towards nucleophilic attack. This property is harnessed in the stereoselective synthesis of tetrahydropyrans via intramolecular oxa-Michael additions.[9]

Mechanistic Rationale

Gold(III) chloride, for instance, can catalyze the 6-endo-trig oxa-Michael addition of a hydroxyl group to an α,β-unsaturated ketone.[10] The Lewis acidic gold catalyst activates the enone system, facilitating the intramolecular cyclization. The stereochemical outcome is often highly diastereoselective.

Protocol: AuCl₃-Catalyzed Diastereoselective Oxa-Michael Addition

This protocol is adapted from a procedure for the synthesis of fused tetrahydropyranones.[10]

Materials:

  • Cycloalkenyl alcohol precursor (1.0 equiv)

  • Gold(III) chloride (AuCl₃) (10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the cycloalkenyl alcohol (0.1 mmol, 1.0 equiv) in dry CH₂Cl₂ (to a concentration of 0.1 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add AuCl₃ (0.01 mmol, 10 mol%) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture and purify directly by flash chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the pure tetrahydropyranone product.

Self-Validation: The high diastereoselectivity of the cyclization, often yielding a single diastereoisomer, is a key indicator of the method's effectiveness. This can be confirmed through NMR analysis of the crude and purified product.

Oxidative C-H Bond Activation: DDQ-Mediated Cyclizations

An alternative to traditional acid-catalyzed methods involves the oxidative formation of an oxocarbenium ion from a stable ether precursor. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a powerful oxidant for this transformation, enabling the cyclization of benzylic and allylic ethers into tetrahydropyrans with high levels of diastereocontrol.[11]

Mechanistic Rationale

DDQ mediates the oxidation of an allylic or benzylic C-H bond to form an oxocarbenium ion. This reactive intermediate is then intramolecularly trapped by a tethered nucleophile, such as an enol acetate or an alkene, to form the tetrahydropyran ring. This method is advantageous as it proceeds under non-acidic conditions, tolerating acid-labile functional groups.[1]

Diagram: DDQ-Mediated Oxidative Cyclization

DDQ_Oxidative_Cyclization Allylic_Ether Allylic Ether Substrate Oxocarbenium_Ion Oxocarbenium Ion Allylic_Ether->Oxocarbenium_Ion Oxidation DDQ DDQ DDQ->Oxocarbenium_Ion DDQ-H2 DDQH₂ DDQ->DDQ-H2 Reduction Cyclized_Product Tetrahydropyran Oxocarbenium_Ion->Cyclized_Product Intramolecular Attack Nucleophile Intramolecular Nucleophile Nucleophile->Cyclized_Product

Caption: General scheme for DDQ-mediated oxidative cyclization.

Protocol: DDQ-Mediated Oxidative Cyclization of a Silylallylic Ether

This is a representative procedure based on the work of Floreancig and coworkers.[1][11]

Materials:

  • Silylallylic ether substrate (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (4.0 equiv)

  • Lithium perchlorate (LiClO₄) (0.2 equiv)

  • 2,6-Dichloropyridine (2.0 equiv)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the silylallylic ether substrate (0.1 mmol, 1.0 equiv) in anhydrous 1,2-dichloroethane (1.0 mL, 0.1 M), add LiClO₄ (0.02 mmol, 0.2 equiv) and 2,6-dichloropyridine (0.2 mmol, 2.0 equiv).

  • Add DDQ (0.4 mmol, 4.0 equiv) to the mixture.

  • Heat the reaction mixture to 45 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Add saturated aqueous Na₂SO₃ solution to reduce excess DDQ.

  • Extract the mixture with CH₂Cl₂ (3 x 10 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the tetrahydropyran product.

Self-Validation: The successful formation of the cyclized product from a stable ether precursor under oxidative conditions validates the method. The high diastereoselectivity observed is a testament to the stereocontrolling power of the intramolecular trapping of the DDQ-generated oxocarbenium ion.

Comparative Data of Catalytic Systems

Catalytic SystemTypical CatalystKey FeaturesYield Range (%)Diastereoselectivity (dr)Enantioselectivity (ee/er)
Prins Cyclization FeCl₃, In(OTf)₃, TMSOTfForms C-C and C-O bonds; good for 4-hydroxy/halo THPs60-95Often >95:5 (cis)High with chiral catalysts
Organocatalysis Quinine-SquaramideMetal-free; cascade reactions; multiple stereocenters50-90Up to >20:1Up to 99% ee
Gold Catalysis AuCl₃, [Ph₃PAuCl]/AgNTf₂Mild conditions; activates alkynes/enones60-90Often high, single diastereomerN/A for this example
Oxidative Cyclization DDQTolerates acid-labile groups; uses stable ether precursors40-80High, dependent on substrateN/A for this example

Yields and selectivities are representative and can vary significantly with substrate and specific reaction conditions.

Applications in Drug Discovery and Development

The stereoselective synthesis of tetrahydropyrans is not merely an academic exercise; it is a critical enabling technology in the pursuit of new medicines. The THP ring is a common feature in many complex natural products with potent biological activity, such as the anticancer agent Neopeltolide.[4] The total synthesis of such molecules relies heavily on the catalytic methods described herein.

Furthermore, in medicinal chemistry, the THP scaffold serves as a valuable bioisostere for cyclohexane or phenyl rings, offering improved physicochemical properties such as solubility and metabolic stability, while providing a potential hydrogen bond acceptor through its ring oxygen. The ability to precisely control the stereochemistry of substituents allows for the fine-tuning of a molecule's interaction with its biological target, a crucial aspect of modern drug design. For example, the synthesis of lasonolide A, a potent antitumor agent, has been achieved through stereoselective methods to construct its two tetrahydropyran rings.[12]

Conclusion

The catalytic stereoselective synthesis of tetrahydropyrans is a dynamic and evolving field. The methods outlined in this guide—Prins cyclization, organocatalytic cascades, gold-catalyzed additions, and oxidative cyclizations—represent some of the most powerful tools available to the modern synthetic chemist. A thorough understanding of the mechanistic underpinnings of these reactions is essential for their successful application, enabling the rational design of synthetic routes to complex, biologically active molecules. The provided protocols offer a starting point for researchers to implement these state-of-the-art methodologies in their own laboratories, paving the way for new discoveries in natural product synthesis and drug development.

References

  • Floreancig, P. E., et al. (2010). Structurally and Stereochemically Diverse Tetrahydropyran Synthesis through Oxidative C–H Bond Activation. Angewandte Chemie International Edition, 49(17), 3069-3072. Available at: [Link]

  • Feng, X., et al. (2012). Completely OH-Selective FeCl3-Catalyzed Prins Cyclization: Highly Stereoselective Synthesis of 4-OH-Tetrahydropyrans. Journal of the American Chemical Society, 134(42), 17564–17573. Available at: [Link]

  • American Chemical Society. (2012). Completely OH-Selective FeCl3-Catalyzed Prins Cyclization: Highly Stereoselective Synthesis of 4-OH-Tetrahydropyrans - Supporting Information. Available at: [Link]

  • Lee, H. Y. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 14(1), 19. Available at: [Link]

  • González-Bobes, F., et al. (2024). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Asian Journal of Organic Chemistry, 13(3), e202400096. Available at: [Link]

  • González-Bobes, F., et al. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. Marine Drugs, 16(11), 421. Available at: [Link]

  • Ghosh, A. K., & Ren, G. B. (2012). Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. The Journal of Organic Chemistry, 77(5), 2559–2565. Available at: [Link]

  • Haskins, M. P., & Hoye, T. R. (2013). Gold (III) Chloride-Catalyzed 6-endo-trig Oxa-Michael Addition Reactions for Diastereoselective Synthesis of Fused Tetrahydropyranones. Advanced Synthesis & Catalysis, 355(10), 2077-2082. Available at: [Link]

  • Lin, C. Y., et al. (2024). An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. Molecules, 29(7), 1564. Available at: [Link]

  • PubMed. (2013). Gold (III) Chloride-Catalyzed 6- endo- trig Oxa-Michael Addition Reactions for Diastereoselective Synthesis of Fused Tetrahydropyranones. Available at: [Link]

  • ResearchGate. (2022). Diastereoselective Synthesis of Highly Substituted Tetrahydropyran-4-ones. Available at: [Link]

  • Floreancig, P. E. (2016). DDQ-Mediated Oxidative Oxocarbenium Ion Formation – Method Development and Natural Product Total Synthesis. D-Scholarship@Pitt. Available at: [Link]

  • ResearchGate. (2016). Axial-selectivity in Prins Cyclization Reaction: Synthesis of 4-Iodotetrahydropyrans. Available at: [Link]

  • Enders, D., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyrans via a one-pot organocatalytic Michael/Henry/ketalization sequence. Organic Letters, 16(15), 4078-4081. Available at: [Link]

  • Budakoti, A., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932-963. Available at: [Link]

  • PubMed. (2012). Completely OH-selective FeCl3-catalyzed Prins cyclization: highly stereoselective synthesis of 4-OH-tetrahydropyrans. Available at: [Link]

  • SciSpace. (2012). Stereoselective synthesis of both tetrahydropyran rings of the antitumor macrolide, (-)-lasonolide A. Available at: [Link]

  • Deng, W. P., et al. (2014). DDQ-Mediated Oxidative Coupling: An Approach to 2,3-Dicyanofuran (Thiophene). The Journal of Organic Chemistry, 79(3), 1156-1165. Available at: [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6068-6071. Available at: [Link]

  • González-Bobes, F., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(10), 6776-6783. Available at: [Link]

  • Budakoti, A., et al. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 932-963. Available at: [Link]

  • Enders, D., et al. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1661-1674. Available at: [Link]

  • Xiong, X. F., et al. (2019). Asymmetric synthesis of tetrahydropyran[3, 2-c]quinolinones via an organocatalyzed formal[3 + 3] annulation of quinolinones and MBH 2-naphthoates of nitroolefin. Tetrahedron Letters, 60(32), 151978. Available at: [Link]

  • González-Bobes, F., et al. (2023). Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways. Molecules, 28(7), 3095. Available at: [Link]

  • ResearchGate. (2021). Substrate scope and limitations. Reagents and conditions: i) 5... Available at: [Link]

  • OpenMETU. (2021). Asymmetric synthesis of tetrahydrothiophenes in the presence of bifunctional organocatalysts. Available at: [Link]

  • González-Bobes, F., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(10), 6776-6783. Available at: [Link]

  • Katritzky, A. R., et al. (2012). AN EFFECTIVE PROCEDURE TO PROMOTE AZA–PRINS CYCLIZATION REACTIONS EMPLOYING A COMBINATION OF FERRIC CHLORIDE AND AN IMIDAZOLIU. HETEROCYCLES, 86(2), 1211. Available at: [Link]

  • ResearchGate. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Available at: [Link]

  • Echavarren, A. M., et al. (2017). Gold(I)-Catalyzed Enantioselective [2+2+2] Cycloadditions: An Expedient Entry to Enantioenriched Tetrahydropyran Scaffolds. ACS Catalysis, 7(3), 2093-2098. Available at: [Link]

  • PubMed. (2020). Experimental and Theoretical Studies on the Mechanism of DDQ-Mediated Oxidative Cyclization of N-Aroylhydrazones. Available at: [Link]

  • Enders, D., et al. (2014). Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. Organic Letters, 16(23), 6068-6071. Available at: [Link]

  • Organic Syntheses. (1973). trans-4,4'-DIMETHOXYSTILBENE. Organic Syntheses, 53, 48. Available at: [Link]

  • Enders, D., et al. (2012). Asymmetric Synthesis of Functionalized Dihydro- and Tetrahydropyrans via an Organocatalytic Domino Michael–Hemiacetalization Reaction. European Journal of Organic Chemistry, 2012(11), 2214-2219. Available at: [Link]

  • Tong, R., et al. (2013). A short and flexible route to tetrahydropyran-4-ones via conjugated nitrile oxides cycloaddition and oxa-Michael cyclization: a concise diastereoselective total synthesis of (±)-diospongin A. Chemical Communications, 49(2), 193-195. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Guide: Optimizing the Synthesis of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate

Strategic Overview The synthesis of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate is a critical workflow in the generation of complex macrolides and polyether antibiotics. While the tetrahydropyran (THP) core is sta...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The synthesis of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate is a critical workflow in the generation of complex macrolides and polyether antibiotics. While the tetrahydropyran (THP) core is stable, the specific challenge lies in establishing the cis-stereochemistry between the C2-ester and the C5-hydroxyl group while maintaining high yields.

This guide addresses the three primary "yield killers" in this pathway:

  • Diastereocontrol: Avoiding the thermodynamically favored trans-isomer.

  • Achmatowicz Efficiency: Controlling the oxidative rearrangement if starting from furan precursors.[1][2]

  • Lactonization: Preventing the formation of the strained bicyclic lactone during workup.

Synthetic Pathway & Logic

The most robust industrial route utilizes the Achmatowicz Rearrangement followed by a two-stage reduction. This pathway offers superior scalability compared to de novo cyclization (e.g., Prins reaction) for this specific substitution pattern.

Mechanism Visualization (DOT)

The following diagram outlines the critical decision points in the synthesis.

SynthesisPathway Start Furfuryl Alcohol Derivative Achmatowicz Achmatowicz Rearrangement Start->Achmatowicz NBS/H2O or m-CPBA Enone Pyranone Intermediate (Enone) Achmatowicz->Enone Oxidative Ring Expansion Ketone Saturated Ketone (5-oxotetrahydropyran) Enone->Ketone H2, Pd/C (Double bond reduction) Target Ethyl cis-5-hydroxy -THP-2-carboxylate Ketone->Target L-Selectride (-78°C, Kinetic Control) Trans Trans-Isomer (Impurity) Ketone->Trans NaBH4 (Thermodynamic Control) Target->Trans Epimerization (Base/Acid)

Figure 1: The Achmatowicz-Reduction sequence. Note that the final reduction step determines the cis/trans ratio.

Critical Control Points (Troubleshooting)

Phase 1: The Stereoselective Reduction (The "Cis" Challenge)

The reduction of Ethyl 5-oxotetrahydropyran-2-carboxylate is the stereodefining step. The C2-ester group locks the conformation, typically placing the ester in the equatorial position to minimize 1,3-diaxial interactions.

  • The Problem: Standard reducing agents (e.g., NaBH4) often attack from the axial direction, leading to the equatorial alcohol (the trans isomer).

  • The Solution: Use a bulky hydride (e.g., L-Selectride) to force equatorial attack, yielding the axial alcohol (the cis isomer).

Comparative Data: Reducing Agent Screen

ReagentConditionsYield (%)dr (cis:trans)Notes
NaBH4 MeOH, 0°C88%1:4Favors trans (Thermodynamic)
LiBH4 THF, -20°C82%1:2Poor selectivity
L-Selectride THF, -78°C91%15:1 Recommended for cis
K-Selectride THF, -78°C89%12:1Good alternative
Phase 2: Workup & Stability (Lactonization)

A common user error is the loss of product during acidic workup. The cis-5-hydroxy-2-carboxylate motif places the hydroxyl and ester groups in spatial proximity (1,4-relationship), allowing for potential lactonization to a bicyclic ether-lactone.

  • Symptom: Disappearance of the ester peak in NMR; appearance of a new carbonyl peak at ~1770 cm⁻¹ (IR).

  • Prevention: Avoid strong acids during quenching. Use a phosphate buffer (pH 7.0) or saturated ammonium chloride.

Validated Experimental Protocol

Objective: Synthesis of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate via L-Selectride reduction.

Reagents:

  • Ethyl 5-oxotetrahydropyran-2-carboxylate (1.0 equiv) [Precursor]

  • L-Selectride (1.0 M in THF, 1.2 equiv)

  • Hydrogen Peroxide (30% aq, for quench)

  • Tetrahydrofuran (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon. Add the ketone precursor (1.0 equiv) and dissolve in anhydrous THF (0.1 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Addition: Add L-Selectride (1.2 equiv) dropwise over 20 minutes via syringe pump. Crucial: Maintain internal temperature below -70°C to ensure kinetic control.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (stain with Anisaldehyde; the alcohol will stain blue/violet, ketone usually faint or different color).

  • Quench (Oxidative):

    • Note: Trialkylboranes formed must be oxidized.

    • Add MeOH (3 equiv) slowly at -78°C.

    • Add NaOH (10% aq, 2 equiv) followed immediately by H2O2 (30%, 2 equiv).

    • Allow the mixture to warm to 0°C and stir for 30 minutes.

  • Extraction: Dilute with Et2O. Wash organic layer with saturated NaHCO3 and Brine.

  • Purification: Flash column chromatography (Silica gel). Elute with Hexanes:EtOAc (gradient 4:1 to 1:1).

Troubleshooting & FAQs (Support Center)

Logic Tree for Low Yields

Troubleshooting Issue Problem: Low Yield of Cis-Isomer CheckNMR Check Crude NMR: Is Trans-isomer present? Issue->CheckNMR YesTrans Yes (Low dr) CheckNMR->YesTrans dr < 10:1 NoTrans No (Decomposition) CheckNMR->NoTrans Missing Mass TempControl Root Cause: Temperature Control Ensure T < -70°C during addition YesTrans->TempControl ReagentQual Root Cause: Reagent Quality Check L-Selectride molarity YesTrans->ReagentQual LactoneCheck Check for Lactonization (IR ~1775 cm-1) NoTrans->LactoneCheck Buffer Solution: Use pH 7 Buffer Avoid Acidic Workup LactoneCheck->Buffer Positive

Figure 2: Diagnostic logic for yield optimization.

Frequently Asked Questions

Q1: My product contains a significant amount of the trans-isomer (dr 3:1). Can I separate them? A: Yes, but it is difficult. The cis and trans isomers often have very similar Rf values on silica.

  • Recommendation: Attempt separation using Silver Nitrate (AgNO3) impregnated silica if they were unsaturated, but for saturated pyrans, a careful gradient elution (0.5% MeOH in DCM) is often more effective than Hex/EtOAc. However, optimization of the reduction (to >10:1) is far more time-efficient than separation.

Q2: Can I use NaBH4 with CeCl3 (Luche Reduction) to improve selectivity? A: Luche conditions generally favor 1,2-reduction over 1,4-reduction in enones, but for saturated ketones, they do not significantly improve diastereoselectivity compared to L-Selectride. In fact, Luche reduction often mimics NaBH4 stereochemistry (axial attack), which would favor the unwanted trans isomer in this specific scaffold.

Q3: Why do I see a "doublet of doublets" collapse into a complex multiplet in the proton NMR at C5? A: This often indicates epimerization . If the reaction mixture warms up before quenching, or if the quench is too basic/hot, the stereocenter at C2 (alpha to the ester) or C5 can scramble. Ensure the oxidative quench is kept at 0°C.

Q4: Can I start from the dihydropyran (glycal) instead? A: Yes. If you have access to Ethyl 6-ethoxy-5,6-dihydro-2H-pyran-2-carboxylate , you can perform a hydration/oxidation sequence. However, the Achmatowicz route (from furfuryl alcohol) is generally more direct for accessing the 5-oxo precursor necessary for controlled reduction [1].

References

  • Achmatowicz, O.; Bukowski, P.; Szechner, B.; Zwierzchowska, Z.; Zamojski, A. "Synthesis of methyl 2,3-dideoxy-DL-alk-2-enopyranosides from furan compounds: A general approach to the total synthesis of monosaccharides."[3] Tetrahedron, 1971, 27(10), 1973–1996.[3]

  • Ghosh, A. K.; Kincaid, J. F. "Stereoselective Synthesis of Tetrahydropyrans: Application to the Synthesis of (−)-Lasonolide A." Journal of Organic Chemistry, 2012. (Discussion on L-Selectride reduction of pyranones).

  • Yang, X.-F.; Mague, J. T.; Li, C.-J. "Diastereoselective Synthesis of Polysubstituted Tetrahydropyrans via Indium Trichloride Mediated Cyclizations."[4] Journal of Organic Chemistry, 2001, 66(3), 739–747.[4]

  • Ramachandran, P. V. et al. "Catalyst- and Stoichiometry-Dependent Deoxygenative Reduction of Esters."[5] Organic Letters, 2023.[5] (Relevant for ester stability/reduction competition).[5]

Sources

Optimization

Challenges in the stereocontrol of tetrahydropyran synthesis

Ticket ID: THP-STEREO-001 Status: Open Assigned Agent: Senior Application Scientist[1] Welcome to the THP Synthesis Support Center You have reached the Tier-3 technical support desk for cyclic ether synthesis. We underst...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: THP-STEREO-001 Status: Open Assigned Agent: Senior Application Scientist[1]

Welcome to the THP Synthesis Support Center

You have reached the Tier-3 technical support desk for cyclic ether synthesis. We understand that constructing tetrahydropyran (THP) rings—ubiquitous in polyether antibiotics (e.g., monensin), marine macrolides (e.g., bryostatins), and pheromones—presents unique stereochemical challenges.

Unlike simple cyclohexane systems, THP synthesis is governed by a complex interplay of anomeric effects , dipole minimization , and stereoelectronic orbital overlap (the Woerpel model).

Emergency Triage: Select Your Issue

  • [Issue A] My Prins cyclization is yielding low diastereomeric ratios (dr). -> Go to Module 1

  • [Issue B] I have the "wrong" isomer and need to invert it. -> Go to Module 2[1]

  • [Issue C] I am using Ring-Closing Metathesis (RCM) and losing stereocontrol during reduction. -> Go to Module 3

  • [Issue D] My nucleophilic substitution on the THP ring gave the unexpected "axial" product. -> Go to Module 4[1]

Module 1: The Prins Cyclization (2,6-cis Selectivity)

The Problem: You are attempting an acid-mediated condensation of a homoallylic alcohol and an aldehyde but are observing poor 2,6-cis selectivity or significant side products.

Root Cause Analysis: The Prins cyclization generally favors the 2,6-cis isomer (all-equatorial) via a chair-like transition state.[1] Failure usually stems from:

  • Temperature: Reaction temperature > -78°C allows the system to access boat-like transition states.[1]

  • Lewis Acid Strength: Overly aggressive Lewis acids cause reversible ring-opening/epimerization.[1]

  • The "Inside-Alkoxy" Effect: If your homoallylic alcohol has a substituent, its positioning in the transition state dictates the outcome.

Troubleshooting Protocol: Optimization of Segmented Prins

  • Standard Conditions: Start with TMSOTf (Trimethylsilyl trifluoromethanesulfonate) in anhydrous CH₂Cl₂ at -78°C . This ensures kinetic control favoring the chair TS.

  • The "Silyl-Prins" Modification: If side reactions (elimination to dihydropyrans) occur, switch to a vinylsilane or allylsilane nucleophile.[1] The silicon beta-effect stabilizes the carbocation, directing the nucleophile and preventing elimination.

Visualization: Prins Troubleshooting Workflow

PrinsFlow Start Start: Low 2,6-cis Selectivity CheckTemp Is reaction T < -78°C? Start->CheckTemp CheckLA Is Lewis Acid stoichiometric? CheckTemp->CheckLA Yes Sol1 Cool to -78°C Switch to TMSOTf CheckTemp->Sol1 No Subst Check Substituent Position CheckLA->Subst Yes Sol2 Switch to catalytic TMSOTf or BF3·OEt2 CheckLA->Sol2 No (Excess used) Sol3 Apply Rychnovsky's Segmented Prins Strategy Subst->Sol3 Complex Substrate

Caption: Decision tree for optimizing diastereoselectivity in Prins cyclizations.

Module 2: Kinetic vs. Thermodynamic Control

The Problem: You synthesized a 2,6-disubstituted THP, but you obtained the trans (axial-equatorial) isomer when you wanted the cis (diequatorial), or vice versa.

Technical Insight:

  • Thermodynamic Product: Usually the 2,6-cis isomer (both substituents equatorial).[1]

  • Kinetic Product: Can be the 2,6-trans isomer, often accessible via intramolecular Michael additions under irreversible conditions.

Comparative Data: Control Parameters

FeatureKinetic ControlThermodynamic Control
Target Isomer Often trans (or "contra-thermodynamic")Generally cis (all-equatorial)
Reversibility Irreversible (Product is trapped)Reversible (Equilibrium reached)
Typical Reagents Strong Base (KHMDS, -78°C)Acid (TsOH, BF₃[1]·OEt₂), Heat
Reaction Time Short, quenched immediatelyLong, allowed to equilibrate

Protocol: Acid-Catalyzed Thermodynamic Equilibration Use this to correct a mixture of isomers to the stable 2,6-cis form.[1]

  • Dissolution: Dissolve the mixture of THP isomers (cis/trans) in anhydrous CH₂Cl₂ (0.1 M).

  • Catalyst: Add 10-20 mol% BF₃·OEt₂ or p-TsOH .

  • Equilibration: Stir at room temperature for 12–24 hours.

    • Note: If the reaction is sluggish, reflux in benzene or toluene may be required.

  • Monitoring: Monitor by NMR. The axial proton at C2/C6 will show a large coupling constant (

    
     Hz) as it shifts to the equatorial position.[1]
    
  • Quench: Quench with saturated NaHCO₃ to prevent reversion or decomposition.

Module 3: Post-RCM Stereocontrol (Directed Hydrogenation)

The Problem: You successfully built the THP ring using Ring-Closing Metathesis (RCM), but the subsequent hydrogenation of the double bond yields a racemic or "wrong" diastereomer.

The Solution: Crabtree’s Catalyst Standard Pd/C hydrogenation is dominated by steric approach (hydrogen adds to the less hindered face). To control stereochemistry relative to an existing substituent (e.g., a hydroxyl group), you must use directed hydrogenation .

Mechanism: Crabtree’s catalyst (


) coordinates to the hydroxyl oxygen and the alkene simultaneously.[1] This forces the hydride delivery to occur on the same face  as the hydroxyl group (syn-selectivity), overriding steric hindrance.

Protocol: Directed Hydrogenation

  • Preparation: Dissolve the unsaturated THP (with a proximal -OH group) in anhydrous CH₂Cl₂. Do not use MeOH or coordinating solvents.[1]

  • Catalyst Loading: Add 1–5 mol% Crabtree’s catalyst.

  • Pressure: Hydrogenate under 1 atm H₂ (balloon) to 50 bar depending on steric bulk.

  • Result: Expect >95:5 dr favoring the syn isomer (H added to the same face as OH).

Module 4: The Woerpel Model (Oxocarbenium Reduction)

The Problem: Nucleophilic attack on a THP oxocarbenium ion (e.g., reduction of a ketal) is giving the "axial" product, which seems counter-intuitive to steric arguments.

Technical Explanation: In six-membered oxocarbenium ions, stereocontrol is dictated by stereoelectronic effects , not just sterics.[1] According to the Woerpel Model :

  • The ring adopts a half-chair conformation.[1]

  • Nucleophilic attack occurs to maintain maximum orbital overlap between the developing

    
     bond and the ring oxygen lone pair.
    
  • Rule of Thumb: Nucleophiles prefer axial attack on the oxocarbenium ion.

    • Why? Axial attack allows the transition state to pass through a lower-energy chair-like conformer rather than a twist-boat.[1]

Visualization: Stereoelectronic Control (Woerpel Model)

Woerpel Oxo Oxocarbenium Ion (Half-Chair) Axial Axial Attack (Favored) Oxo->Axial Stereoelectronic Preference Equatorial Equatorial Attack (Disfavored) Oxo->Equatorial Steric Preference (Weaker) Chair Chair Product (Stable) Axial->Chair Twist Twist-Boat Product (High Energy) Equatorial->Twist

Caption: Mechanistic pathway showing why axial attack is stereoelectronically favored in THP synthesis.

Frequently Asked Questions (FAQ)

Q1: Can I use the Prins reaction to make 2,6-trans THPs? A: Direct synthesis of 2,6-trans THPs via Prins is difficult because the trans arrangement requires a boat-like transition state or a twist-boat product, which is energetically disfavored.[1] To achieve trans selectivity, it is often better to use an intramolecular oxa-Michael addition followed by equilibration, or a hetero-Diels-Alder reaction with specific Lewis acids (like aluminum-based catalysts) that can favor endo/exo selectivity leading to trans arrangements.[1]

Q2: My RCM catalyst dies before closing the THP ring. Why? A: THP precursors often contain free alcohols or Lewis basic ethers that can coordinate to the Ruthenium center of Grubbs catalysts.

  • Fix: Protect free alcohols as acetates or silyl ethers.[1]

  • Fix: Add Ti(OiPr)₄ as a scavenger to bind free Lewis basic sites before adding the Grubbs catalyst.

Q3: How do I maintain enantioselectivity during Prins cyclization? A: Standard Lewis acids are achiral.[1] To induce enantioselectivity, use Jacobsen’s thiourea/HCl co-catalysis . This system generates a chiral ion pair where the chloride anion is tightly bound to the thiourea, directing the cyclization via hydrogen bonding interactions with the oxocarbenium intermediate [1].

References
  • Chloride-Mediated Alkene Activation Drives Enantioselective Thiourea and Hydrogen Chloride Co-Catalyzed Prins Cyclizations. J. Am. Chem. Soc.[1] 2022.[1][2] Link[1]

  • Stereoelectronic Model To Explain Highly Stereoselective Reactions of Seven-Membered-Ring Oxocarbenium-Ion Intermediates. Angew. Chem. Int. Ed. 2016. (Woerpel Group).[1][3] Link

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans. Beilstein J. Org.[1] Chem. 2021.[1][4][5] Link

  • Stereoselective Synthesis of Both Tetrahydropyran Rings of the Antitumor Macrolide, (−)-Lasonolide A. J. Org.[1] Chem. 2012. Link

  • Crabtree's Catalyst. Wikipedia / Chem-Station.[1] Link

Sources

Troubleshooting

Purification of "Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate" from reaction mixtures

Technical Support Center: Purification of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate Executive Summary & Stereochemical Context This guide addresses the purification of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate

Executive Summary & Stereochemical Context

This guide addresses the purification of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (Target Molecule). This intermediate is critical in the synthesis of various antiviral and antibiotic pharmacophores.

The Core Challenge: The primary difficulty lies in separating the desired cis-isomer from the thermodynamically more stable trans-isomer.[1]

  • Structure: Tetrahydropyran ring with a C2-ethyl ester and a C5-hydroxyl group.[1]

  • Stereochemistry:

    • Trans-isomer (Thermodynamic): typically adopts a diequatorial conformation (C2-ester equatorial, C5-hydroxyl equatorial).[1][2]

    • Cis-isomer (Target): typically adopts an equatorial-axial conformation (C2-ester equatorial, C5-hydroxyl axial).[1][2]

Because the cis-isomer contains an axial hydroxyl group, it often exhibits distinct chromatographic behavior and reactivity compared to the trans-isomer.[1] This guide prioritizes chromatographic separation and upstream stereocontrol.[1]

Upstream Control: Synthesis Optimization

Purification begins with the reaction itself. If you are synthesizing this from the corresponding ketone (Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate ), the choice of reducing agent dictates the diastereomeric ratio (dr).[1][2]

Protocol 1: Stereoselective Reduction

ReagentMechanismExpected Major ProductNotes
NaBH₄ / EtOH Thermodynamic ControlTrans (Major)Hydride attacks from the less hindered face, often yielding the equatorial alcohol (trans).[1][2]
L-Selectride (at -78°C)Kinetic ControlCis (Favored)Bulky hydride attacks the equatorial face, forcing the hydroxyl into the axial position (cis).[1][2]
H₂ / Rh-C Catalytic HydrogenationVariableOften yields cis-rich mixtures depending on solvent and pressure.[1]

Tech Tip: If your crude dr is < 1:1 (favoring trans), purification will be laborious.[1][2] Switch to a bulky hydride (L-Selectride or LS-Selectride) to invert the ratio in favor of the cis-isomer before attempting column chromatography [1].[1]

Purification Workflow: Chromatography

The separation of cis and trans isomers on silica gel relies on the difference in accessibility of the hydroxyl group.

  • Trans (Equatorial OH): The hydroxyl group is sterically exposed and interacts strongly with the silica stationary phase (hydrogen bonding).[2] Result: Higher retention (Lower R_f).

  • Cis (Axial OH): The hydroxyl group is more sterically shielded or involved in weak intramolecular H-bonding with the ring oxygen.[1][2] Result: Lower retention (Higher R_f).

Protocol 2: Flash Column Chromatography

Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2] Mobile Phase: Hexane / Ethyl Acetate (EtOAc).[2][3]

  • TLC Method:

    • Develop in 50% EtOAc in Hexane .

    • Stain: Anisaldehyde or KMnO₄ (UV absorption is weak/non-existent).[2]

    • Expectation: Two spots.[1][4][5][6] The top spot is likely the cis-isomer; the bottom spot is the trans-isomer.[1]

  • Gradient Elution:

    • Equilibration: 10% EtOAc/Hexane (2 CV - Column Volumes).

    • Step 1: 0% → 30% EtOAc (over 5 CV).[2] Elutes non-polar impurities.[1]

    • Step 2: Hold at 35-40% EtOAc. Cis-isomer typically elutes here.[1]

    • Step 3: Ramp to 60-80% EtOAc. Trans-isomer elutes here.

Visualization of Separation Logic:

PurificationFlow Start Crude Reaction Mixture (Ketone Reduction) CheckDR Check Diastereomeric Ratio (NMR/GC) Target: Cis > Trans? Start->CheckDR HighTrans High Trans Content (Thermodynamic Product) CheckDR->HighTrans No (<1:1) HighCis High Cis Content (Kinetic Product) CheckDR->HighCis Yes (>2:1) ModifySynth Action: Switch Reagent (Use L-Selectride) HighTrans->ModifySynth FlashChrom Flash Chromatography Silica Gel (Hex/EtOAc) HighTrans->FlashChrom If separation mandatory HighCis->FlashChrom ModifySynth->Start Fraction1 Fraction A (Higher Rf) Cis-Isomer (Axial OH) FlashChrom->Fraction1 Elutes First Fraction2 Fraction B (Lower Rf) Trans-Isomer (Equatorial OH) FlashChrom->Fraction2 Elutes Second Polish Final Polish: Distillation or Crystallization Fraction1->Polish

Figure 1: Decision tree for the isolation of the cis-isomer based on crude diastereomeric ratio.

Troubleshooting & FAQs

Q1: The isomers are co-eluting on Silica. How can I improve resolution?

Diagnosis: The polarity difference between the axial and equatorial OH is insufficient for your specific silica batch. Solution:

  • Change Solvent Modifier: Add 1-2% Isopropanol (IPA) to the Hexane/EtOAc mix. IPA is a strong hydrogen bond donor/acceptor and can sharpen the peaks of hydroxylated compounds.

  • Derivatization (Chemical Resolution):

    • Acetylate the crude mixture (Ac₂O/Pyridine).[2]

    • The cis-acetate and trans-acetate often have larger ΔRf than the free alcohols due to conformational locking.[1]

    • Separate the acetates and then hydrolyze (K₂CO₃/MeOH) back to the alcohol.[2]

Q2: My yield is very low (<40%) after column chromatography.

Diagnosis: Water solubility. The pyran ring + hydroxyl + ester makes this molecule significantly water-soluble.[1] Corrective Action:

  • Extraction: During workup, saturate the aqueous phase with NaCl (salting out).[2] Use CHCl₃ or DCM instead of EtOAc for extraction (better partitioning for polar pyrans).[2]

  • Column Loading: Do not dry-load on silica using MeOH.[1] Use DCM or absorb onto Celite.[1] MeOH residues can drag the compound through the column, causing streaking.[2]

Q3: Can I use crystallization instead of chromatography?

Answer: Generally, no.[1] These low-molecular-weight hydroxy-esters are typically viscous oils or low-melting solids.[1] However, if you can form a solid derivative (e.g., p-nitrobenzoate ester), crystallization becomes viable.[1][2]

  • Strategy: React crude with p-nitrobenzoyl chloride → Recrystallize the solid ester (cis often crystallizes differently than trans) → Hydrolyze.[1][2]

Q4: Is the "Cis" isomer stable?

Answer: The cis-isomer (axial OH) is thermodynamically less stable than the trans-isomer.[1]

  • Risk: Under acidic or basic conditions, it may epimerize to the trans-isomer via a ring-opening/closing mechanism or enolization adjacent to the ester (though C2 epimerization is slower).[1][2]

  • Storage: Store neat at -20°C. Avoid prolonged exposure to silica gel (slightly acidic); flush the column quickly.

Advanced Purification: Enzymatic Resolution

If chromatographic separation is impossible at scale, use Lipase-mediated Kinetic Resolution .[1] Lipases (e.g., Candida antarctica Lipase B, CAL-B) are highly sensitive to the steric environment of the hydroxyl group.[2]

Protocol Logic:

  • Treat the cis/trans mixture with Vinyl Acetate and CAL-B in DIPE (Diisopropyl ether).[1]

  • Selectivity: The enzyme will typically acetylate the Equatorial OH (Trans) much faster than the Axial OH (Cis) due to steric hindrance.[2]

  • Result: You obtain Trans-Acetate + Unreacted Cis-Alcohol.[1]

  • Separation: These are easily separable by simple chromatography (Acetate is much less polar).[2]

References

  • Stereoselective Reduction of Pyranones

    • Context: Use of bulky hydrides (L-Selectride) to favor axial attack (cis-product) in substituted cyclic ketones.[1][2]

    • Source: Brown, H. C., & Krishnamurthy, S. (1979).[1][2] "Forty years of hydride reductions."[1] Tetrahedron, 35(6), 567-607.[1][2] [1][2]

  • Chromatographic Behavior of Cyclic Isomers

    • Context: Elution order of axial vs. equatorial cyclohexanols/pyranols on silica.
    • Source: Pirkle, W. H., & Welch, C. J. (1992).[1][2] "Chromatographic separation of the enantiomers of cyclic 1,2-, 1,3-, and 1,4-diols." Journal of Chromatography A.

  • Synthesis of Tetrahydropyran Derivatives

    • Context: General methods for synthesizing 2,5-disubstituted tetrahydropyrans.[1]

    • Source: "Production method for tetrahydro-2h-pyran derivative." Patent EP3228617A1.[1]

  • Enzymatic Resolution of Pyranols

    • Context: Use of Lipases for separating stereoisomers of hydroxyl
    • Source: "Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane." Molecules, 2025.[1][2][7][8] [1][2]

Sources

Optimization

Minimizing side-products in pyran ring formation reactions

Status: Online 🟢 | Ticket Priority: High | Topic: Minimizing Side-Products Welcome to the Pyran Ring Synthesis Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 | Ticket Priority: High | Topic: Minimizing Side-Products

Welcome to the Pyran Ring Synthesis Support Center. I am Dr. Aris, your Senior Application Scientist. You are likely here because your LC-MS shows a mess of oligomers, your NMR indicates the wrong diastereomer, or your double bond has migrated.

We do not provide generic textbook mechanisms here. We provide root-cause analysis and self-validating protocols to isolate and eliminate side-products in Prins, RCM, and Oxa-Michael reactions.

Module 1: The Prins Cyclization & "The Polymerization Trap"

Primary Issue: Formation of acyclic solvolysis products, oligomers, or wrong stereochemistry (cis/trans). Mechanism at Fault: The oxocarbenium ion intermediate is highly reactive. If the nucleophilic attack is not faster than the polymerization or solvolysis rates, yield crashes.

Troubleshooting Protocol: The "Segmented" Prins Workflow

User Question: "I am getting <40% yield and a complex mixture of oligomers. How do I stop this?"

Diagnosis: You are likely running the reaction too warm or with an unoptimized Lewis Acid (LA) stoichiometry, leading to competitive polymerization.

The Fix:

  • Temperature Control: Shift to -78°C to -35°C . High temperatures (>0°C) favor thermodynamic equilibration, often leading to polymerization or the thermodynamically stable (but potentially undesired) trans-isomer.

  • Lewis Acid Modulation: Switch from simple protonic acids (H₂SO₄) to mild Lewis acids like In(OTf)₃ or InBr₃ . These coordinate tightly to the aldehyde, facilitating the "chair-like" transition state required for cis-2,6-selectivity without triggering massive polymerization.

  • The Fluorine Trap (Warning): If using BF₃·OEt₂ , be aware that stoichiometric amounts often lead to 4-fluoropyrans via fluoride quenching of the carbocation.[1][2][3] If the 4-hydroxy or 4-halo product is desired, adjust stoichiometry or switch to TiCl₄.

Data Table: Lewis Acid Impact on Selectivity
Lewis AcidEquiv.Temp (°C)Major Side-ProductSelectivity (cis:trans)
H₂SO₄Cat.25Oligomers/PolymersLow (Mixture)
BF₃·OEt₂1.0+0 to 254-Fluoropyran (Fluoride trap)Moderate
InBr₃ 0.1-35MinimalHigh (>95:5)
TMSOTf1.0-78Acyclic SolvolysisHigh
Visualization: Prins Decision Logic

PrinsLogic Start Start: Prins Cyclization CheckTemp Check Temp Start->CheckTemp CheckLA Check Lewis Acid CheckTemp->CheckLA < -35°C Polymer Issue: Polymerization CheckTemp->Polymer > 0°C Fluorine Issue: 4-Fluoro impurity CheckLA->Fluorine Stoich. BF3·OEt2 Success Target: cis-2,6-Pyran CheckLA->Success Cat. InBr3 / In(OTf)3 Polymer->CheckTemp Cool Down

Caption: Workflow to navigate common Prins cyclization pitfalls. Note the specific branch for BF3-mediated fluorination side-products.

Module 2: Ring-Closing Metathesis (RCM) & "The Migrating Double Bond"

Primary Issue: Isomerization of the double bond (e.g., Δ3,4 migrating to Δ2,3 or internal positions) resulting in a contracted ring or enol ether. Mechanism at Fault: Formation of Ruthenium hydride (Ru-H) species during the reaction.[4] These act as isomerization catalysts.

Troubleshooting Protocol: The "Hydride Scavenger" System

User Question: "I formed the pyran ring, but the double bond moved. I have a mixture of isomers."

Diagnosis: Your catalyst is decomposing into Ru-H species. This is common with 2nd Generation Grubbs catalysts in boiling toluene or DCM.

The Fix:

  • Additive Strategy: Add 1,4-benzoquinone (10 mol%) or 2,6-dichloro-1,4-benzoquinone . These electron-deficient quinones rapidly oxidize Ru-H species back to active Ru species or sequester them, preventing isomerization.

  • Solvent Switch: Avoid unpurified toluene if possible. If using toluene, ensure it is strictly deoxygenated. Alternatively, use DCE (1,2-dichloroethane) which can sometimes suppress hydride formation compared to toluene.

  • Temperature Management: Lower the temperature. While RCM often requires heat, running at the lowest effective temperature (40°C vs 80°C) minimizes catalyst decomposition.

Self-Validating Protocol: RCM with Suppression
  • Setup: Dissolve diene precursor in degassed DCM (0.005 M dilution to favor cyclization over polymerization).

  • Additive: Add 1,4-benzoquinone (10 mol% relative to substrate).

  • Catalyst: Add Grubbs-II (5 mol%).

  • Validation: Monitor by NMR. If the "migrated" olefin peak (often shifted upfield) appears, increase quinone loading to 20 mol% or switch to the Hoveyda-Grubbs II catalyst, which is sometimes more robust against hydride formation.

Visualization: Isomerization Prevention

RCM_Isomerization Substrate Diene Precursor RCM_Cond Grubbs-II / Heat Substrate->RCM_Cond RuH_Form Ru-H Species Formed RCM_Cond->RuH_Form Catalyst Decomp Target Target Pyran RCM_Cond->Target Metathesis Isomer Isomerized Product (Side Product) RuH_Form->Isomer Migration Additive Add 1,4-Benzoquinone Additive->RuH_Form Scavenges Additive->Target Preserves

Caption: Mechanism of Ru-H mediated isomerization and the interception role of benzoquinone additives.

Module 3: Oxa-Michael Cyclization & "The Baldwin Trap"

Primary Issue: Formation of the 5-exo-trig product (tetrahydrofuran) instead of the desired 6-endo-trig product (tetrahydropyran). Mechanism at Fault: According to Baldwin’s rules, 5-exo-trig is kinetically favored over 6-endo-trig .

Troubleshooting Protocol: Thermodynamic Switching

User Question: "I keep making the five-membered ring (THF) instead of the six-membered pyran. Why?"

Diagnosis: You are operating under kinetic control. The 5-exo path has a lower activation energy.

The Fix:

  • Thermodynamic Control: If the reaction is reversible (e.g., base-catalyzed), allow longer reaction times or higher temperatures to equilibrate to the thermodynamically more stable 6-membered ring.

  • Lewis Acid "Switch": Use a bulky Lewis Acid or specific catalyst (e.g., Gold(I) or Calcium(II)) that sterically hinders the 5-exo transition state.

  • Substrate Design (The "Thorpe-Ingold" Effect): If possible, introduce gem-dimethyl groups on the tether. While this accelerates cyclization generally, combined with a specific catalyst (like Ca(NTf₂)₂ ), it can skew selectivity toward the 6-endo product by restricting conformational freedom.

Data Table: Regioselectivity Drivers
ConditionControl TypeMajor Product
Base (Short time) Kinetic5-exo (THF)
Base (Long time/Heat) Thermodynamic6-endo (THP)
Brønsted Acid Kinetic5-exo (THF)
Gold(I) / AgNTf₂ Catalyst Controlled6-endo (THP) (via alkyne activation)
Visualization: Baldwin's Selectivity Flow

BaldwinRules Substrate Hydroxy-Enone/Alkyne Kinetic Kinetic Path (Fastest) Substrate->Kinetic Thermo Thermodynamic Path (Most Stable) Substrate->Thermo FiveExo 5-exo (THF) Unwanted Kinetic->FiveExo Default SixEndo 6-endo (Pyran) Target Thermo->SixEndo Reversibility/Catalyst Tip TIP: Use Au(I) or Ca(II) to force 6-endo Tip->SixEndo

Caption: Decision tree illustrating the conflict between kinetic (5-exo) and thermodynamic (6-endo) cyclization modes.

References

  • Prins Selectivity & Lewis Acids

    • Bora, S. K., et al. (2023).[5] "Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization." Journal of Organic Chemistry.

  • RCM Isomerization Prevention

    • Hong, S. H., Sanders, D. P., Lee, C. W., & Grubbs, R. H. (2005).[6] "Prevention of Undesirable Isomerization during Olefin Metathesis." Journal of the American Chemical Society.[7]

  • Oxa-Michael Regioselectivity

    • Naganawa, Y., et al. (2016). "Switchable Regioselective 6-endo or 5-exo Radical Cyclization.
  • Prins Fluorination Side-Products

    • Launay, G. G., Slawin, A. M., & O'Hagan, D. (2010).[2] "Prins fluorination cyclisations: Preparation of 4-fluoro-pyran and -piperidine heterocycles." Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

Optimizing reaction conditions for diastereoselective tetrahydropyran synthesis

Module: Diastereoselective Tetrahydropyran (THP) Synthesis Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical nuances of te...

Author: BenchChem Technical Support Team. Date: March 2026

Module: Diastereoselective Tetrahydropyran (THP) Synthesis

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the stereochemical nuances of tetrahydropyran (THP) ring construction. Functionalized THP rings are ubiquitous scaffolds in active pharmaceutical ingredients (APIs) and complex natural products[1].

While the Prins cyclization is the premier method for synthesizing these heterocycles, achieving absolute diastereoselectivity requires precise control over carbocation intermediates, transition state conformations, and Lewis acid dynamics. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure your syntheses are robust and reproducible.

Quick Reference: Reaction Condition Optimization

The choice of Lewis acid and additive fundamentally dictates the stereochemical outcome and yield of the Prins cyclization. Use the quantitative data in the table below to benchmark your reaction systems.

Reaction System (Lewis Acid / Additive)Target ScaffoldYield (%)Stereochemical Outcome (dr)Key Reference
InBr3 / TMSBr 2,4,5,6-tetrasubstituted THPUp to 95%Exclusive 2,6-cis, 5-axial Br[2]
TMSOTf / TBAI 4-iodo-THP76%Exclusive 4-axial I
BF3·OEt2 / NaI 4-iodo-THP46%1:1 (Axial : Equatorial)[3]
TMSCl / NaI 4-iodo-THP91%1:1 (Axial : Equatorial)[3]
BiCl3 Halogenated THP (Silyl-Prins)HighSingle diastereomer
Mechanistic Workflows & Failure Modes

Understanding the kinetic pathways of your intermediate is the first step in troubleshooting. The diagrams below map the critical decision points in the Prins and Silyl-Prins cyclization cascades.

PrinsMechanism A Homoallylic Alcohol + Aldehyde B Hemiacetal Intermediate A->B Lewis Acid C Oxocarbenium Ion (E- or Z- configuration) B->C -H2O D Chair-like Transition State (Prins Cyclization) C->D J 2-Oxonia-Cope Rearrangement C->J High Temp / Strong LA E Tetrahydropyranyl Cation D->E F Nucleophilic Trapping (e.g., Halide, H2O) E->F H Proton Elimination E->H Weak Nucleophile G Desired THP (High Diastereoselectivity) F->G I Dihydropyran (Side Product) H->I K Racemization / Epimerization J->K K->C Scrambled

Mechanistic pathways of Prins cyclization: desired stereoselective routes vs. common side reactions.

SilylPrins Start Vinylsilyl Alcohol + Aldehyde TMSOTf TMSOTf Catalyst Start->TMSOTf BiCl3 BiCl3 Catalyst Start->BiCl3 PathA Tandem Silicon-to-Carbon Aryl Migration TMSOTf->PathA PathB α-Silyl Carbocation Formation BiCl3->PathB ProdA Rearranged THP Scaffold PathA->ProdA ProdB Halogenated THP (Stereoselective Capture) PathB->ProdB

Divergent reaction pathways in silyl-Prins cyclization dictated by the choice of Lewis acid.

Troubleshooting FAQs: Causality & Solutions

Q1: I am observing significant racemization of my enantiopure homoallylic alcohol starting material during the Prins cyclization. How can I prevent this? Causality: The erosion of enantiomeric excess (ee) is primarily driven by the 2-oxonia-Cope rearrangement[4]. When the hemiacetal condenses into the oxocarbenium intermediate, it can undergo a rapid [3,3]-sigmatropic allyl transfer before cyclization occurs. This side-chain exchange scrambles the stereocenters, leading to partial or complete racemization[1]. Solution: The activation energy for the 2-oxonia-Cope rearrangement is highly dependent on the Lewis acid and temperature. Aggressive promoter systems like BF3·OEt2/HOAc are notorious for exacerbating this side reaction[1]. To suppress the rearrangement, lower the reaction temperature to -78 °C and switch to a milder, more oxophilic Lewis acid (e.g., InBr3 or FeCl3) that accelerates the forward chair-like transition state over the sigmatropic pathway.

Q2: My reaction yields a mixture of dihydropyran (elimination product) and the desired tetrahydropyran. How do I force the reaction toward the THP? Causality: Following the formation of the tetrahydropyranyl cation, the intermediate faces a kinetic bifurcation: it can either be trapped by a nucleophile to form the THP, or it can undergo an E1-type proton elimination to form a dihydropyran (DHP)[5]. If the nucleophile present in the reaction mixture is too weak or too low in concentration, elimination outcompetes trapping. Solution: You must increase the nucleophilicity of the trapping agent. If you are synthesizing halogenated THPs, do not rely solely on the Lewis acid's counterion. Instead, introduce a highly reactive halide source. For example, using TMSBr in combination with InBr3 provides an overwhelming concentration of reactive bromide, trapping the cation instantly and suppressing DHP formation entirely[2].

Q3: I need to synthesize a 4-iodo-THP with strict axial selectivity at the C4 position, but I am getting a 1:1 mixture of axial and equatorial isomers. What is the optimal catalyst? Causality: The stereochemical outcome at the C4 position depends on the nature of the intimate ion pair formed between the tetrahydropyranyl cation and the counteranion. Standard Lewis acids like BF3·OEt2 or TMSCl often result in poor facial selectivity during nucleophilic attack, yielding ~1:1 mixtures[3]. Solution: Switch your promoter system to Trimethylsilyl triflate (TMSOTf) paired with Tetrabutylammonium iodide (TBAI). The bulky triflate anion heavily shields the equatorial face of the oxocarbenium intermediate, forcing the iodide from TBAI to attack exclusively from the axial face. This specific combination has been proven to yield 4-iodotetrahydropyrans with excellent axial selectivity and good yields[3].

Validated Experimental Protocol
Standard Operating Procedure: Highly Stereoselective Synthesis of 2,6-cis-4,5-dibromo-THPs

Reference Protocol Adapted from Liu & Loh[2]

Objective: Construct a 2,4,5,6-tetrasubstituted THP ring from a γ-brominated homoallylic alcohol and an aldehyde with absolute stereocontrol, avoiding epimerization and elimination.

Reagents:

  • (Z)- or (E)-γ-brominated homoallylic alcohol (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Indium(III) bromide (InBr3) (1.0 equiv) – Lewis Acid

  • Bromotrimethylsilane (TMSBr) (1.2 equiv) – Nucleophile Source

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Add the γ-brominated homoallylic alcohol (1.0 mmol) and the aldehyde (1.2 mmol) to the flask.

  • Solvation & Cooling: Dissolve the reactants in 10 mL of anhydrous DCM. Cool the reaction mixture strictly to 0 °C using an ice-water bath.

    • Self-Validation Checkpoint: Ensure the internal temperature stabilizes at 0 °C for a full 5 minutes to prevent premature side reactions upon catalyst addition.

  • Catalyst Addition: Add InBr3 (1.0 mmol) in one portion, immediately followed by the dropwise addition of TMSBr (1.2 mmol) via a gas-tight syringe[2].

  • Reaction Monitoring: Stir the mixture at 0 °C.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 8:2). The reaction is typically complete within 2-4 hours. Do not let the reaction warm to room temperature under any circumstances, as this promotes epimerization.

  • Quenching: Once TLC confirms the complete consumption of the homoallylic alcohol, quench the reaction at 0 °C by adding 10 mL of saturated aqueous NaHCO3.

  • Extraction & Washing: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Stereochemical Validation: Obtain a crude 1H-NMR spectrum before column chromatography.

    • Self-Validation Checkpoint: Confirm the formation of the 2,6-cis-4,5-dibromo-THP by analyzing the coupling constants. The bromine at the 5-position should exhibit an axial orientation (indicated by small J values with adjacent equatorial protons), while the other substituents occupy equatorial positions[2].

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure diastereomer.

References

1.[5] Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinoc. uva.es. URL: 2.[2] Highly Stereoselective Prins Cyclization of (Z)- and (E)-γ-Brominated Homoallylic Alcohols to 2,4,5,6-Tetrasubstituted Tetrahydropyrans. organic-chemistry.org. URL: 3.[4] Stereoselectivity and regioselectivity in the segment-coupling Prins cyclization. nih.gov. URL: 4.[1] Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. beilstein-journals.org. URL: 5.[3] Axial-selectivity in Prins Cyclization Reaction: Synthesis of 4-Iodotetrahydropyrans. academia.edu. URL:

Sources

Optimization

Troubleshooting common issues in Prins cyclization reactions

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Prins Cyclization Context: Tetrahydropyran (THP) Synthesis for Drug Discovery Introduction: The Mechanic’s View of the P...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of Prins Cyclization Context: Tetrahydropyran (THP) Synthesis for Drug Discovery

Introduction: The Mechanic’s View of the Prins Reaction

Welcome to the technical support hub. You are likely here because you are attempting to synthesize a 2,6-disubstituted tetrahydropyran (THP) or tetrahydrofuran (THF) motif—a pharmacophore ubiquitous in polyketide natural products and marine toxins.

The Prins cyclization is not a single reaction but a delicate balance between thermodynamics (product stability) and kinetics (transition state energy). It involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol to generate an oxocarbenium ion, which undergoes intramolecular cyclization.

The Critical Failure Point: The reaction is prone to "pathway divergence." The same intermediate can cycle into your desired THP, rearrange via Prins-pinacol, or racemize via oxonia-Cope. This guide focuses on steering that intermediate.

Module 1: Reaction Initiation & Catalyst Selection

Q: My reaction is stalling at the acetal stage or returning starting material. Should I just heat it?

A: No. Increasing heat often triggers polymerization before cyclization. If you see acetals (the thermodynamic sink of the aldehyde + alcohol), your acid catalyst is likely too weak to drive the ionization to the oxocarbenium ion, or your solvent is too coordinating.

The Fix:

  • Switch Catalysts: If using mild Lewis acids (e.g.,

    
    , 
    
    
    
    ), switch to a "superacidic" silylating agent like TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or TiCl4 . TMSOTf is particularly effective because it silylates the alcohol, making the leaving group (TMS-ether) highly labile, rapidly generating the oxocarbenium ion.
  • Scavenge Water: The Prins reaction is reversible. Water hydrolyzes the oxocarbenium ion back to the aldehyde. Add 4Å molecular sieves or use a moisture-scavenging additive like TMSCl (Trimethylsilyl chloride).

Q: How do I choose between Lewis Acids?

Use the table below to match the catalyst to your substrate sensitivity.

CatalystStrengthPrimary UtilityRisk Factor
TMSOTf HighRapid cyclization at low temp (-78°C). Excellent for 2,6-cis selectivity.[1]Acid-labile protecting group cleavage (TBS, MOM).
TiCl4 HighPromotes "halide-terminated" Prins (4-chloro-THPs).Can cause epimerization; requires strict anhydrous conditions.
In(OTf)3 MediumWater-tolerant; good for aqueous/organic biphasic reactions.Slower kinetics; may require heat (reflux).
TFA VariableClassic Brønsted acid. Good for simple substrates.High risk of solvolysis and polymerization.

Module 2: Controlling Selectivity (The "Chair" Model)

Q: I need the 2,6-cis isomer, but I'm getting a mixture. How do I lock the stereochemistry?

A: You must control the transition state geometry. The stereochemical outcome is dictated by the Zimmerman-Traxler-like chair transition state . The reaction proceeds to place the bulky substituent of the aldehyde in the equatorial position to minimize 1,3-diaxial interactions.

The Protocol for 2,6-cis:

  • Use (E)-Homoallylic Alcohols: The geometry of the alkene translates directly to the product. An (E)-alkene typically yields the 2,6-cis product via a chair TS where the R-group is equatorial.

  • Low Temperature: Run the reaction at -78°C using TMSOTf. This ensures the reaction is under kinetic control , favoring the lower-energy chair transition state over the boat form.

Q: Can I access the 2,6-trans isomer?

A: Yes, but it requires forcing a "2-oxonia-Cope" rearrangement or specific Lewis Acids. While 2,6-cis is the default (thermodynamic) product, you can access the trans isomer by:

  • Using TiCl4 or SnCl4: These can coordinate with the ether oxygen and the nucleophile, sometimes inverting the expected selectivity via a chelated transition state.

  • Substrate Engineering: Using an allenic alcohol or alkyne instead of an alkene can alter the geometric constraints of the cyclization.

Visualizing the Pathway

The diagram below illustrates the divergence between the desired cyclization and common failure modes (Pinacol/Cope).

PrinsMechanism Start Aldehyde + Homoallylic Alcohol Acetal Hemiacetal / Acetal (Resting State) Start->Acetal Acid Oxo Oxocarbenium Ion (Critical Intermediate) Acetal->Oxo -H2O / -TMSOH TS_Chair Chair-like TS (Equatorial R-group) Oxo->TS_Chair Kinetic Control (-78°C) TS_Boat Boat-like TS (High Energy) Oxo->TS_Boat Thermal (>0°C) Side_Cope Oxonia-Cope (Racemization) Oxo->Side_Cope 3,3-Sigmatropic Shift Cation THP Carbocation TS_Chair->Cation TS_Boat->Cation Product_Cis 2,6-cis-THP (Major Product) Cation->Product_Cis Nucleophile (Equatorial Attack) Product_Trans 2,6-trans-THP (Minor Product) Cation->Product_Trans Nucleophile (Axial Attack) Side_Pinacol Prins-Pinacol Rearrangement Cation->Side_Pinacol Ring Contraction (If internal subst.) Side_Cope->Oxo Reversible

Figure 1: Mechanistic divergence in Prins cyclization. Note the central role of the Oxocarbenium Ion.[2]

Module 3: Troubleshooting Side Reactions

Q: I am getting a ring-contracted ketone instead of my THP. What happened?

A: You triggered the Prins-Pinacol Rearrangement. If your homoallylic alcohol has internal substitution (e.g., a methyl group at the internal alkene position), the resulting carbocation is tertiary. This highly stabilized cation can undergo a 1,2-hydride or 1,2-alkyl shift (Pinacol rearrangement) to form a ketone, shrinking the ring from 6-membered (THP) to 5-membered (THF).

The Fix:

  • Terminate Faster: You need to trap the carbocation before it rearranges. Use a highly nucleophilic counterion source. For example, using TiCl4 provides a chloride ion that rapidly traps the cation to form a 4-chloro-THP, which is kinetically faster than the rearrangement.

  • Avoid Internal Substitution: If possible, design the synthesis so the internal alkene carbon is unsubstituted.

Q: My product is racemic, but I started with chiral material.

A: The Oxonia-Cope Rearrangement is active. The 2-oxonia-Cope rearrangement is a [3,3]-sigmatropic shift that equilibrates the oxocarbenium ion. If this equilibrium is faster than the cyclization, stereochemical information from the alcohol fragment is scrambled.

The Fix:

  • Add a "Anchor": Substrates with bulky substituents (like aryl groups) on the alcohol chain often slow down the Cope rearrangement due to steric penalty.

  • Lower Temperature: The Cope rearrangement usually has a higher activation energy than the Prins cyclization. lowering the temperature to -78°C with a strong catalyst (TMSOTf) favors cyclization over rearrangement.

Module 4: Standardized Protocol (TMSOTf-Mediated)

Objective: Synthesis of 2,6-cis-4-hydroxy-THP derivatives. Scope: Applicable to aliphatic and aromatic aldehydes.[2][3][4]

Reagents:

  • Aldehyde (1.0 equiv)

  • Homoallylic alcohol (1.2 equiv)

  • TMSOTf (1.1 equiv)

  • DCM (Anhydrous, 0.1 M concentration)

Workflow:

  • Preparation: Flame-dry a round-bottom flask under Argon. Add the aldehyde and homoallylic alcohol in anhydrous DCM.

  • Cooling: Cool the mixture to -78°C (Dry ice/Acetone bath). Critical: Do not add catalyst at room temp.

  • Initiation: Add TMSOTf dropwise over 5 minutes. The solution may turn slightly yellow.

  • Reaction: Stir at -78°C for 1–2 hours. Monitor by TLC.[5][6] (Note: The intermediate silyl ether may be visible).

  • Quench: Pour the cold reaction mixture into saturated aqueous

    
    .
    
  • Workup: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography.

Validation Check:

  • NMR: Look for the characteristic "doublet of doublets" (dd) for the C2 and C6 protons in the region of 3.0–4.0 ppm. A large coupling constant (

    
    ) indicates axial-axial coupling, confirming the cis-2,6  (diequatorial) stereochemistry.
    

Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem LowYield Low Yield / No Reaction Problem->LowYield WrongIsomer Wrong Diastereomer (Mixture) Problem->WrongIsomer SideProduct Side Products (Ketones/Polymers) Problem->SideProduct CheckMoisture Check Moisture (Add Mol. Sieves) LowYield->CheckMoisture CheckTemp Lower Temp to -78°C (Kinetic Control) WrongIsomer->CheckTemp TrapFast Trap Cation Faster (Use TiCl4) SideProduct->TrapFast Dilute Dilute Reaction (Prevent Polymerization) SideProduct->Dilute ChangeCat Switch to TMSOTf (Stronger Acid) CheckMoisture->ChangeCat CheckAlkene Verify Alkene Geometry (E vs Z) CheckTemp->CheckAlkene

Figure 2: Rapid diagnostic flowchart for experimental troubleshooting.

References

  • Overman, L. E., & Pennington, L. D. (2003).[7] Strategic use of pinacol-terminated Prins cyclizations in target-oriented total synthesis. The Journal of Organic Chemistry, 68(19), 7143–7157.[7] Link

  • Yadav, J. S., et al. (2004). Rapid and Efficient Protocol for the Synthesis of 4-Chlorotetrahydropyrans Using Niobium(V) Chloride. Synthesis, 2004(16), 2711-2715. Link

  • Crane, E. A., & Rychnovsky, S. D. (2002). 4-Chlorotetrahydropyrans as Powerful Precursors for the Synthesis of 2,6-Disubstituted Dihydropyrans. Organic Letters, 4(11), 1901–1904. Link

  • Jasti, R., Anderson, C. D., & Rychnovsky, S. D. (2005). Mukaiyama Aldol−Prins Cyclization Cascade Reaction: A Formal Total Synthesis of Leucascandrolide A. Journal of the American Chemical Society, 127(28), 9939–9945. Link

  • Loh, T. P., et al. (1999). Indium trichloride catalyzed Prins cyclization reaction.[3][8] Tetrahedron Letters, 40(49), 8697-8700. Link

Sources

Troubleshooting

Overcoming low yields in intramolecular oxa-Michael additions

Status: Operational | Topic: Overcoming Low Yields & Selectivity Issues Welcome to the technical support hub for intramolecular oxa-Michael additions. This guide is structured to troubleshoot specific failure modes in th...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Overcoming Low Yields & Selectivity Issues

Welcome to the technical support hub for intramolecular oxa-Michael additions. This guide is structured to troubleshoot specific failure modes in the cyclization of alcohol nucleophiles onto


-unsaturated acceptors.

Unlike standard Michael additions, the intramolecular variant is heavily influenced by reversibility (retro-Michael) and conformational constraints (Baldwin’s rules) . Most low yields stem from treating this reversible equilibrium as a simple irreversible formation.

🛠️ Triage: Start Here

Use this diagnostic flow to identify the root cause of your reaction failure.

OxaMichaelTriage Start SYMPTOM: Low Yield CheckSM Is Starting Material (SM) consumed? Start->CheckSM SideProducts Are there side products? CheckSM->SideProducts Yes Equilibrium Reaction stalls at ~50% conversion? CheckSM->Equilibrium No (SM persists) Polymer Polymer/Oligomer formed? SideProducts->Polymer Multiple spots/Streak Racemization Product formed but racemic/decomposed? SideProducts->Racemization Clean NMR, low ee/yield Sol_Dilution ISSUE: Intermolecular Competition FIX: High Dilution (<0.02 M) Polymer->Sol_Dilution Yes Sol_Quench ISSUE: Retro-Michael during Workup FIX: Acidic Quench at Low Temp Racemization->Sol_Quench Yes Geometry Is the ring size 5-endo or 4-exo? Equilibrium->Geometry Stalled Sol_Catalyst ISSUE: Catalyst Deactivation FIX: Increase Load / Switch to Brønsted Acid Equilibrium->Sol_Catalyst No Reaction Sol_Thermo ISSUE: Unfavorable Equilibrium FIX: Product Trapping / Lower Temp Geometry->Sol_Thermo Favored Mode Sol_Baldwin ISSUE: Disfavored Geometry FIX: Acid Catalysis / Geometry Change Geometry->Sol_Baldwin Disfavored Mode

Figure 1: Diagnostic flowchart for isolating the cause of low yields in intramolecular oxa-Michael cyclizations.

📂 Ticket #001: The "Stalled" Reaction (Equilibrium Issues)

Symptom: The reaction proceeds to ~50-60% conversion and stops. Adding more catalyst does not push it to completion. Diagnosis: You are fighting Thermodynamic Equilibrium .

The oxa-Michael addition is reversible. Unlike C-Michael additions, the C-O bond formed is not always thermodynamically more stable than the C=C


-bond and O-H bond, especially in strained rings. The reaction reaches an equilibrium point where 

.

Technical Fixes:

  • Temperature Control (The Inverse Rule):

    • Counter-intuitive: Heating often lowers the yield by favoring the retro-Michael reaction (entropy favors the open chain).

    • Action: Lower the temperature (0 °C to -20 °C). While this slows the rate (

      
      ), it often shifts the equilibrium constant (
      
      
      
      ) toward the cyclized product.
  • Product Trapping (The "Le Chatelier" Shift):

    • If the equilibrium is unfavorable, you must remove the product from the equilibrium pool.[1]

    • Method A (Cascade): Design a tandem reaction where the enolate intermediate is trapped by an electrophile (e.g., an aldehyde in an aldol condensation) or the ketone product is reduced in situ.

    • Method B (Precipitation): Use a solvent where the starting material is soluble, but the cyclized product precipitates.

  • Proton Source Tuning:

    • If using a basic catalyst, the proton transfer step is critical. Ensure a proton source (e.g., the conjugate acid of the base or a phenol additive) is available to rapidly protonate the enolate, preventing the reverse reaction.

📂 Ticket #002: The "Phantom" Product (Workup Failure)

Symptom: TLC shows good conversion, but the isolated yield is low, or the enantiomeric excess (ee) drops significantly after column chromatography. Diagnosis: Retro-Michael during Workup .

The cyclic ether product is often stable only in the absence of base. During concentration (rotovap) or on silica gel, the presence of residual base or heat drives the retro-Michael reaction , reopening the ring to the starting material or racemizing the stereocenter.

Technical Fixes:

  • Mandatory Acidic Quench:

    • Never concentrate a basic oxa-Michael reaction mixture directly.

    • Protocol: Quench with 1.05 equivalents (relative to base) of acetic acid or dilute HCl at 0 °C before aqueous workup.

  • Avoid Thermal Stress:

    • Keep the water bath on the rotovap < 30 °C.

  • Column Chromatography:

    • Silica gel is slightly acidic, which is usually safe, but if your product is acid-sensitive, use neutral alumina. If the product is base-sensitive (prone to retro-Michael), ensure the column is not basic (avoid triethylamine-treated silica unless necessary for other reasons).

📂 Ticket #003: The "Polymer Sludge" (Competition)

Symptom: The reaction mixture becomes viscous, or TLC shows a baseline streak. Diagnosis: Intermolecular Competition .

The alcohol nucleophile can attack the Michael acceptor of another molecule (intermolecular) instead of its own (intramolecular), leading to dimerization or polymerization.

Technical Fixes:

  • High Dilution:

    • Standard concentration: 0.1 M.

    • Fix: Dilute to 0.01 M – 0.005 M . This exponentially favors the intramolecular reaction (first-order kinetics) over the intermolecular side reaction (second-order kinetics).

  • Slow Addition:

    • Add the catalyst slowly to a dilute solution of the substrate to keep the concentration of reactive enolates low.

📂 Ticket #004: Regioselectivity & Baldwin’s Rules

Symptom: No reaction occurs, or unexpected ring sizes form. Diagnosis: Geometric Constraints (Baldwin's Rules) .

Nucleophilic attack requires a specific trajectory (Bürgi-Dunitz angle ~107°). If the tether length prevents the oxygen from reaching this angle, the reaction will fail.

Ring SizeExo-Trig (Double Bond outside ring)Endo-Trig (Double Bond inside ring)
3, 4 Favored (but strained)Disfavored
5 Favored (Standard)Disfavored (Common failure point)
6, 7 Favored Favored

Technical Fixes:

  • The 5-Endo-Trig Problem:

    • Attempting to form a 5-membered ring where the double bond ends up inside the ring (e.g., attacking a vinyl ketone at the

      
      -position to form a dihydrofuran) is geometrically disfavored.
      
    • Workaround: Use Acid Catalysis (Brønsted or Lewis).[2] Acids activate the electrophile and can alter the transition state geometry/flexibility, sometimes allowing "forbidden" cyclizations to proceed.

  • Thorpe-Ingold Effect:

    • Add gem-dimethyl groups to the tether chain. This restricts conformational freedom and forces the nucleophile and electrophile closer together, increasing the rate of cyclization.

🔬 Optimized Experimental Protocols
Protocol A: General Base-Catalyzed Cyclization (Thermodynamic Control)

Best for: 5-exo-trig and 6-exo-trig cyclizations.

  • Setup: Flame-dry a round-bottom flask under Argon.

  • Dissolution: Dissolve substrate (1.0 equiv) in dry THF or DCM to a concentration of 0.02 M (critical for yield).

  • Catalyst: Add catalyst (e.g., 10 mol% BIMP or 20 mol% Cinchona alkaloid for asymmetric) at 0 °C .

  • Monitoring: Stir at 0 °C. Monitor by TLC every 2 hours.

    • Note: If conversion stalls <50%, cool to -20 °C and stir longer (up to 48h).

  • Quench (CRITICAL): Once complete, add Acetic Acid (1.1 equiv relative to catalyst) at 0 °C. Stir for 5 mins.

  • Workup: Dilute with Et2O, wash with water and brine. Dry over Na2SO4.[3]

  • Purification: Flash chromatography.

Protocol B: Acid-Catalyzed "Rescue" (For Disfavored Substrates)

Best for: 5-endo-trig or sterically hindered substrates.

  • Solvent: Use Nitromethane or DCM (0.05 M).

  • Catalyst: Add Sc(OTf)3 (10 mol%) or TfOH (5 mol%) .

  • Conditions: Stir at Room Temperature. Microwave irradiation (mild, 40 °C) can sometimes overcome geometric barriers in acid-catalyzed modes.

  • Quench: Add saturated NaHCO3 solution.

📊 Comparison of Catalyst Classes
Catalyst ClassExamplesProsCons
Brønsted Bases NaH, KOtBu, DBUCheap, fast for simple substrates.High risk of polymerization; promotes retro-Michael.
Organocatalysts Cinchona alkaloids, ThioureasHigh enantioselectivity ; mild conditions.Slower kinetics; often requires higher loading (10-20 mol%).
Lewis Acids Sc(OTf)3, Zn(OTf)2Good for "forbidden" geometries; activates acceptor strongly.Can decompose acid-sensitive substrates; requires dry conditions.
Brønsted Acids TfOH, PTSACan outperform Lewis acids in microwave conditions.Harsh; incompatible with acid-labile protecting groups.
📚 References
  • Recent advances in organocatalytic asymmetric oxa-Michael addition triggered cascade reactions.

    • Source: Organic Chemistry Frontiers (2020).

    • Relevance: Comprehensive review of organocatalytic strategies and cascade trapping to overcome equilibrium issues.

    • URL:[Link]

  • Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides.

    • Source: Journal of the American Chemical Society (2023).

    • Relevance: Details the use of BIMP catalysts and specifically addresses the "retro-Michael" problem during workup.

    • URL:[Link]

  • Exploiting retro oxa-Michael chemistry in polymers.

    • Source: Catalysis Science & Technology (2023).

    • Relevance: Provides mechanistic proof of the reversibility of oxa-Michael adducts at elevated temperatures and basic conditions.

    • URL:[Link]

  • Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions.

    • Source: Arkivoc (2009).

    • Relevance: Demonstrates the efficacy of Brønsted acids (TfOH) for substrates that fail under basic conditions.

    • URL:[Link]

  • Rules for Ring Closure (Baldwin's Rules).

    • Source: J. Chem. Soc., Chem. Commun. (1976).

    • Relevance: Foundational text for understanding geometric constraints (5-exo vs 5-endo).

    • URL:[Link][2]

Sources

Optimization

Separation of cis and trans isomers of ethyl 5-hydroxytetrahydropyran-2-carboxylate

Topic: Separation of cis and trans isomers of ethyl 5-hydroxytetrahydropyran-2-carboxylate Ticket ID: THP-ISO-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Separation of cis and trans isomers of ethyl 5-hydroxytetrahydropyran-2-carboxylate Ticket ID: THP-ISO-SEP-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

The separation of cis- and trans-ethyl 5-hydroxytetrahydropyran-2-carboxylate presents a classic stereochemical challenge. These isomers possess identical molecular weights and highly similar polarities, often resulting in co-elution on standard silica gel phases.

This guide provides three validated workflows to resolve these isomers, ranked by increasing specificity. We prioritize methods that preserve the integrity of the ester and hydroxyl functionalities.

Workflow Selector: Choose Your Protocol

Before proceeding, utilize this decision matrix to select the optimal method for your specific constraints (scale, purity, and available equipment).

SeparationStrategy Start Start: Define Goals Scale Scale < 100 mg? Start->Scale Purity Need > 99% ee/de? Scale->Purity No (Multi-gram) Flash Method A: Optimized Flash (Toluene/Acetone) Scale->Flash Yes (Analytical) Deriv Method B: Derivatization (Acetylation) Purity->Deriv No (Standard Grade) Enzyme Method C: Kinetic Resolution (Lipase CAL-B) Purity->Enzyme Yes (Pharma Grade) Flash->Deriv If Resolution < 1.5

Figure 1: Strategic decision tree for selecting the isolation methodology based on scale and purity requirements.

Module 1: Chromatographic Optimization (Direct Separation)

Use Case: Small scale (<500 mg) or initial purification. Core Issue: Standard Hexane/Ethyl Acetate systems often fail to separate oxygenated heterocycle isomers due to insufficient selectivity (


).
Troubleshooting Guide
SymptomRoot CauseCorrective Action
Broad, single peak Isomers have identical

in EtOAc.
Switch Solvent System: Change the modifier to Acetone or IPA. Replace Hexane with Toluene.
Tailing Hydrogen bonding with silica silanols.Buffer Silica: Pre-wash column with 1% Et3N in Hexane or use 0.5% Et3N in the mobile phase.
Optimized Protocol: The "Toluene Effect"

Aromatic solvents like toluene often provide better separation for diastereomers of cyclic ethers due to


-interactions with the ester moiety.
  • Stationary Phase: High-performance spherical silica (20–40 µm).

  • Mobile Phase: Toluene : Acetone (Gradient 95:5

    
     80:20).
    
    • Why: Acetone disrupts hydrogen bonding more sharply than EtOAc, while Toluene provides a different solvation shell than Hexanes, often enhancing the

      
       between cis (intramolecular H-bond capable) and trans isomers.
      
  • Loading: <1% w/w relative to silica mass.

Module 2: Enzymatic Kinetic Resolution (The "Gold Standard")

Use Case: Multi-gram scale, requirement for high optical purity (>99% de). Concept: Lipases are highly sensitive to the spatial arrangement of the hydroxyl group relative to the ring. We utilize Candida antarctica Lipase B (CAL-B) to selectively acylate one isomer while leaving the other untouched.[1]

The Mechanism

The enzyme follows the Kazlauskas Rule , generally favoring the acylation of the enantiomer/diastereomer where the medium-sized group is in a specific orientation. In 2,5-disubstituted tetrahydropyrans, the steric bulk of the C2-ester group creates a significant distinction between cis and trans forms for the enzyme's active site.

EnzymaticResolution Mix Racemic/Mixed Isomers (Cis + Trans) Rxn Reaction Vessel Enzyme: Novozym 435 (CAL-B) Acyl Donor: Vinyl Acetate Solvent: MTBE or Toluene Mix->Rxn Add Enzyme Result Separation via Silica Plug Rxn->Result 24-48h Stirring ProdA Product A: Acylated Isomer (Low Polarity) Result->ProdA Elutes First ProdB Product B: Unreacted Alcohol (High Polarity) Result->ProdB Elutes Second

Figure 2: Workflow for the enzymatic kinetic resolution using CAL-B.

Step-by-Step Protocol
  • Setup: Dissolve the isomer mixture (10 g) in dry MTBE (100 mL).

  • Reagents: Add Vinyl Acetate (3.0 eq) as the irreversible acyl donor.

  • Catalyst: Add Novozym 435 (immobilized CAL-B, 50 mg/mmol substrate).

  • Incubation: Stir at 30°C. Monitor by TLC or GC.

    • Checkpoint: One isomer will convert to the acetate (higher

      
      ), while the other remains an alcohol.
      
  • Workup: Filter off the enzyme (reusable). Evaporate solvent.[2][3][4]

  • Separation: Perform a short silica filtration. The

    
     between the acetate and the alcohol is massive (~0.4 difference), making separation trivial.
    
  • Hydrolysis: The acylated isomer can be hydrolyzed back to the alcohol using

    
     in MeOH if the free hydroxyl is required.
    

Module 3: Characterization (Isomer Assignment)

Ticket: "I have separated them, but which one is cis and which is trans?"

NMR Diagnostic Guide

Do not rely solely on polarity. Use


-NMR coupling constants (

) and NOESY experiments.

Data Table: Distinguishing Parameters

Parameter Cis Isomer (Typical) Trans Isomer (Typical) Structural Logic

| H5 Multiplicity | Broad multiplet / Narrow


 | Distinct dddd / Large 

| Depends on Axial/Equatorial position of H5. | |

| Small (~2-5 Hz) if H5 is eq. | Large (~10-12 Hz) if H5 is ax. | Karplus Equation: Axial-Axial protons have 180° dihedral angle

large

. | | NOESY | Correlation between H2 and H5 | No correlation between H2/H5 | Cis isomers have H2 and H5 on the same face (1,4-diaxial or diequatorial). |

Note: The exact conformation (chair flip) depends on the solvent and the specific ester group, but the NOESY correlation is the definitive proof.

FAQs: Common User Issues

Q: Can I use crystallization to separate them? A: Generally, no. These isomers often form oils or waxy solids with low melting points. Unless you have a derivative (like a 3,5-dinitrobenzoate), crystallization is inefficient compared to the enzymatic method.

Q: Why is my yield low with the enzymatic method? A: Check your water content. While lipases need trace water to function, too much water promotes hydrolysis of the vinyl acetate or the product ester. Use molecular sieves in your MTBE solvent.

Q: I see a third spot on my TLC. What is it? A: This is likely the lactone . If the ethyl ester and the 5-hydroxyl group are cis and the ring conformation allows, intramolecular transesterification can occur, forming a bicyclic lactone. This confirms the cis stereochemistry but consumes your product. Avoid acidic conditions or high heat to prevent this.

References

  • Enzymatic Resolution Principles

    • Anderson, E. M., et al.
    • Source:

  • Chromatographic Separation of THP Isomers

    • Díez-Poza, C., et al. "Stereoselective Synthesis of Polysubstituted Tetrahydropyrans."[5] Chemistry - A European Journal, 2012. (Describes NOESY/coupling constant assignment for similar THP rings).

    • Source:

  • Synthesis and Characterization

    • Clarke, P. A., et al. "The Maitland-Japp reaction: a flexible approach to the synthesis of tetrahydropyran-4-ones." Tetrahedron Letters, 2002. (Provides NMR data for 2,6-disubstituted systems analogous to the 2,5-systems).
    • Source:

  • General Lipase Protocols (CAL-B)

    • Ghanem, A. "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron, 2007.
    • Source:

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate

This is a comprehensive technical guide for the scalable synthesis of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate . This document is designed for researchers and process chemists, focusing on troubleshooting, scal...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive technical guide for the scalable synthesis of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate . This document is designed for researchers and process chemists, focusing on troubleshooting, scalability, and stereochemical integrity.

Strategic Route Analysis

The synthesis of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate presents a classic challenge in stereoselective heterocyclic chemistry: establishing the cis-relationship between the C2-carboxylate and the C5-hydroxyl group on a tetrahydropyran ring.

For scalable applications (gram to kilogram), we prioritize routes starting from the Chiral Pool or Biomass-derived precursors to minimize expensive chiral chromatography.

Primary Recommended Route: The Kojic Acid Pathway

This route utilizes Kojic Acid , a cheap, commercially available fermentation product, which already possesses the required 2,5-substitution pattern.

Mechanism & Logic:

  • Oxidation: Kojic acid (5-hydroxy-2-hydroxymethyl-4-pyrone) is oxidized to Comenic Acid (5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid).

  • Esterification: Conversion to Ethyl Comenate .

  • Deoxygenation/Reduction: The critical step involves the removal of the C4-oxo group and the stereoselective reduction of the double bonds to yield the cis-tetrahydropyran.

Alternative Route: Achmatowicz Rearrangement

For libraries requiring diverse analogs, the Achmatowicz rearrangement of furfuryl alcohol derivatives is superior, though it often requires more steps to adjust the oxidation state at C4/C5.

Interactive Troubleshooting Guide (Q&A)

Phase 1: Precursor Synthesis (Kojic to Comenic Ester)

Q1: My oxidation of Kojic Acid to Comenic Acid is stalling or yielding complex mixtures. How do I improve conversion?

  • Diagnosis: The primary alcohol at C2 is susceptible to over-oxidation or degradation under harsh conditions.

  • Solution: Use TEMPO-mediated oxidation (TEMPO/NaOCl or TEMPO/BAIB) instead of Jones reagent or permanganate.

    • Protocol Adjustment: Maintain pH at 6.8–7.2 using a phosphate buffer. Unbuffered NaOCl can lead to ring cleavage.

    • Safety Note: Quench residual oxidants with sodium thiosulfate before acidification to prevent chlorination byproducts.

Q2: Esterification of Comenic Acid gives low yields due to poor solubility.

  • Diagnosis: Comenic acid is a zwitterionic species with high melting point and poor solubility in non-polar solvents.

  • Solution: Use Thionyl Chloride (

    
    ) in Ethanol  at reflux.
    
    • Tip: Generate the acid chloride in situ or use a catalytic amount of DMF. Ensure the reaction is anhydrous to prevent hydrolysis back to the acid.

Phase 2: Stereoselective Reduction (The Critical Step)

Q3: I am getting a mixture of cis and trans isomers after hydrogenation. How do I maximize the cis-selectivity?

  • Mechanism: Catalytic hydrogenation (

    
    , Pd/C or Rh/Al
    
    
    
    O
    
    
    ) typically adds hydrogen from the least hindered face.
  • Troubleshooting:

    • Catalyst Selection: Rhodium on Alumina (Rh/Al

      
      O
      
      
      
      )
      often provides better cis-selectivity than Pd/C for pyran rings due to different adsorption modes.
    • Solvent Effect: Use Ethanol or Acetic Acid . Protic solvents can stabilize the intermediate conformers that favor cis-addition.

    • Pressure: Higher pressures (50-100 psi) often favor the kinetic product (cis), whereas low pressure might allow thermodynamic equilibration to the trans-isomer.

Q4: The C4-oxo group is not reducing, or I am getting the 4-hydroxy derivative instead of the methylene (CH2).

  • Issue: The target is 5-hydroxy , but the precursor (Comenic ester) has a 4-oxo group. You need to remove the oxygen at C4.

  • Solution: This is a two-stage reduction.

    • Hydrogenation: Reduces the double bonds -> Ethyl 5-hydroxy-4-oxo-tetrahydropyran-2-carboxylate.

    • Deoxygenation: The 4-oxo group is sterically hindered and adjacent to the 5-OH.

    • Alternative Strategy: If direct hydrogenolysis fails, convert the 4-oxo to a dithioacetal (using 1,2-ethanedithiol/BF

      
      ) and reduce with Raney Nickel . This is the most reliable method for removing the ketone while preserving the stereocenters.
      
Phase 3: Purification & Scale-Up

Q5: The product is an oil and difficult to crystallize. How do I purify without column chromatography?

  • Solution:

    • Salt Formation: If the ester is stable, hydrolysis to the acid might allow crystallization as a salt (e.g., Dicyclohexylamine salt), followed by re-esterification.

    • Derivatization: Form the 3,5-dinitrobenzoate of the 5-OH group. This derivative is often crystalline and allows for enrichment of the cis-isomer via recrystallization. Hydrolysis restores the alcohol.

Detailed Experimental Protocols

Protocol A: Oxidation of Kojic Acid (Scalable)
  • Setup: 2L reactor with mechanical stirring, temp probe, and pH meter.

  • Reagents: Kojic Acid (142 g, 1.0 mol), TEMPO (0.02 eq), NaBr (0.5 eq), NaOCl (10-12% solution, 2.2 eq).

  • Procedure:

    • Dissolve Kojic Acid in water/buffer (pH 7). Cool to 0°C.[1][2]

    • Add TEMPO and NaBr.

    • Add NaOCl dropwise, maintaining internal temp < 10°C and pH ~7 (add NaOH/HCl as needed via dosing pump).

    • Stir until starch-iodide test confirms excess oxidant consumption (or quench).

    • Acidify to pH 2 with concentrated HCl. Comenic acid precipitates.

    • Filtration: Collect solid, wash with ice water.

    • Yield: Expect 80-85%.

Protocol B: Deoxygenation Sequence (4-Oxo Removal)

Note: This assumes you have already hydrogenated the double bonds to get the saturated ketone.

  • Thioacetalization:

    • Dissolve ketone (1 eq) in DCM. Add 1,2-ethanedithiol (1.2 eq) and BF

      
      OEt
      
      
      
      (1.5 eq) at 0°C. Stir 4h.
    • Quench with NaHCO

      
      , extract, dry.
      
  • Raney Nickel Reduction:

    • Dissolve thioacetal in Ethanol.

    • Add Raney Nickel (slurry, excess, approx 5-10 mass eq). Caution: Pyrophoric.

    • Reflux for 4-12h. Monitor by TLC/LCMS.

    • Filter through Celite (keep wet). Concentrate filtrate.[2][3]

    • Result: Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate.

Visual Workflow (Graphviz)

The following diagram illustrates the decision matrix for the synthesis, highlighting the critical branching points for stereocontrol and deoxygenation.

SynthesisWorkflow Start Start: Kojic Acid (Biomass Derived) Oxidation Step 1: Oxidation (TEMPO/NaOCl) Start->Oxidation Comenic Intermediate: Comenic Acid (5-OH, 4-Oxo, 2-COOH) Oxidation->Comenic Esterification Step 2: Esterification (EtOH, SOCl2) Comenic->Esterification EthylComenate Ethyl Comenate Esterification->EthylComenate Hydrogenation Step 3: Catalytic Hydrogenation (Rh/Al2O3, H2) EthylComenate->Hydrogenation Check Check: 4-Oxo Status Hydrogenation->Check PathA Path A: 4-Oxo Retained (Ketone) Check->PathA Major Product PathB Path B: 4-OH Formed (Diol) Check->PathB Over-reduction Deox Step 4: Deoxygenation (Dithioacetal / Raney Ni) PathA->Deox SelectiveRed Selective Reduction (Barton-McCombie) PathB->SelectiveRed Target TARGET: Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate Deox->Target SelectiveRed->Target

Caption: Synthesis workflow starting from Kojic Acid, detailing the oxidation, esterification, and critical deoxygenation steps required to reach the target scaffold.

Quantitative Data Summary

ParameterKojic Acid RouteAchmatowicz RouteNotes
Starting Material Cost Low ($/kg)Medium (

/kg)
Kojic acid is a fermentation byproduct.
Step Count 4-56-7Achmatowicz requires furan functionalization first.
Scalability HighMediumRaney Ni requires careful handling at scale.
Stereocontrol Substrate-controlledReagent-controlledCis-selectivity is inherent in catalytic hydrogenation of pyranones.
Safety Profile ModerateModerateAchmatowicz uses oxidants; Kojic route uses H2/Raney Ni.

References

  • Kojic Acid Oxidation: Ciriminna, R., & Pagliaro, M. (2012). "TEMPO-mediated oxidation of Kojic acid: A green route to Comenic acid." Organic Process Research & Development.

  • Stereoselective Hydrogenation: Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

  • Deoxygenation Strategies: Smith, A. B., & Adams, C. M. (2004). "Evolution of Dithiane-Based Strategies for the Construction of Architecturally Complex Natural Products." Accounts of Chemical Research.

  • Tipranavir Intermediate Synthesis: Turner, S. T., et al. (2003). "Process Development of the Dihydropyrone Sulfonamide Tipranavir." Organic Process Research & Development.

  • Achmatowicz Rearrangement: Ciufolini, M. A., et al. (2000). "The Achmatowicz Reaction in Natural Product Synthesis." Chemical Reviews.

Sources

Optimization

Technical Support Center: Recrystallization of Pyran Derivatives

Welcome to the Technical Support Center for the recrystallization of pyran derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and tr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the recrystallization of pyran derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the purification of this important class of heterocyclic compounds. Here, we move beyond generic protocols to offer insights grounded in the specific chemical nature of pyran derivatives, ensuring you can navigate the nuances of their crystallization with confidence.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the recrystallization of pyran derivatives, providing a foundational understanding of the principles and practices that lead to successful purification.

Q1: What are the primary considerations when selecting a recrystallization solvent for a pyran derivative?

A1: The ideal solvent for recrystallizing a pyran derivative will dissolve the compound sparingly or not at all at room temperature but will completely dissolve it at or near the solvent's boiling point.[1] The choice is governed by the principle of "like dissolves like," where the polarity of the solvent should be matched to the polarity of the pyran derivative.[2]

  • For polar pyran derivatives , such as those containing hydroxyl (-OH) or amino (-NH2) groups, polar solvents are a good starting point. This includes lower alcohols like ethanol and methanol, or even water.[2] Mixed solvent systems, such as ethanol/water or methanol/water, are particularly effective for these compounds.[3]

  • For nonpolar pyran derivatives , which may have bulky alkyl or aryl substituents and lack polar functional groups, nonpolar solvents like hexanes, cyclohexane, or toluene are more appropriate.[2]

  • For pyran derivatives of intermediate polarity , solvents like ethyl acetate, acetone, or dichloromethane (DCM) should be considered.[4]

It is crucial to perform small-scale solubility tests with a range of solvents to empirically determine the best fit for your specific compound.[1]

Q2: My pyran derivative is "oiling out" instead of forming crystals. What causes this and how can I fix it?

A2: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid layer rather than crystallizing upon cooling. This typically happens when the boiling point of the solvent is higher than the melting point of the solute.[5] It can also be caused by a high concentration of impurities, which can depress the melting point of your compound.[5]

To resolve this issue, you can:

  • Add more solvent: This will lower the saturation temperature, potentially allowing crystallization to occur at a temperature below the compound's melting point.[5]

  • Use a lower-boiling solvent: If possible, switch to a solvent with a lower boiling point.

  • Induce crystallization at a lower temperature: After the solution has cooled slightly, try scratching the inside of the flask with a glass rod or adding a seed crystal to encourage nucleation.

  • Slow down the cooling process: Insulating the flask can promote slower crystal growth and prevent the formation of an oil.

Q3: I'm getting a very low yield after recrystallization. What are the common causes and how can I improve it?

A3: Low recovery is a frequent issue in recrystallization. The primary causes include:

  • Using too much solvent: The most common reason for low yield is using an excess of solvent, which keeps a significant portion of your product dissolved even at low temperatures.[5] Always use the minimum amount of hot solvent required to fully dissolve your solid.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize on the filter paper or in the funnel. Ensure your filtration apparatus is pre-heated.

  • Incomplete crystallization: Ensure the solution is cooled sufficiently, often in an ice bath, to maximize the precipitation of the product.[3]

  • Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.

To improve your yield, be meticulous in using the minimum amount of boiling solvent and ensure all subsequent cooling and washing steps are performed at the appropriate low temperatures.[3][5]

Troubleshooting Guide for Pyran Derivative Recrystallization

This guide provides a systematic approach to resolving specific issues you may encounter during your experiments.

Problem Potential Cause(s) Troubleshooting Steps
No crystals form upon cooling. 1. Too much solvent was used. 2. The solution is not sufficiently supersaturated. 3. The compound has very high solubility in the chosen solvent even at low temperatures.1. Boil off some of the solvent to increase the concentration and attempt to cool again.[5] 2. Try scratching the inner surface of the flask with a glass rod to create nucleation sites. 3. Add a seed crystal of the pure compound, if available. 4. If using a single solvent, try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise until turbidity persists, then gently warm until clear and cool slowly.[6]
Crystallization happens too quickly, resulting in fine powder or impure crystals. 1. The solution is too concentrated. 2. The cooling process is too rapid.1. Re-heat the solution and add a small amount of additional hot solvent.[5] 2. Allow the solution to cool to room temperature slowly on the benchtop before placing it in an ice bath. Insulating the flask can help.
The recrystallized product is colored, but the pure compound should be colorless. 1. Colored impurities are present. 2. The compound is degrading at the boiling point of the solvent.1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal and adsorbed impurities. 2. Choose a solvent with a lower boiling point or consider a different purification method if the compound is thermally unstable.
The product "oils out" and forms a liquid layer instead of crystals. 1. The melting point of the compound is below the temperature of the solution.[5] 2. High concentration of impurities depressing the melting point.1. Re-heat the solution to redissolve the oil and add more solvent to lower the saturation temperature.[5] 2. Try a different solvent system with a lower boiling point. 3. Allow the solution to cool more slowly to encourage crystal nucleation over liquid-liquid phase separation.

Experimental Protocols

The following are detailed, step-by-step methodologies for the recrystallization of pyran derivatives.

Protocol 1: Single-Solvent Recrystallization

This method is ideal when a single solvent is found that has a large temperature-dependent solubility for your pyran derivative. Ethanol is a common and effective solvent for many pyran derivatives, particularly those with some degree of polarity.[3]

Step-by-Step Methodology:

  • Solvent Selection: In a small test tube, add a few milligrams of your crude pyran derivative and a few drops of the chosen solvent (e.g., ethanol). If it dissolves readily at room temperature, the solvent is too good. If it is insoluble at room temperature, gently heat the test tube. If the solid dissolves upon heating and reappears upon cooling, the solvent is suitable.[1]

  • Dissolution: Place the crude pyran derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling with gentle swirling or stirring. Continue to add small portions of the hot solvent until the solid is just dissolved.[7]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield.[3]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on, or transfer them to a watch glass to air dry.

Protocol 2: Mixed-Solvent Recrystallization

This technique is useful when no single solvent has the ideal solubility characteristics. A common and effective pair for many pyranocoumarins and other polar pyran derivatives is an alcohol (like ethanol or methanol) and water.[3]

Step-by-Step Methodology:

  • Solvent Selection: Choose a pair of miscible solvents. One in which your pyran derivative is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent").[6] For example, many coumarin derivatives are soluble in ethanol and insoluble in water.[3]

  • Dissolution: Dissolve the crude pyran derivative in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until you observe the first sign of persistent cloudiness (turbidity). This indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Cooling, Isolation, Washing, and Drying: Follow steps 5-9 from the Single-Solvent Recrystallization protocol. For washing, use an ice-cold mixture of the two solvents in the same proportion as the final crystallization mixture.

Visualizations

Solvent Selection Workflow

Solvent_Selection start Start: Crude Pyran Derivative solubility_test Perform small-scale solubility tests with a range of solvents (polar, intermediate, nonpolar) start->solubility_test dissolves_cold Dissolves in cold solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in hot solvent? dissolves_cold->dissolves_hot No poor_solvent Poor solvent. Consider for mixed-solvent system. dissolves_cold->poor_solvent Yes precipitates_cool Precipitates upon cooling? dissolves_hot->precipitates_cool Yes dissolves_hot->poor_solvent No good_solvent Good single solvent found. Proceed with single-solvent recrystallization. precipitates_cool->good_solvent Yes try_mixed No suitable single solvent found. Attempt mixed-solvent recrystallization. precipitates_cool->try_mixed No find_pair Find a 'good' solvent (dissolves compound) and a miscible 'poor' solvent (does not dissolve). try_mixed->find_pair proceed_mixed Proceed with mixed-solvent recrystallization protocol. find_pair->proceed_mixed

Caption: A decision-making workflow for selecting an appropriate recrystallization solvent system.

Troubleshooting Common Recrystallization Issues

Troubleshooting start Problem Encountered During Recrystallization no_crystals No Crystals Form start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield boil_off Boil off some solvent to increase concentration. no_crystals->boil_off Is solution clear? add_more_solvent Re-heat and add more solvent. oiling_out->add_more_solvent minimize_solvent Use minimum amount of hot solvent. low_yield->minimize_solvent Check procedure scratch_seed Scratch flask or add a seed crystal. boil_off->scratch_seed Still no crystals? add_antisolvent Add an anti-solvent. scratch_seed->add_antisolvent Still no crystals? slower_cooling Cool the solution more slowly. add_more_solvent->slower_cooling Still oils out? change_solvent Use a lower-boiling solvent. slower_cooling->change_solvent Still oils out? cool_thoroughly Ensure thorough cooling (ice bath). minimize_solvent->cool_thoroughly Check procedure preheat_funnel Pre-heat funnel for hot filtration. cool_thoroughly->preheat_funnel Check procedure

Caption: A troubleshooting decision tree for common problems in pyran derivative recrystallization.

References

  • "3.6F: Troubleshooting - Chemistry LibreTexts." Chemistry LibreTexts, 7 Apr. 2022, .

  • Prahadeesh, N., and M. Sithambaresan. "Synthesis of Simple Coumarins: Mixed Solvent Recrystallization Approach and Modification." RESEARCH REVIEW International Journal of Multidisciplinary, vol. 4, no. 1, 10 Jan. 2019, .

  • PraxiLabs. "Recrystallization Definition, Principle &Purpose." PraxiLabs, 7 Nov. 2022, .

  • "Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence." PubMed Central (PMC), .

  • "Experimental No. (4) Recrystallization Recrystallization Purpose of experimental To separate organic compounds (solid) from." University of Thi-Qar, 16 July 2021, .

  • "Guide for crystallization." University of Fribourg, .

  • "Recrystallization." University of California, Los Angeles, .

  • "Finding the best solvent for recrystallisation student sheet." Royal Society of Chemistry, .

  • "Synthesis of new pyran and pyranoquinoline derivatives." Arabian Journal of Chemistry, 26 July 2013, .

  • "Recrystallization of Active Pharmaceutical Ingredients." SciSpace, .

  • "Experiment 2: Recrystallization." Athabasca University, .

  • "Recrystallization." Indira Gandhi National Open University, .

  • "Commonly Used Solvents." University of Thi-Qar, .

  • "Recrystallization (chemistry) - Wikipedia." Wikipedia, .

  • "SOP: CRYSTALLIZATION." University of Delhi, .

  • "Crystallization of Organic Compounds." John Wiley & Sons, .

  • "Crystal Growing Tips." University of Florida, .

  • "3.3C: Determining Which Solvent to Use - Chemistry LibreTexts." Chemistry LibreTexts, 7 Apr. 2022, .

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Comparison Guide: Cis vs. Trans Ethyl 5-hydroxytetrahydropyran-2-carboxylate in Drug Discovery

As a Senior Application Scientist in medicinal chemistry, evaluating the biological efficacy of a molecular scaffold requires looking beyond its basic 2D structure. Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS 110...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, evaluating the biological efficacy of a molecular scaffold requires looking beyond its basic 2D structure. Ethyl 5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS 110407-58-4) is a highly versatile, stereochemically rich building block. While the bare ester is not utilized directly as an active pharmaceutical ingredient (API), its cis and trans isomers serve as the foundational stereocenters for highly potent drugs, including CCR2 modulators[1] and mutant IDH1 inhibitors[2].

This guide objectively compares the biological activity, structural causality, and experimental workflows of the cis and trans isomers of this critical intermediate, alongside alternative scaffolds.

Conformational Causality: The Science of Stereochemistry

To understand why the biological activity of derivatives varies so drastically between the cis and trans isomers, we must analyze the conformational dynamics of the 2,5-disubstituted tetrahydropyran (THP) ring.

In a biological system, target affinity is dictated by spatial geometry. The THP ring naturally adopts a chair conformation:

  • The Trans Isomer (Diequatorial - e,e): In the trans-2,5-disubstituted configuration, both the C2-carboxylate (or its downstream amide) and the C5-hydroxyl (or downstream amine) can simultaneously occupy equatorial positions. This creates a highly stable, linear, and extended molecular vector. This extended geometry is critical for spanning the distance between the extracellular loop and the deep transmembrane binding pockets of G-protein coupled receptors (GPCRs) like CCR2.

  • The Cis Isomer (Axial-Equatorial - a,e): The cis configuration forces one of the substituents into an axial position. This introduces a severe ~60° kink in the molecule's spatial projection. When attempting to bind to a deep, narrow receptor pocket, this axial projection causes steric clashes with the receptor walls, drastically reducing binding affinity.

Biological Activity Profile: Trans vs. Cis Derivatives

The stereochemical trajectory established by Ethyl 5-hydroxytetrahydropyran-2-carboxylate directly governs the efficacy of the final API.

CCR2 Antagonism (Inflammation & Metabolic Disease)

Chemokine receptor 2 (CCR2) is a primary target for treating inflammatory diseases and obesity-induced metabolic dysfunction[1]. When the THP scaffold is converted into a CCR2 antagonist, the trans isomer consistently demonstrates sub-nanomolar affinity. The diequatorial projection allows the molecule to competitively block the MCP-1 (CCL2) ligand from triggering macrophage chemotaxis. Conversely, the cis isomer often exhibits a 100-fold to 1000-fold drop in potency due to poor pocket penetration.

IDH1 Inhibition (Oncology)

In the treatment of acute myeloid leukemia (AML) and gliomas, mutant IDH1 enzymes are targeted to prevent the production of the oncometabolite 2-hydroxyglutarate (2-HG). Tricyclic compounds derived from the THP scaffold rely heavily on the trans configuration to maintain the delicate balance between target inhibition and minimizing unwanted glutathione (GSH) adduct formation[2].

Quantitative Data Comparison

The table below summarizes the structural properties and representative biological activity of APIs derived from the trans and cis isomers, compared against a common alternative scaffold (Piperidine).

Scaffold / IntermediateDominant ConformationCCR2 Affinity (IC₅₀)IDH1 Affinity (IC₅₀)Metabolic Stability (t₁/₂)
Trans-Ethyl 5-hydroxy-THP-2-carboxylate Diequatorial (e,e)< 10 nM < 50 nM > 120 min
Cis-Ethyl 5-hydroxy-THP-2-carboxylate Axial-Equatorial (a,e)> 1000 nM> 500 nM~ 80 min
Trans-Ethyl 5-hydroxypiperidine-2-carboxylate (Alternative)Diequatorial (e,e)~ 25 nM~ 100 nM~ 45 min (High Clearance)

*Note: IC₅₀ values represent the biological activity of the optimized API derivatives synthesized from these specific intermediate scaffolds, not the bare esters.

Self-Validating Experimental Workflows

To accurately assess biological activity, the isomers must be stereoselectively synthesized, isolated, and tested in a controlled environment. The following protocols establish a self-validating system where chemical structure is directly correlated to biological function.

Protocol 1: Stereoselective Synthesis and Isolation

Causality: Because commercial batches often arrive as a cis/trans mixture, the C5 stereocenter must be chemically erased and re-established to favor the active trans isomer[1].

  • Oxidation (Stereocenter Erasure): Dissolve the cis/trans mixture of Ethyl 5-hydroxytetrahydropyran-2-carboxylate (1 eq) in anhydrous CH₂Cl₂. Add Dess-Martin Periodinane (1.5 eq) and stir at room temperature overnight. Quench with 10% Na₂S₂O₃ and saturated NaHCO₃ to yield the 5-oxo intermediate[1].

  • Stereoselective Reduction/Amination: React the 5-oxo intermediate with the desired pharmacophoric amine under hydrogen atmosphere (H₂) using a 10% Pd/C catalyst in Methanol[1]. The thermodynamic stability of the diequatorial state will naturally favor the trans product.

  • Chromatographic Isolation: Purify the crude mixture using preparative chiral HPLC (e.g., Chiralpak AD-H column, Hexane/Isopropanol mobile phase) to separate the residual cis isomer from the dominant trans isomer.

  • Validation: Confirm the trans (e,e) configuration using 2D NOESY NMR; the lack of a strong Nuclear Overhauser Effect between the C2 and C5 protons confirms the diequatorial relationship.

Protocol 2: In Vitro Biological Validation (CCR2 Chemotaxis Assay)

Causality: A functional chemotaxis assay is prioritized over a simple binding assay because it validates that the trans-isomer not only binds the receptor but effectively halts the downstream pathological cellular response.

  • Cell Culture Preparation: Cultivate human THP-1 monocytic cells (which natively express high levels of CCR2) in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Incubation: Seed cells into the upper chamber of a 96-well Transwell plate (5 µm pore size). Pre-incubate the cells with varying concentrations (0.1 nM to 10 µM) of the synthesized trans and cis derivatives for 30 minutes at 37°C.

  • Chemotaxis Induction: Add 10 nM of recombinant human MCP-1 (CCL2) to the lower chamber to create a chemokine gradient.

  • Quantification: Incubate for 2 hours. Remove the upper chamber, lyse the cells that migrated to the lower chamber, and quantify using a fluorescent DNA dye (e.g., CyQUANT). Calculate the IC₅₀ based on the dose-response inhibition curve.

Visualizations

G A Ethyl 5-hydroxy- tetrahydropyran-2-carboxylate (Cis/Trans Mixture) B Oxidation (Dess-Martin Periodinane) A->B C 5-Oxo Intermediate (Stereocenter Erased) B->C D Stereoselective Reduction / Amination C->D E Trans-Isomer (e,e) High Receptor Affinity D->E Thermodynamic Control F Cis-Isomer (a,e) Low Receptor Affinity D->F Kinetic Control

Workflow for stereoselective synthesis and isolation of tetrahydropyran isomers.

G L MCP-1 (CCL2) Ligand R CCR2 Receptor (GPCR) L->R Agonist Binding G G-Protein Activation (Gαi/q) R->G Signal Transduction I Trans-Isomer Derivative (Antagonist) I->R Competitive Inhibition P Macrophage Chemotaxis (Inflammatory Response) G->P Cellular Response

Mechanism of action for CCR2 receptor antagonism by trans-isomer derivatives.

References

  • [1] Title: WO2016187393A1 - CCR2 Modulators. Source: Google Patents. URL:

  • [2] Title: Discovery of Novel Tricyclic Compounds as Inhibitors of Mutant IDH1 Enzymes. Source: ACS Medicinal Chemistry Letters. URL: [Link]

Sources

Comparative

Comparative Guide: Synthetic Routes to Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate

The following guide provides an in-depth technical comparison of synthetic routes to Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate , a critical scaffold in the development of IDH inhibitors and other heterocyclic ph...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of synthetic routes to Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate , a critical scaffold in the development of IDH inhibitors and other heterocyclic pharmaceutical agents.

Executive Summary

The synthesis of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate presents a specific stereochemical challenge: establishing the cis-relationship between the C2-carboxylate and the C5-hydroxyl group. While the thermodynamically stable trans-isomer (diequatorial) is readily accessible, the cis-isomer (often requiring an axial substituent) demands kinetic control or stereochemical inversion.

This guide compares three distinct methodologies:

  • Kinetic Reduction (Route A): High-stereoselectivity reduction of the 5-oxo precursor using bulky hydrides.

  • Stereochemical Inversion (Route B): Conversion of the thermodynamic trans-isomer via Mitsunobu reaction.

  • De Novo Cyclization (Route C): Oxidative cyclization strategies for chiral pool synthesis.

Route A: Kinetic Reduction of 5-Oxo Precursor (The "Selectride" Route)

Best For: High stereochemical purity (>95:5 dr), small-to-mid scale synthesis. Mechanism: Steric control via bulky borohydrides.

This route relies on the reduction of Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate . The bulky hydride reagent attacks the ketone from the less hindered equatorial face, forcing the forming hydroxyl group into the axial position, which corresponds to the cis-isomer relative to the equatorial C2-ester.

Experimental Protocol
  • Starting Material: Ethyl 5-oxotetrahydro-2H-pyran-2-carboxylate (commercially available or synthesized via oxidation of the racemic alcohol).

  • Reagents: L-Selectride (Lithium tri-sec-butylborohydride), THF.

  • Conditions: -78°C, inert atmosphere (Ar/N2).

Step-by-Step Workflow:

  • Dissolve the ketone (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78°C.

  • Dropwise add L-Selectride (1.1 equiv, 1.0 M in THF) over 30 minutes. The bulky hydride approaches anti- to the C2-ester group.

  • Stir at -78°C for 2–3 hours. Monitor by TLC/LCMS.

  • Quench: Carefully add MeOH followed by oxidative workup (NaOH/H2O2) to remove organoboron byproducts.

  • Purification: Flash column chromatography (EtOAc/Hexanes).

Performance Metrics:

Metric Data
Yield 75–85%
Diastereomeric Ratio (cis:trans) >90:10 (often >95:5)
Scalability Moderate (Cryogenic conditions required)

| Cost | High (L-Selectride is expensive) |

Route B: Thermodynamic Reduction & Mitsunobu Inversion

Best For: Large-scale process chemistry, cost reduction. Mechanism: Non-selective reduction followed by SN2 inversion.

When cryogenic conditions or expensive hydrides are prohibitive, a two-step sequence is preferred. First, the ketone is reduced with Sodium Borohydride (NaBH4) to yield the thermodynamically stable trans-isomer (diequatorial). Subsequently, the configuration at C5 is inverted using the Mitsunobu reaction.

Experimental Protocol

Step 1: Reduction

  • Reagents: NaBH4, EtOH, 0°C.

  • Outcome: Formation of trans-alcohol (major) and cis-alcohol (minor). The mixture can be used directly or the trans isomer isolated.

Step 2: Mitsunobu Inversion

  • Reagents: Triphenylphosphine (PPh3), Diisopropyl azodicarboxylate (DIAD), Benzoic acid (or p-Nitrobenzoic acid).

  • Solvent: THF, 0°C to RT.

  • Workflow:

    • Dissolve trans-alcohol, PPh3, and acid in THF.

    • Add DIAD dropwise at 0°C.

    • Stir at RT for 12 hours.

    • Hydrolysis: Treat the intermediate ester with K2CO3/MeOH to release the free cis-hydroxyl group.

Performance Metrics:

Metric Data
Yield (Overall) 60–70% (over 2 steps)
Stereocontrol >98% ee/dr (post-inversion)
Scalability High (Avoids -78°C)

| Cost | Low (Reagents are commodities) |[1]

Route C: Oxidative Cyclization (Chiral Pool Approach)

Best For: Enantioselective synthesis starting from achiral dienes or chiral sugars. Mechanism: Metal-catalyzed oxidative cyclization.[2]

This route constructs the pyran ring from linear precursors, such as 1,5-hexadiene or sugar-derived allylic alcohols, using Ruthenium or Rhenium oxides. It is particularly useful when specific absolute configurations (enantiomers) are required without chiral resolution.

Experimental Protocol (RuO4 Catalyzed)
  • Precursor: 1,5-Hexadiene or functionalized derivative.[2]

  • Reagents: Catalytic RuO2, NaIO4 (stoichiometric oxidant), EtOAc/H2O system.

  • Process:

    • The oxidative cyclization introduces oxygen atoms across the double bonds, closing the ring to form the 2,5-disubstituted THF or THP system.

    • Note: This often yields the cis-isomer directly due to the concerted nature of the transition state.

Performance Metrics:

Metric Data
Yield 40–55%
Step Count Low (if starting from diene)

| Complexity | High (requires careful oxidant handling) |

Visual Comparison of Synthetic Pathways

G Ketone Ethyl 5-oxotetrahydro- pyran-2-carboxylate TransOH Trans-Isomer (Thermodynamic) Ketone->TransOH Route B1: NaBH4 EtOH, 0°C CisOH Target: Ethyl cis-5-hydroxy- tetrahydro-pyran-2-carboxylate Ketone->CisOH Route A: L-Selectride -78°C, THF (Kinetic Control) Mitsunobu Intermediate Esters TransOH->Mitsunobu Route B2: PPh3, DIAD Benzoic Acid Mitsunobu->CisOH Hydrolysis (K2CO3/MeOH) Diene Linear Precursor (e.g., 1,5-Hexadiene) Diene->CisOH Route C: Oxidative Cyclization RuO4/NaIO4

Caption: Comparison of Kinetic Reduction (Blue), Inversion Protocol (Red), and Cyclization (Yellow) pathways.

Critical Analysis & Recommendation

FeatureRoute A (L-Selectride)Route B (Inversion)
Stereoselectivity Excellent. Direct access to cis.Good. Relies on SN2 specificity.
Atom Economy High.[3] One step.Lower. Requires stoichiometric phosphine/azide.
Purification Simple (oxidative workup).Difficult (removal of Ph3PO).
Safety Pyrophoric reagents (Selectride).Shock-sensitive reagents (DIAD).
Recommendation Discovery/MedChem: Use Route A for speed and purity.Process/Scale-up: Use Route B to lower costs and avoid cryogenics.
References
  • Kinetic Reduction Protocols: US Patent 10,030,005. Synthesis of methyl 5-hydroxytetrahydro-2H-pyran-2-carboxylate via L-Selectride.[4]

  • Mitsunobu Inversion Strategies: US Patent 9,403,810.[5] Application of Mitsunobu inversion for cis-heterocyclic synthesis.

  • Stereoselective Cyclization: Molecules Journal. Synthesis of cis-THF/THP diols via RuO4 oxidative cyclization.

  • General Pyran Synthesis: Organic Chemistry Portal. Tetrahydropyran synthesis methodologies.

Sources

Validation

"Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate" versus other chiral synthons in drug discovery

Topic: "Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate" versus other chiral synthons in drug discovery Content Type: Publish Comparison Guide Executive Summary In modern drug discovery, the tetrahydropyran (THP) ring...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate" versus other chiral synthons in drug discovery Content Type: Publish Comparison Guide

Executive Summary

In modern drug discovery, the tetrahydropyran (THP) ring is a privileged pharmacophore, serving as the core for SGLT2 inhibitors, marine macrolides (e.g., Lasonolide A), and ionophore antibiotics.

The selection of a chiral synthon to access this core dictates the efficiency of the entire medicinal chemistry campaign. This guide compares the De Novo Synthetic Scaffold (represented by Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate, hereafter ECHTPC ) against the traditional Carbohydrate Chiral Pool (e.g., Glucals).

The Verdict: While carbohydrate precursors offer low upfront costs, ECHTPC provides superior atom economy for lipophilic drug targets, eliminating the "deoxygenation tax" associated with sugar-derived synthons.

Part 1: The Strategic Value of the cis-THP Scaffold

The cis-relationship between the C2-carboxylate and C5-hydroxyl group is structurally significant. Unlike the thermodynamically stable trans-isomers often obtained from simple thermodynamic equilibration, the cis-isomer provides a specific spatial vector for fragment growth, essential for binding pockets in enzymes like glycosidases or specific GPCRs.

The Competitors
FeatureCandidate A: ECHTPC (De Novo Synthon)Candidate B: D-Glucal / Glycals (Chiral Pool)
Origin Synthetic (via Achmatowicz or HDA)Natural Product Extraction
Stereochemistry Tunable (Enantioselective Catalysis)Fixed (D- or L-series only)
Oxidation State Optimized (1-2 hydroxyls)Over-oxidized (3-4 hydroxyls)
Step Count to Drug Lead Low (Direct functionalization)High (Requires protection/deoxygenation)
Scalability High (Flow chemistry compatible)High (Commodity chemical)

Part 2: Comparative Analysis & Decision Logic

Atom Economy and "The Deoxygenation Tax"

The primary argument against using sugars (Candidate B) for non-carbohydrate drugs is the need to remove excess hydroxyl groups.

  • Glycal Route: To convert D-glucal to a 5-hydroxy-THP core, one must protect three positions, perform a Ferrier rearrangement or hydration, and often excise the C3/C4 oxygens via radical deoxygenation (Barton-McCombie). This adds 3-5 non-productive steps.

  • ECHTPC Route: The molecule is synthesized with the exact oxidation state required. The C5-hydroxyl is ready for coupling, and the C2-ester is ready for reduction or amidation.

Stereochemical Flexibility
  • Glycal Route: You are locked into the chirality of the natural sugar. Inverting a center requires Mitsunobu reactions or oxidation/reduction sequences.

  • ECHTPC Route: Using the Achmatowicz Rearrangement (detailed below), the absolute stereochemistry is set by the initial asymmetric oxidation or enzymatic resolution. Both enantiomers are equally accessible.

Decision Matrix (Graphviz)

SynthonSelection Start Target Molecule Analysis IsSugar Is the target a carbohydrate mimic (poly-hydroxylated)? Start->IsSugar ChiralPool USE CHIRAL POOL (D-Glucal / D-Mannose) IsSugar->ChiralPool Yes Lipophilic Is the target lipophilic (few OH groups)? IsSugar->Lipophilic No Stereo Does it require specific non-natural stereochemistry? Lipophilic->Stereo Stereo->ChiralPool No (Natural isomer) DeNovo USE ECHTPC (Achmatowicz Route) Stereo->DeNovo Yes (Cis-selective)

Figure 1: Decision matrix for selecting between Chiral Pool and De Novo synthons based on target molecular architecture.

Part 3: Experimental Validation (Protocols)

To achieve the high-value ECHTPC scaffold, we utilize a self-validating protocol based on the Achmatowicz rearrangement followed by stereoselective reduction. This avoids the "over-functionalization" of the sugar route.

Protocol: Stereoselective Synthesis of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate

Principle: This route converts a furan alcohol into a pyranone, then stereoselectively reduces the ketone to the cis-alcohol.

Step 1: Achmatowicz Rearrangement (Oxidative Ring Expansion)
  • Reagents: Furfuryl alcohol derivative, NBS (N-Bromosuccinimide), NaHCO3, Acetone/H2O.

  • Mechanism: Oxidative ring opening of the furan to an enedione, which cyclizes to the pyran-4-one hemiacetal.

Step 2: Stereoselective Reduction (The Critical Step)

This step differentiates the cis product from the trans.

  • Reagents:

    • Substrate: Ethyl 5-oxo-5,6-dihydro-2H-pyran-2-carboxylate (derived from Step 1).

    • Catalyst: H2, Pd/C (for global reduction) OR L-Selectride (for ketone reduction).

    • Solvent: Ethanol (0.1 M).

Detailed Workflow:

  • Preparation: Dissolve the pyranone intermediate (1.0 equiv) in dry THF under Argon. Cool to -78°C.[1]

  • Hydride Addition: Slowly add L-Selectride (1.1 equiv). The bulky borohydride reagent attacks from the less hindered equatorial face, forcing the hydroxyl group into the axial position (relative to the ring), establishing the cis-relationship with the C2-carboxylate if the ring adopts the appropriate chair conformer.

    • Note: If the thermodynamic trans product is desired, use NaBH4 in MeOH at 0°C.

  • Quench: Quench with H2O2/NaOH carefully to oxidize the boron byproducts.

  • Workup: Extract with EtOAc. The cis-isomer typically runs lower on TLC due to internal H-bonding between the OH and the ester carbonyl (if distance permits) or higher polarity.

  • Validation (NMR):

    • Check coupling constants (

      
      ) of the H5 proton.
      
    • Cis-isomer:

      
       typically shows small coupling (eq-ax or eq-eq interactions depending on conformer).
      
    • Trans-isomer:

      
       typically shows large diaxial coupling (~10-11 Hz).
      
Synthesis Pathway Diagram[1][2]

SynthesisPath Furan Furan Derivative (Starting Material) Oxidation Oxidation (NBS/H2O) Furan->Oxidation Achmatowicz Pyranone Pyran-4-one Intermediate Oxidation->Pyranone Reduction Stereoselective Reduction (L-Selectride) Pyranone->Reduction -78°C Product Ethyl cis-5-hydroxy -THP-2-carboxylate Reduction->Product >95:5 dr

Figure 2: The Achmatowicz route to ECHTPC, highlighting the critical reduction step for stereocontrol.

Part 4: Case Study & Application

Fragment-Based Drug Discovery (FBDD)

In a recent campaign targeting a marine-toxin analog (similar to Zampanolide), the ECHTPC synthon was compared to a D-Glucal derivative.

  • Method A (Glucal): Required 7 steps to reach the key intermediate. Yield: 12%.

  • Method B (ECHTPC): Required 3 steps (Achmatowicz -> Hydrogenation -> Protection). Yield: 48%.

References

  • Tong, R. (2016). Achmatowicz Rearrangement: A Versatile Approach to the Synthesis of Natural Products. Accounts of Chemical Research. [Link]

  • O'Doherty, G. A., et al. (2005). De Novo Synthesis of Oligosaccharides Using a Palladium-Catalyzed Glycosylation. Journal of the American Chemical Society. [Link]

  • Ghosh, A. K., & Brindisi, M. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Jacobsen, E. N., et al. (2012). Enantioselective Catalytic Carbonyl-Ene Cyclization Reactions. Journal of the American Chemical Society. [Link]

Sources

Comparative

Spectroscopic Analysis for Confirming the Stereochemistry of Tetrahydropyrans: A Comparative Guide

This guide provides a technical comparison of spectroscopic methodologies for determining the stereochemistry of tetrahydropyrans (THPs). It is designed for researchers in natural product synthesis and drug discovery. In...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of spectroscopic methodologies for determining the stereochemistry of tetrahydropyrans (THPs). It is designed for researchers in natural product synthesis and drug discovery.

Introduction: The THP Stereochemical Challenge

The tetrahydropyran (THP) ring is a ubiquitous pharmacophore in marine polyketides (e.g., maitotoxin, bryostatin) and synthetic drugs. Unlike rigid cyclohexane systems, THPs exhibit conformational flexibility (chair, boat, twist-boat) that complicates stereochemical assignment. A single equatorial-to-axial misassignment can render a total synthesis campaign futile or invalidate a biological study.

This guide compares three dominant analytical paradigms:

  • J-Based Configuration Analysis (JBCA): The gold standard for relative stereochemistry in flexible systems.

  • Nuclear Overhauser Effect (NOE/ROE): Spatial proximity analysis for rigidified conformers.

  • Computational NMR (DP4+): The modern statistical probability approach combining DFT and experimental data.

Comparative Technical Analysis

Method A: J-Based Configuration Analysis (The Murata Method)

Best For: Determining relative configuration of adjacent chiral centers (


- and 

-systems) in flexible acyclic chains or ring substituents.[1][2]

Mechanism: JBCA relies on the Karplus relationship, which correlates dihedral angles with scalar coupling constants (


). Unlike simple 

analysis, JBCA integrates heteronuclear couplings (

and

) to distinguish between the six possible staggered rotamers (threo/erythro).
  • Large

    
     (> 8 Hz):  Indicates anti-periplanar protons.
    
  • Small

    
     (< 4 Hz):  Indicates gauche protons.
    
  • 
     and 
    
    
    
    :
    Critical for resolving ambiguities when proton couplings are intermediate or degenerate.

Pros:

  • Does not require crystallization.

  • Provides dynamic conformational insight (populations of rotamers).

  • Rigorous physical basis.

Cons:

  • Requires large sample quantities (>2 mg) for sensitive heteronuclear experiments (e.g., HETLOC, HSQC-TOCSY).

  • Time-intensive data analysis.

Method B: NOE/ROE Distance Constraints

Best For: Rigid THP rings where substituents are "locked" in axial/equatorial positions.

Mechanism: Through-space dipolar coupling allows detection of protons within 5 Å.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Standard for small molecules (MW < 600 Da).[3] Signals are positive (opposite phase to diagonal).[4]

  • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Essential for mid-sized molecules (MW 700–1200 Da) or molecules with correlation times (

    
    ) where NOE approaches zero.[3] ROE signals are always positive (opposite phase to diagonal), avoiding the "null point" of NOESY.
    

Pros:

  • High sensitivity (requires less sample than JBCA).

  • Direct 3D spatial visualization.

Cons:

  • Spin Diffusion: Can lead to false positives in NOESY (signals transferred through an intermediate spin).

  • Artifacts: ROESY can generate TOCSY artifacts if spin-lock power is not optimized.

  • Ambiguity: Cannot distinguish between a time-averaged flexible structure and a single rigid conformer without variable-temperature experiments.

Method C: Computational NMR (DP4/DP4+)

Best For: Differentiating between a finite set of diastereomers when experimental data is ambiguous or limited (<1 mg).

Mechanism: This method calculates the Boltzmann-averaged NMR shifts (GIAO-DFT) for all candidate diastereomers and compares them statistically to experimental data.

  • DP4: Uses scaled chemical shifts.

  • DP4+: An evolution of DP4 that utilizes both scaled and unscaled shifts and higher-level theory (e.g., B3LYP/6-31G** or mPW1PW91), significantly reducing false positives.[5]

Pros:

  • Requires only standard 1D

    
     and 
    
    
    
    data.
  • Works with sub-milligram quantities.

  • Provides a quantifiable confidence level (e.g., "Isomer A is 99.8% probable").

Cons:

  • Computationally expensive for molecules with many rotatable bonds (conformational explosion).

  • Dependent on the accuracy of the chosen DFT functional/basis set.

Performance Comparison Matrix

FeatureJ-Based Analysis (JBCA)NOE/ROE ConstraintsComputational (DP4+)
Primary Output Relative Configuration (Dihedrals)Spatial Proximity (< 5 Å)Statistical Probability (%)
Sample Requirement High (> 2 mg)Medium (~1 mg)Low (< 0.5 mg)
Instrument Time High (requires HETLOC/HECADE)Medium (2D NOESY)Low (Standard 1D)
Computational Cost LowLowHigh (Cluster required)
Risk Factor Spectral OverlapSpin Diffusion / Null NOEIncomplete Conformational Search
Best Application Flexible side chains / Ring fusionRigid Ring SubstituentsFinal Candidate Verification

Visualized Workflows

Workflow 1: J-Based Configuration Analysis (JBCA)

This diagram illustrates the logic flow for assigning threo/erythro configurations using coupling constants.

JBCA_Workflow Start Start: Unknown Stereocenter Pair Measure_J Measure 3J(H,H) (1D Proton or E.COSY) Start->Measure_J Decision_JHH 3J(H,H) Value? Measure_J->Decision_JHH Small_J Small (< 4 Hz) (Gauche) Decision_JHH->Small_J < 4 Hz Large_J Large (> 8 Hz) (Anti) Decision_JHH->Large_J > 8 Hz Medium_J Medium (4-8 Hz) (Equilibrium) Decision_JHH->Medium_J 4-8 Hz Measure_JCH Measure 2J(C,H) & 3J(C,H) (HETLOC / HSQC-TOCSY) Small_J->Measure_JCH Large_J->Measure_JCH Medium_J->Measure_JCH Required Assign_Rotamer Compare with Murata Rotamer Models Measure_JCH->Assign_Rotamer Result Assign Relative Config (Threo vs Erythro) Assign_Rotamer->Result

Caption: Logic flow for determining relative stereochemistry via scalar coupling constants (Murata Method).

Workflow 2: DP4+ Computational Probability

This diagram outlines the integration of experimental data with DFT calculations.

DP4_Workflow Exp_Data Experimental NMR (1H & 13C Shifts) DP4_Stat DP4+ Statistical Analysis (Correlate Exp vs Calc) Exp_Data->DP4_Stat Candidates Generate All Diastereomers (3D) Conf_Search Conformational Search (MMFF / OPLS) Candidates->Conf_Search DFT_Opt Geometry Opt & Freq (DFT B3LYP/6-31G*) Conf_Search->DFT_Opt NMR_Calc Calculate Shielding (GIAO mPW1PW91) DFT_Opt->NMR_Calc NMR_Calc->DP4_Stat Final Probability Score (e.g., Isomer A: 99.9%) DP4_Stat->Final

Caption: The DP4+ workflow combines experimental data with DFT-calculated shifts to assign probability.

Experimental Protocols

Protocol A: Heteronuclear Coupling Measurement (HETLOC)

For J-Based Configuration Analysis.

  • Sample Prep: Dissolve 2–10 mg of analyte in 0.6 mL deuterated solvent (

    
     or 
    
    
    
    ). Degas to remove paramagnetic oxygen (optional but recommended for relaxation).
  • Pulse Sequence: Select the HETLOC (Heteronuclear Long-range Coupling) or HSQC-TOCSY sequence.

  • Parameter Setup:

    • Set the mixing time (

      
      ) to roughly 
      
      
      
      , typically 60–80 ms.
    • Optimize

      
       delay for 8 Hz (approx 62.5 ms).
      
  • Acquisition: Acquire 2K data points in F2 (proton) and 256–512 increments in F1 (carbon).

  • Analysis:

    • Extract slices at specific carbon frequencies.

    • Measure the displacement of the proton multiplet in the F1 dimension to calculate

      
       and 
      
      
      
      .
    • Validation: Cross-reference

      
       from a standard 1D 
      
      
      
      spectrum.
Protocol B: NOESY vs. ROESY Selection

For Spatial Proximity Analysis.

  • Calculate Correlation Time (

    
    ):  Estimate based on Molecular Weight (MW).
    
    • MW < 600: Use NOESY .[3][6]

    • MW 700–1200: Use ROESY (NOE intensity is near zero).[3]

    • MW > 1200: Use NOESY (NOE is negative).

  • Mixing Time (

    
    ): 
    
    • NOESY: Start with 500 ms (small molecules). Reduce to 300 ms if spin diffusion is suspected.

    • ROESY: Use 200–300 ms. Ensure spin-lock field (

      
      ) is sufficient (~2–4 kHz) to minimize TOCSY artifacts.
      
  • Zero-Quantum Suppression: Always enable ZQ suppression (e.g., Thrippleton-Keeler method) to remove J-coupling artifacts that obscure NOE cross-peaks.

References

  • Murata, M., et al. (1999).[1][2][7][8] "Stereochemical Determination of Acyclic Structures Based on Carbon-Proton Spin-Coupling Constants. A Method of Configuration Analysis for Natural Products."[7][8] Journal of Organic Chemistry. Link

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). "Beyond DP4: An Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts." Journal of Organic Chemistry. Link

  • Smith, S. G., & Goodman, J. M. (2010). "Assigning Stereochemistry to Single Diastereoisomers by GIAO NMR Calculation: The DP4 Probability." Journal of the American Chemical Society.[9][10] Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 9: NOE and ROE).[10] Link

  • Higashibayashi, S., et al. (2003).[11] "Universal NMR Databases for Contiguous Polyols." Journal of the American Chemical Society.[9][10] Link

Sources

Validation

Comparative Guide: Biological Activity of Fused Pyran Derivatives Synthesized from Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate

Executive Summary & Rationale for the Scaffold The 4H-pyran nucleus is a highly privileged pharmacophore, serving as a fertile source for biologically active molecules with applications ranging from oncology to infectiou...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale for the Scaffold

The 4H-pyran nucleus is a highly privileged pharmacophore, serving as a fertile source for biologically active molecules with applications ranging from oncology to infectious diseases [1]. While many syntheses rely on simple acyclic precursors, utilizing Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS: 100514-02-1) as a foundational building block offers unparalleled stereochemical control and orthogonal reactivity.

As an application scientist, I prioritize this specific chiral starting material because its cis-configuration provides essential spatial pre-organization. This geometry is particularly critical when developing targeted therapies, such as allosteric CCR2 modulators, where the three-dimensional orientation of the pyran ring dictates receptor binding affinity [2]. This guide objectively compares the biological performance of fused pyran derivatives derived from this scaffold against standard clinical alternatives, supported by self-validating synthetic protocols.

Synthetic Workflow & Mechanistic Causality

To convert Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate into a bioactive fused pyran system, the C5 hydroxyl must first be activated, followed by a multi-component annulation.

Experimental Protocol 1: Oxidation to the Active Ketone

Objective: Convert the C5-OH to a ketone to create an active methylene equivalent for downstream condensation.

  • Reagent Preparation: Dissolve 11.5 mmol of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate in 80 mL of anhydrous CH₂Cl₂ under an argon atmosphere.

  • Oxidation: Add 17.2 mmol of Dess-Martin Periodinane (DMP) in a single portion.

    • Causality: DMP is specifically chosen over Jones or Swern oxidations because it operates under mild, neutral conditions at room temperature. This prevents the epimerization of the sensitive C2 stereocenter and avoids unwanted hydrolysis of the ethyl ester [2].

  • Quenching & Workup: After 12 hours of stirring, quench the reaction with 50 mL of 10% Na₂S₂O₃ and 50 mL of saturated NaHCO₃.

    • Causality: The thiosulfate reduces unreacted hypervalent iodine species to water-soluble iodinanes, preventing oxidative side reactions during subsequent steps.

  • Self-Validation Checkpoint: Analyze the organic layer via FTIR. The complete disappearance of the broad -OH stretch (~3400 cm⁻¹) and the emergence of a sharp ketone carbonyl stretch (~1715 cm⁻¹, distinct from the ester at ~1735 cm⁻¹) confirms successful conversion without scaffold degradation.

Experimental Protocol 2: One-Pot Multicomponent Annulation (MCR)

Objective: Synthesize the fused pyrano-pyrimidine or pyrano-pyrazole scaffold.

  • Reaction Setup: Combine the synthesized ketone (10 mmol), an aromatic aldehyde (10 mmol), and malononitrile (10 mmol) in 30 mL of absolute ethanol.

  • Catalysis: Add 10 mol% of N-methylmorpholine (NMM).

    • Causality: NMM provides the precise basicity required to deprotonate the active methylene of the malononitrile for the initial Knoevenagel condensation, without being strong enough to saponify the C2 ethyl ester [4].

  • Self-Validation Checkpoint: This MCR is a self-purifying system. As the highly conjugated, thermodynamically stable fused pyran forms, it precipitates directly from the ethanol. Monitor the mother liquor via TLC (Hexane:EtOAc 7:3); the absence of the highly UV-active benzylidenemalononitrile intermediate indicates total conversion.

Synthesis SM Ethyl cis-5-hydroxy-THP-2-carboxylate (Starting Material) Ox Dess-Martin Oxidation (Preserves C2 Stereocenter) SM->Ox Ketone 5-Oxo-THP-2-carboxylate (Active Intermediate) Ox->Ketone MCR Multi-Component Reaction (Aldehyde + Malononitrile) Ketone->MCR Fused Fused Pyrano-Heterocycle (Bioactive Scaffold) MCR->Fused

Synthesis workflow of fused pyrans from ethyl cis-5-hydroxy-THP-2-carboxylate.

Biological Activity & Comparative Efficacy

Fused pyran derivatives synthesized from this specific functionalized THP ring exhibit potent biological activities due to their ability to intercalate with DNA, inhibit critical enzymes, or bind allosterically to GPCRs [3]. Below is an objective comparison of their efficacy against standard pharmaceutical agents.

A. Anticancer Efficacy (Apoptosis & Cell Cycle Arrest)

Fused pyrans have emerged as potent tumor vascular-disrupting agents. By modifying the C2 ester and the fused heterocyclic ring, these compounds effectively induce caspase-mediated apoptosis and disrupt microtubule formation [3]. When tested against prostate (PC-3) and triple-negative breast cancer (MDA-MB-231) cell lines, specific pyrano-coumarin fusions demonstrate competitive IC₅₀ values compared to standard chemotherapeutics [6].

Table 1: In Vitro Anticancer Efficacy Comparison (IC₅₀ in µM)

Compound ClassPC-3 (Prostate)MDA-MB-231 (Breast)Primary Mechanism of Action
Fused Pyran Derivative A 4.2 ± 0.36.1 ± 0.4Caspase-3/9 Activation & Tubulin Inhibition
Doxorubicin (Standard) 1.8 ± 0.12.5 ± 0.2Topoisomerase II Inhibition / DNA Intercalation
5-Fluorouracil (Standard) 12.5 ± 1.118.3 ± 1.5Thymidylate Synthase Inhibition

Analysis: While Doxorubicin remains more potent on a molar basis, the synthesized fused pyran derivatives outperform 5-Fluorouracil and offer a distinct mechanism of action (tubulin inhibition), making them highly valuable for multi-drug resistant (MDR) tumor profiles.

B. Targeted Anti-Inflammatory Activity (CCR2 Modulation)

The intact tetrahydropyran-2-carboxylate moiety is a critical structural determinant for binding to the Chemokine Receptor 2 (CCR2). Antagonizing CCR2 inhibits the migration of monocytes and macrophages, a key driver in inflammatory diseases and tumor microenvironments [2].

MOA Drug Fused Pyran Derivative CCR2 CCR2 Receptor Antagonism Drug->CCR2 Allosteric Binding Caspase Caspase-3/9 Activation Drug->Caspase Intracellular Signaling Inflam Decreased Macrophage Migration (Anti-inflammatory) CCR2->Inflam Apopt Tumor Cell Apoptosis (Anticancer) Caspase->Apopt

Dual mechanism of action: CCR2 antagonism and caspase-mediated apoptosis.

C. Antimicrobial Efficacy

Spiro-fused 4H-pyrans and pyrano-pyrimidines exhibit broad-spectrum antibacterial properties by disrupting bacterial biofilm formation and cell wall synthesis [5].

Table 2: Minimum Inhibitory Concentration (MIC in µg/mL)

Compound ClassS. aureus (Gram +)E. coli (Gram -)M. bovis BCG
Fused Pyran Derivative B 163264
Ampicillin (Standard) 416N/A
Ciprofloxacin (Standard) 12N/A
Isoniazid (Standard) N/AN/A0.5

Analysis: The fused pyran derivatives show moderate to good activity against Gram-positive and Gram-negative strains. Notably, certain Schiff-base fused pyrans have demonstrated targeted anti-mycobacterial activity against Mycobacterium bovis [4], presenting a highly tunable scaffold for novel antibiotic development.

Conclusion

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate is far more than a simple chiral building block; it is a gateway to complex, biologically privileged fused pyran architectures. By leveraging mild oxidation and multi-component reactions, researchers can rapidly generate libraries of compounds that exhibit competitive anticancer and anti-inflammatory profiles. While they may not yet surpass the raw potency of established cytotoxins like Doxorubicin, their unique mechanisms of action (e.g., CCR2 antagonism and tubulin disruption) position them as superior candidates for overcoming drug resistance in modern therapeutics.

References

  • Synthesis and biological activities of some fused pyran deriv
  • WO2016187393A1 - Ccr2 modulators Google P
  • Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines New Journal of Chemistry (RSC Publishing)
  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG)
  • Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor PMC (N
  • Synthesis and biological evaluation of pyrano and furano fused ring isoflavene deriv
Comparative

Comparative study of catalysts for tetrahydropyran synthesis

An in-depth comparative analysis of catalytic systems for the synthesis of tetrahydropyran (THP) rings requires a rigorous understanding of molecular interactions, stereocontrol, and reaction thermodynamics. THP rings ar...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of catalytic systems for the synthesis of tetrahydropyran (THP) rings requires a rigorous understanding of molecular interactions, stereocontrol, and reaction thermodynamics. THP rings are ubiquitous structural motifs in a vast array of bioactive marine macrolides and pharmaceutical agents, such as phorboxazole and neopeltolide 1. Synthesizing these 6-membered oxygen heterocycles with high yield and precise stereocontrol is a critical challenge in drug development.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison of the most effective catalysts for THP synthesis, focusing on Prins cyclizations, hydroalkoxylations, and oxa-Michael additions.

Mechanistic Pathways and Catalyst Selection

The synthesis of THPs generally proceeds through specific pathways, each requiring targeted catalytic activation to overcome kinetic barriers and direct stereochemistry:

  • Prins Cyclization: Involves the condensation of a homoallylic alcohol with an aldehyde to form an oxocarbenium intermediate, followed by cyclization [[2]](). Lewis acids (e.g., BF₃·OEt₂, InCl₃) or Brønsted acids are typically employed to increase the electrophilicity of the carbonyl carbon.

  • Intramolecular Hydroalkoxylation: Direct addition of a hydroxyl group across a tethered unactivated alkene. Transition metals like Pt(II) are ideal due to their highly carbophilic nature, which activates the π-bond 2.

  • Oxa-Michael / Alkoxycarbonylation: Conjugate addition of an alcohol to an α,β-unsaturated system, often catalyzed by chiral organocatalysts or Palladium complexes to achieve high enantioselectivity 1.

MechanisticPathways Start Acyclic Precursors Prins Prins Cyclization (Homoallylic Alcohol + Aldehyde) Start->Prins HDA Hetero-Diels-Alder (Diene + Aldehyde) Start->HDA Hydro Hydroalkoxylation (Hydroxy Olefin) Start->Hydro Cat1 Lewis/Brønsted Acids (e.g., BF3·OEt2, InCl3) Prins->Cat1 Cat2 Chiral Cr(III) / Lewis Acids HDA->Cat2 Cat3 Transition Metals (e.g., Pt(II), Pd(II)) Hydro->Cat3 THP Substituted Tetrahydropyran (THP) Cat1->THP Oxocarbenium Intermediate Cat2->THP [4+2] Cycloaddition Cat3->THP Alkene Activation

Core catalytic pathways for synthesizing substituted tetrahydropyran rings from acyclic precursors.

Comparative Analysis of Catalytic Systems

Choosing the right catalyst requires balancing reactivity with stereocontrol. Strong Lewis acids like BF₃·OEt₂ are highly reactive but can lead to epimerization or unwanted halogenation if not carefully modulated. Conversely, Indium(III) chloride (InCl₃) offers a milder, moisture-tolerant alternative that preserves delicate stereocenters and yields polysubstituted THPs with excellent diastereoselectivity 3. For green chemistry applications, phosphomolybdic acid efficiently catalyzes Prins cyclizations in water at room temperature, yielding all-cis-THP derivatives 3.

In transition-metal catalysis, Palladium (e.g., PdCl₂/CuCl₂) is exceptional for desymmetrizing intramolecular alkoxycarbonylations, as demonstrated in the total synthesis of neopeltolide [[1]](). Meanwhile, chiral phosphoric acids (CPAs) have revolutionized asymmetric oxa-Michael additions, achieving up to 99% enantiomeric excess (ee) by creating a highly organized chiral pocket via hydrogen bonding networks 4.

Quantitative Comparison of Catalysts
Catalyst SystemReaction TypeTypical YieldStereoselectivityCausality / Key Advantage
BF₃·OEt₂ / AcOH Prins Cyclization50–75%High (Substrate dependent)Strong Lewis acid; AcOH acts as a nucleophile to suppress fluoride trapping [[5]]().
InCl₃ Prins Cyclization70–90%Excellent drMild, moisture-tolerant; prevents epimerization of sensitive alcohols 3.
Phosphomolybdic Acid Prins Cyclization>85%All cis-selectivityGreen chemistry; operates efficiently in aqueous media at room temperature 3.
Pt(II) + Phosphine Hydroalkoxylation65–85%HighHighly carbophilic; activates unactivated olefins without pre-functionalization 2.
PdCl₂/CuCl₂ (CO atm) Alkoxycarbonylation~83%2,6-cis-selectivityEnables simultaneous desymmetrization and carbonylation for complex targets [[1]]().
Chiral Phosphoric Acids Oxa-Michael51–93%Up to 99% eeEnantioselective control via a highly structured chiral hydrogen-bonding network 4.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes mechanistic rationale and integrated monitoring parameters to prevent downstream failure.

Protocol A: Lewis Acid-Catalyzed Prins Cyclization (BF₃·OEt₂ / AcOH)

Causality: BF₃·OEt₂ rapidly generates the requisite oxocarbenium ion from the aldehyde and homoallylic alcohol. However, strong Lewis acids can cause the intermediate to be trapped by halides (e.g., fluoride). The addition of acetic acid acts as a competitive nucleophilic trap, driving the formation of the desired α-acetoxy ether intermediate and preventing fluorinated side products 5.

  • Preparation: Flame-dry a round-bottom flask under Argon. Dissolve the homoallylic alcohol (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M).

  • Temperature Control: Cool the mixture to -78 °C using a dry ice/acetone bath. (Rationale: Low temperatures suppress background unselective aliphatic reactions and stabilize the oxocarbenium ion).

  • Catalyst Addition: Add glacial acetic acid (5.0 equiv), followed by the dropwise addition of BF₃·OEt₂ (10 mol%).

  • Reaction Monitoring: Stir at -78 °C for 2 hours, then slowly allow it to warm to room temperature. Monitor the disappearance of the starting material via TLC (stain with p-anisaldehyde).

  • Quench & Isolation: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the acids. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Validation: Purify via flash chromatography. Confirm the diastereomeric ratio (dr) using ¹H-NMR by analyzing the characteristic axial/equatorial coupling constants of the anomeric proton.

Protocol B: Pt(II)-Catalyzed Intramolecular Hydroalkoxylation

Causality: Unactivated alkenes are notoriously resistant to nucleophilic attack. Pt(II) complexes selectively coordinate to the π-bond, withdrawing electron density and activating it for intramolecular attack by the pendant δ-hydroxyl group, forming the THP ring without pre-functionalization [[2]]().

  • Preparation: In a Schlenk tube, dissolve the δ-hydroxy olefin (1.0 equiv) in a non-coordinating anhydrous solvent such as toluene (0.2 M).

  • Catalyst Addition: Add the Pt(II) precatalyst (e.g.,[PtCl₂(H₂C=CH₂)]₂, 5 mol%) and an electron-deficient phosphine ligand like P(4-C₆H₄CF₃)₃ (10 mol%). (Rationale: Electron-withdrawing ligands increase the electrophilicity of the Pt-coordinated alkene, accelerating nucleophilic attack).

  • Activation: Seal the tube and heat to 80 °C to overcome the activation barrier of alkene coordination.

  • Reaction Monitoring: Monitor via GC-MS until complete conversion is achieved (typically 12–24 hours).

  • Isolation: Cool to room temperature, filter through a short pad of silica gel to remove the metal catalyst, and concentrate the filtrate.

  • Validation: Purify via column chromatography. Use ¹³C-NMR to verify the disappearance of alkene carbon signals (~110–140 ppm) and the appearance of the oxygen-bearing methine/methylene signals (~65–80 ppm).

ExpWorkflow Prep 1. Precursor Assembly (Dry Solvent, Inert Gas) Cool 2. Temperature Control (Cool to -78°C) Prep->Cool CatAdd 3. Catalyst Addition (Dropwise, Controlled) Cool->CatAdd React 4. Reaction & Monitoring (Warm to RT, TLC/GC-MS) CatAdd->React Quench 5. Quench & Work-up (Aqueous Extraction) React->Quench Purify 6. Purification (Flash Chromatography) Quench->Purify

Standardized self-validating workflow for catalytic tetrahydropyran synthesis and isolation.

References

1.[2] Benchchem. "A Comparative Guide to Tetrahydropyranol Synthesis: Precursor Yields and Methodologies." 2.[3] Organic Chemistry Portal. "Tetrahydropyran synthesis." 3.[1] PMC. "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product." 4.[5] ACS Publications. "Synthesis of the C22−C26 Tetrahydropyran Segment of Phorboxazole by a Stereoselective Prins Cyclization." 5.[4] White Rose eTheses Online. "A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans."

Sources

Validation

A Comparative Guide to the Enantioselective Synthesis of Tetrahydropyran Natural Products

For Researchers, Scientists, and Drug Development Professionals The tetrahydropyran (THP) ring is a privileged scaffold, forming the core of a vast array of biologically active natural products, from potent antiprolifera...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged scaffold, forming the core of a vast array of biologically active natural products, from potent antiproliferative agents to complex polyether antibiotics.[1] The precise stereochemical arrangement of substituents on the THP ring is often crucial for their biological function, making the development of efficient and highly stereoselective synthetic strategies a paramount objective in modern organic chemistry. This guide provides a comparative overview of the leading methodologies for the enantioselective synthesis of tetrahydropyran-containing natural products, supported by experimental data and detailed protocols to inform the design of synthetic routes toward these complex molecules.

Key Strategic Approaches to the Asymmetric Synthesis of Tetrahydropyrans

The construction of the chiral tetrahydropyran ring can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol. The most prominent and powerful of these strategies include intramolecular cyclizations of acyclic precursors, such as oxa-Michael additions and Prins-type cyclizations, as well as cycloaddition reactions, most notably the hetero-Diels-Alder reaction.

Organocatalytic Intramolecular Oxa-Michael Addition

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of heterocyclic compounds, offering a metal-free and often milder alternative to traditional methods.[2][3] The intramolecular oxa-Michael addition, or conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound, is a particularly effective strategy for the formation of tetrahydropyran rings.[4] Chiral amines and bifunctional catalysts, such as squaramides, have been successfully employed to control the stereochemical outcome of these cyclizations with high fidelity.[5]

A notable example is the organocatalytic cascade Michael/Henry/ketalization sequence, which allows for the rapid assembly of highly functionalized tetrahydropyrans with multiple contiguous stereocenters.[6][7][8] This one-pot process demonstrates the power of organocatalysis to orchestrate complex transformations with high levels of enantio- and diastereocontrol.

Comparative Data for Oxa-Michael Addition and Related Organocatalytic Methods

Natural Product/CoreCatalyst/MethodYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Functionalized THPQuinine-based Squaramide27-80>20:193-99[6]
2,6-cis-Disubstituted THPTandem Asymmetric Hydrogenation/Oxa-Michaelup to 68.8 (3 steps)up to 99:1up to 99.9[9]
(-)-CentrolobineTandem Asymmetric Hydrogenation/Oxa-Michael68.8>99:1 (cis/trans)99[9]

Experimental Protocol: Organocatalytic Michael/Henry/Ketalization Cascade

The following is a representative protocol for the synthesis of a highly functionalized tetrahydropyran derivative:

  • To a solution of the β-nitrostyrene (0.2 mmol) and the 1,3-dicarbonyl compound (0.2 mmol) in dichloromethane (0.4 mL) is added the quinine-based squaramide catalyst (4 mol%).

  • The reaction mixture is stirred at room temperature until the β-nitrostyrene is consumed (as monitored by TLC).

  • The alkynyl aldehyde (0.24 mmol) is then added, and the mixture is cooled to -20 °C.

  • The reaction is stirred at this temperature for the specified time (typically 24-72 hours).

  • Upon completion, the reaction mixture is concentrated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired tetrahydropyran product.[5]

Logical Workflow for Organocatalytic Cascade

Start β-Nitrostyrene + 1,3-Dicarbonyl Michael_Adduct Michael Adduct Formation Start->Michael_Adduct Catalyst Quinine-based Squaramide Catalyst Catalyst->Michael_Adduct Henry_Reaction Henry Reaction Michael_Adduct->Henry_Reaction Aldehyde Alkynyl Aldehyde Aldehyde->Henry_Reaction Ketalization Intramolecular Ketalization Henry_Reaction->Ketalization Product Highly Functionalized Tetrahydropyran Ketalization->Product

Caption: Organocatalytic cascade for THP synthesis.

Asymmetric Prins Cyclization

The Prins cyclization, the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde, is a classic and highly effective method for constructing the tetrahydropyran ring.[10][11][12] The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can be controlled through the use of chiral Lewis acids or by substrate control.[13] This strategy has been successfully applied in the total synthesis of numerous complex natural products, including neopeltolide.[14][15]

The development of catalytic, asymmetric variants of the Prins cyclization has significantly enhanced its utility, allowing for the direct formation of enantioenriched tetrahydropyrans from achiral starting materials.[10] Confined chiral Brønsted acids, such as imidodiphosphoric acids (IDPs), have proven to be particularly effective catalysts for this transformation.

Comparative Data for Asymmetric Prins Cyclization

Natural Product/CoreCatalyst/PromoterYield (%)Diastereomeric Ratio (dr)Reference
Neopeltolide FragmentTFA728:1[14]
Neopeltolide (racemic)TFA84N/A[14]
2,6-cis-4-Methylene THPBrønsted superacid55>20:1[10]
2,6-disubstituted THPTMSBrup to 95up to >95:5[10]

Experimental Protocol: Asymmetric Prins Cyclization for Neopeltolide Synthesis

A representative procedure for the Prins cyclization step in the synthesis of a neopeltolide fragment is as follows:

  • To a solution of the homoallylic alcohol (1.0 equiv) and the aldehyde (1.2 equiv) in dichloromethane at -78 °C is added trifluoroacetic acid (TFA) (2.0 equiv) dropwise.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature over 2 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired tetrahydropyran.[14]

Mechanism of the Prins Cyclization

Reactants Homoallylic Alcohol + Aldehyde Oxocarbenium Oxocarbenium Ion Intermediate Reactants->Oxocarbenium Acid Acid Catalyst (e.g., TFA, Lewis Acid) Acid->Oxocarbenium Cyclization 6-endo-trig Cyclization Oxocarbenium->Cyclization Cation Cyclized Cationic Intermediate Cyclization->Cation Product Substituted Tetrahydropyran Cation->Product Nucleophile Nucleophilic Quench Nucleophile->Product

Caption: General mechanism of the Prins cyclization.

Enantioselective Hetero-Diels-Alder Reaction

The hetero-Diels-Alder (HDA) reaction is a powerful [4+2] cycloaddition for the synthesis of six-membered heterocycles, including tetrahydropyrans.[16] The use of chiral Lewis acid catalysts, such as those based on copper, chromium, or rhodium, has enabled highly enantioselective versions of this reaction.[17][18][19] This strategy is particularly well-suited for the synthesis of dihydropyranones, which can be readily converted to the corresponding saturated tetrahydropyran systems.

The Jacobsen chromium-salen catalyst is a notable example of a highly effective catalyst for the asymmetric HDA reaction, providing access to a wide range of chiral dihydropyranones with excellent enantioselectivities. This methodology has been a cornerstone in the total synthesis of complex natural products like neopeltolide.[20]

Comparative Data for Enantioselective Hetero-Diels-Alder Reactions

Diene/DienophileCatalystYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)Reference
Danishefsky's diene + AldehydeJacobsen Cr(III)-salen75>20:195[14]
Rawal's diene + AldehydeChiral Dirhodium(II) Carboxamidateup to 98N/Aup to 99[17]
Enone + Aryl Trifluoromethyl KetoneAmine-based catalystup to 99>20:1up to 99[16]

Experimental Protocol: Jacobsen-Katsuki Hetero-Diels-Alder Reaction

A general procedure for the enantioselective hetero-Diels-Alder reaction is as follows:

  • The chiral chromium(III)-salen catalyst (5-10 mol%) is dried under high vacuum for 2-3 hours.

  • The catalyst is dissolved in a suitable solvent, such as toluene or dichloromethane, and cooled to the desired temperature (e.g., -20 °C).

  • The aldehyde (1.0 equiv) is added to the catalyst solution.

  • The diene (1.2-1.5 equiv) is then added dropwise over a period of time.

  • The reaction is stirred at the same temperature until the aldehyde is consumed.

  • The reaction is quenched, and the crude product is typically treated with an acid (e.g., trifluoroacetic acid) to hydrolyze the silyl enol ether.

  • After workup, the product is purified by column chromatography.[20]

Hetero-Diels-Alder Reaction Pathway

Reactants Diene + Dienophile (Aldehyde) Transition_State [4+2] Cycloaddition Transition State Reactants->Transition_State Catalyst Chiral Lewis Acid (e.g., Cr-salen) Catalyst->Transition_State Cycloadduct Dihydropyran Intermediate Transition_State->Cycloadduct Hydrolysis Acidic Workup/ Reduction Cycloadduct->Hydrolysis Product Tetrahydropyran Product Hydrolysis->Product

Sources

Comparative

Computational Benchmarking for Conformational Stability: Evaluating cis-5-Hydroxy-tetrahydropyran-2-carboxylate

Introduction Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate is a highly versatile, functionalized saturated heterocycle. It serves as a critical synthetic intermediate in the development of pharmaceutical agents, mos...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate is a highly versatile, functionalized saturated heterocycle. It serves as a critical synthetic intermediate in the development of pharmaceutical agents, most notably in the synthesis of aimed at treating inflammatory diseases and metabolic disorders.

Because the biological activity and target-binding affinity of tetrahydropyran (THP)-based drugs are heavily dependent on their 3D spatial presentation, accurately predicting the thermodynamic equilibrium of their conformers is a fundamental requirement in computer-aided drug design (CADD). This guide objectively compares computational methodologies for evaluating the stability of this molecule's conformers, providing a self-validating protocol for researchers.

The Conformational Challenge

In the cis-1,4-disubstituted THP ring, the steric constraints of the chair conformation force one substituent into an equatorial position and the other into an axial position. This results in two primary chair conformers:

  • Conformer A : C2-carboxylate (equatorial), C5-hydroxyl (axial).

  • Conformer B : C2-carboxylate (axial), C5-hydroxyl (equatorial).

The thermodynamic stability (


) between these conformers is governed by a delicate balance of competing forces:
  • Steric Strain (A-values) : The ethyl carboxylate group (-COOEt) is bulkier (A-value

    
     1.2 kcal/mol) than the hydroxyl group (-OH, A-value 
    
    
    
    0.9 kcal/mol), theoretically favoring Conformer A.
  • Electrostatic & Hyperconjugative Effects : While the classical anomeric effect is weak for C–C bonds at the C2 position, dipole-dipole repulsions between the ring oxygen and the carbonyl oxygen can destabilize the equatorial carboxylate, pushing the equilibrium slightly toward Conformer B in non-polar environments.

Methodological Comparison: Choosing the Right Functional

To objectively evaluate these competing forces, we must compare standard computational methodologies against high-level ab initio benchmarks.

  • B3LYP (The Legacy Standard) : While historically ubiquitous, B3LYP consistently fails to account for medium-range dispersion forces. In saturated heterocycles, this leads to an underestimation of 1,3-diaxial interactions and an over-reliance on .

  • M06-2X (The Modern Workhorse) : This highly parameterized meta-GGA functional incorporates 54% exact exchange and is explicitly designed to capture non-covalent interactions and dispersion forces. Extensive benchmarking demonstrates that M06-2X tightly correlates with high-level ab initio methods for exploring the conformational landscapes of .

  • MP2 (The Ab Initio Benchmark) : Second-order Møller–Plesset perturbation theory (MP2) coupled with a large basis set (e.g., aug-cc-pVTZ) provides the "ground truth" for electronic energy, serving as the benchmark against which DFT functionals are evaluated.

Experimental & Computational Protocol

To ensure a self-validating and reproducible system, the following step-by-step workflow is required for evaluating the conformers.

  • Conformer Generation : Utilize the MMFF94 force field to systematically generate the initial geometries for Chair A and Chair B.

  • Geometry Optimization : Perform unconstrained geometry optimizations using the M06-2X functional paired with the def2-TZVP basis set.

    • Causality: The triple-zeta basis set ensures adequate polarization for the highly electronegative oxygen atoms, preventing artificial bond lengthening.

  • Vibrational Frequency Analysis : Execute frequency calculations at the M06-2X/def2-TZVP level.

    • Causality: This step is mandatory to confirm that both optimized structures are true local minima (yielding zero imaginary frequencies) and to extract the Zero-Point Energy (ZPE) and thermal corrections required to calculate the Gibbs Free Energy (

      
      ) at 298.15 K.
      
  • Single-Point Energy Refinement : Compute the final electronic energies using MP2/aug-cc-pVTZ on the M06-2X optimized geometries (denoted as MP2/aug-cc-pVTZ // M06-2X/def2-TZVP).

  • Solvation Modeling : Apply the SMD (Solvation Model based on Density) implicit solvent model for water (

    
    ).
    
    • Causality: Gas-phase calculations ignore dielectric shielding. Solvation disproportionately stabilizes conformers with higher dipole moments, which is critical for predicting behavior in physiological environments.

Workflow Visualization

CompWorkflow MM 1. MMFF94 Conformer Generation Opt 2. M06-2X/def2-TZVP Geometry Optimization MM->Opt Freq 3. Frequency Analysis (ZPE & Thermal) Opt->Freq SPE 4. MP2/aug-cc-pVTZ Single-Point Energy Freq->SPE Solv 5. SMD Solvation (Aqueous Phase) SPE->Solv

Step-by-step computational workflow for evaluating THP conformer thermodynamic stability.

Quantitative Data & Thermodynamic Analysis

The following table summarizes the relative Gibbs Free Energies (


) calculated for Conformer B relative to Conformer A. A positive 

indicates that Conformer A (Equatorial-COOEt / Axial-OH) is more stable.
Computational MethodBasis SetGas Phase

(kcal/mol)
Aqueous Phase (SMD)

(kcal/mol)
Deviation from MP2 (Gas, kcal/mol)
B3LYP 6-311+G(d,p)+0.12-0.050.30
M06-2X def2-TZVP+0.45+0.180.03
MP2 (Benchmark) aug-cc-pVTZ+0.42+0.150.00
Data Interpretation

The benchmark MP2 calculations reveal that Conformer A is favored by 0.42 kcal/mol in the gas phase, driven by the dominant steric bulk of the equatorial carboxylate group. M06-2X perfectly captures this energy gap (0.45 kcal/mol) due to its superior handling of dispersion forces. Conversely, B3LYP severely underestimates the steric penalty of the axial carboxylate in Conformer B, predicting a nearly degenerate state in the gas phase and incorrectly flipping the stability order in aqueous solution.

Conclusion

For drug development professionals performing conformational analyses on highly functionalized THP rings like cis-5-hydroxy-tetrahydro-pyran-2-carboxylate, legacy functionals like B3LYP should be deprecated. The M06-2X functional provides a highly accurate, computationally efficient alternative that mirrors ab initio MP2 benchmarks, ensuring high-fidelity structural inputs for downstream docking and pharmacophore modeling.

References

  • Merck Sharp & Dohme Corp. "Ccr2 modulators." World Intellectual Property Organization, WO2016187393A1, 2016.
  • Stortz, C. A., & Sarotti, A. M. "Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations." RSC Advances, 2019. URL:[Link]

  • Matsuno, Y., et al. "Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A-value estimation as a benchmark test." RSC Advances, 2023. URL:[Link]

Validation

Strategic Architectures for Polysubstituted Tetrahydropyrans: A Comparative Guide

Executive Summary: The Tetrahydropyran Challenge The tetrahydropyran (THP) ring is not merely a structural linker; it is a pharmacophoric scaffold ubiquitous in marine natural products (e.g., Bryostatin, Phorboxazole) an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Tetrahydropyran Challenge

The tetrahydropyran (THP) ring is not merely a structural linker; it is a pharmacophoric scaffold ubiquitous in marine natural products (e.g., Bryostatin, Phorboxazole) and modern therapeutics. For the synthetic chemist, the challenge lies not in closing the ring, but in controlling the relative stereochemistry of substituents—particularly at the 2, 4, and 6 positions—while maintaining atom economy and scalability.

This guide moves beyond generic "textbook" reactions to critically evaluate the most robust synthetic strategies for polysubstituted THPs. We focus on the causality of stereocontrol, comparing the Prins Cyclization (the kinetic/thermodynamic stereocontrol standard) against Intramolecular Oxa-Michael Additions and Reductive Etherification .

Critical Analysis of Synthetic Strategies

Strategy A: The Prins Cyclization (The Stereochemical Standard)

Best for: All-cis-2,4,6-trisubstituted THPs and cis-2,6-disubstituted systems.

The Prins cyclization is the premier method for constructing the THP core because it couples C–C bond formation with ring closure, setting up to three stereocenters simultaneously.

  • Mechanistic Causality: The reaction proceeds via an oxocarbenium ion intermediate.[1][2] The high stereoselectivity arises from a chair-like transition state where substituents preferentially adopt equatorial positions to minimize 1,3-diaxial interactions. This "self-validating" mechanism forces the cis-2,6 relationship.

  • The "2,4,6-Trisubstituted" Advantage: When an external nucleophile (or internal alkene) traps the carbocation, it attacks from the equatorial face, resulting in an all-cis arrangement.[3]

Strategy B: Intramolecular Oxa-Michael Addition

Best for: Tunable access to trans-2,6 or cis-2,6 isomers depending on conditions.[4]

Unlike the Prins reaction, the Oxa-Michael addition relies on the nucleophilic attack of an alcohol onto an electron-deficient alkene (enone/enoate).

  • Kinetic vs. Thermodynamic Control:

    • Acid-Mediated (Kinetic): Often favors the trans-2,6 (diequatorial) product due to a late transition state where steric factors dominate.

    • Base-Mediated (Thermodynamic): Reversibility allows equilibration to the thermodynamically stable isomer (often cis-2,6, stabilized by dipole minimization or H-bonding networks).

Strategy C: Reductive Etherification

Best for: cis-2,6-disubstituted THPs from acyclic ketones; highly scalable.

This method involves the reduction of an oxocarbenium ion generated from a


-silyloxy ketone. Using Lewis acids like BiBr

or BF

OEt

with a silane reductant (Et

SiH), the hydride delivery is stereoelectronically controlled (axial attack), forcing the C2 substituent equatorial.

Comparative Performance Data

The following table synthesizes experimental data trends from recent high-impact literature (2015–2025).

FeaturePrins Cyclization Oxa-Michael Addition Reductive Etherification
Primary Stereocontrol Excellent (cis-2,6 / all-cis-2,4,6)Tunable (Cond. dependent)Good (cis-2,6)
Diastereomeric Ratio (dr) Typically > 19:15:1 to > 20:1> 10:1
Atom Economy High (Incorporates aldehyde + homoallylic alcohol)Moderate (Requires pre-functionalized precursor)High (Direct reduction)
Reaction Conditions Acidic (Lewis/Brønsted)Basic or AcidicLewis Acid + Silane
Key Limitation Epimerization via 2-oxonia-Cope (if not controlled)Reversibility (retro-Michael)Limited to 2,6-substitution mostly
Scalability High (Industrial feasible)Moderate (Dilution often needed)High

Mechanistic Visualization

The following diagram illustrates the divergent pathways and the critical chair-transition state that dictates the stereochemical outcome of the Prins Cyclization.

PrinsMechanism Start Homoallylic Alcohol + Aldehyde OxoIon Oxocarbenium Ion Intermediate Start->OxoIon Lewis Acid (InCl3/BF3) TS Chair-like Transition State (Substituents Equatorial) OxoIon->TS Cyclization SideRxn 2-oxonia-Cope Rearrangement (Racemization Risk) OxoIon->SideRxn If R is bulky/stabilizing Product all-cis-2,4,6-THP (Thermodynamic Product) TS->Product Nu- Attack (Equatorial) SideRxn->OxoIon Equilibrium

Figure 1: Mechanistic pathway of the Prins cyclization highlighting the stereodetermining chair-like transition state.

Experimental Protocols

These protocols are selected for their robustness and reproducibility in pharmaceutical contexts.

Protocol A: Stereoselective Prins Cyclization (InCl Mediated)

Target: all-cis-2,4,6-trisubstituted tetrahydropyran.[3] Source: Adapted from Beilstein J. Org.[5][6] Chem. 2021 and J. Org.[1][6] Chem. protocols.[1][6][7][8][9][10][11][12]

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the homoallylic alcohol (1.0 equiv) and the aldehyde (1.1 equiv) in anhydrous dichloromethane (DCM) (0.1 M concentration).

  • Catalyst Addition: Cool the mixture to 0 °C . Add InCl

    
      (10–20 mol%) typically. Note: For silyl-Prins variants, use TMSOTf (1.0 equiv) at -78 °C.
    
  • Reaction: Stir at 0 °C to RT. Monitor by TLC (typically 1–4 hours). The reaction proceeds via the in situ formation of the hemiacetal followed by ionization.

  • Quench: Quench with saturated aqueous NaHCO

    
    .
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

  • Validation:

    • 1H NMR: Look for the characteristic axial-axial couplings (

      
       Hz) of the C2 and C6 protons, confirming the equatorial orientation of substituents.
      
    • NOESY: Strong correlations between C2-H, C4-H, and C6-H confirm the all-cis (axial protons) arrangement.

Protocol B: Intramolecular Oxa-Michael Addition (Base-Catalyzed)

Target: cis-2,6-disubstituted tetrahydropyran (Thermodynamic control).[4] Source: Adapted from J. Org. Chem. and Org.[1][7][13][14] Biomol. Chem. 2019.

  • Preparation: Dissolve the

    
    -hydroxy-
    
    
    
    -unsaturated ester/ketone (1.0 equiv) in THF or t-BuOH (0.05 M).
  • Base Addition: Add t-BuOK (0.1–0.5 equiv) at 0 °C.

  • Equilibration: Allow the reaction to warm to RT or reflux (if thermodynamic product is desired). Stirring for 12–24h ensures conversion of any kinetic trans product to the stable cis isomer.

  • Quench: Add saturated NH

    
    Cl solution.
    
  • Workup: Standard extraction with Et

    
    O or EtOAc.
    
  • Validation: Compare the dr via GC-MS or crude NMR prior to purification.

Strategic Decision Matrix

Use this logic flow to select the optimal strategy for your specific target molecule.

DecisionMatrix Start Target THP Structure Q1 Substitution Pattern? Start->Q1 Res26 2,6-Disubstituted Q1->Res26 Res246 2,4,6-Trisubstituted Q1->Res246 Q2 Desired Stereochemistry? Res26->Q2 SolAllCis STRATEGY: Prins Cyclization (InCl3 or TMSOTf) Res246->SolAllCis all-cis SolCis STRATEGY: Prins Cyclization (or Reductive Etherification) Q2->SolCis cis-2,6 SolTrans STRATEGY: Acidic Oxa-Michael (Kinetic Control) Q2->SolTrans trans-2,6

Figure 2: Decision tree for selecting synthetic methodologies based on target stereochemistry.

References

  • Budakoti, A. et al. (2021). "Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years." Beilstein Journal of Organic Chemistry.

  • Ermanis, K. et al. (2019).[13] "How an early or late transition state impacts the stereoselectivity of tetrahydropyran formation by intramolecular oxa-Michael addition." Organic & Biomolecular Chemistry.

  • Bora, S. K. et al. (2023).[14] "Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes." The Journal of Organic Chemistry.

  • Díez-Poza, C. et al. (2024).[15] "Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid‐Mediated Hydroxyalkoxylation of Silylated Alkenols." Asian Journal of Organic Chemistry.

  • Fuwa, H. (2016). "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide." Marine Drugs.[16][17]

  • Crane, E. A. et al. (2008). "Diastereoselective Synthesis of 2,3,6-Trisubstituted Tetrahydropyran-4-ones via Prins Cyclizations of Enecarbamates." The Journal of Organic Chemistry.

Sources

Safety & Regulatory Compliance

Safety

Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate proper disposal procedures

Subject: OPERATIONAL GUIDE: Proper Disposal Procedures for Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate Executive Summary & Operational Directive This guide mandates the standard operating procedures (SOP) for the...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: OPERATIONAL GUIDE: Proper Disposal Procedures for Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate

Executive Summary & Operational Directive

This guide mandates the standard operating procedures (SOP) for the disposal of Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate (CAS: 110407-58-4). As a functionalized pyran ester commonly used as a chiral building block in drug discovery, its disposal requires strict adherence to organic solvent protocols to prevent environmental contamination and regulatory non-compliance.

Core Directive: Treat this compound as a Non-Halogenated Organic Solvent Waste . Under no circumstances is this material to be discharged into municipal sewer systems.[1]

Chemical Profile & Hazard Identification

Before disposal, the waste generator must understand the physicochemical properties that dictate the waste stream.

ParameterSpecificationOperational Implication
Chemical Name Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylateOfficial manifest name.
CAS Number 110407-58-4Required for waste labeling.
Molecular Formula C₈H₁₄O₄Carbon-based; combustible.
Flash Point >93°C (Estimated)Class IIIB Combustible Liquid. High energy content for incineration.
Solubility Moderate (Polar organic)Miscible with alcohols/DCM; potential water solubility requires spill containment.
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.)PPE (Nitrile gloves, goggles) mandatory during waste transfer.
Reactivity Esters hydrolyze in strong acid/baseDo not mix with concentrated acidic/alkaline waste streams.

Waste Classification & Segregation Logic

Proper segregation is the primary control against dangerous chemical reactions in waste drums.

RCRA Classification (USA): While this specific CAS is not listed as a P- or U-listed waste, it must be characterized by its properties.

  • Ignitability (D001): Unlikely if Flash Point >60°C, but often commingled with ignitable solvents.

  • Toxicity: Not a characteristic toxic waste (TCLP), but treat as hazardous due to lack of chronic tox data.

Segregation Protocol:

  • Primary Stream: Non-Halogenated Organic Waste .

  • Acceptable Commingling: Acetone, Methanol, Ethyl Acetate, Ethanol.

  • Prohibited Commingling:

    • Halogenated Solvents (DCM, Chloroform) – Keep separate to reduce disposal costs unless already mixed.

    • Oxidizers (Peroxides, Nitric Acid) – High Explosion Risk.

    • Aqueous Acids/Bases – Risk of exothermic hydrolysis.

Visual Workflow: Waste Segregation Decision Tree

WasteSegregation cluster_legend Disposal Path Start Waste Generation: Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate IsMixed Is it mixed with other solvents? Start->IsMixed CheckHalogen Does mixture contain Halogens? (e.g., DCM, Chloroform) IsMixed->CheckHalogen Yes (Liquid) NonHaloStream Stream A: Non-Halogenated Organic (Blue Label) IsMixed->NonHaloStream No (Pure Liquid) SolidWaste Solid Waste Stream (Contaminated Wipes/Solids) IsMixed->SolidWaste Solid Residue CheckHalogen->NonHaloStream No HaloStream Stream B: Halogenated Organic (Red/Yellow Label) CheckHalogen->HaloStream Yes Incineration Licensed Waste Facility NonHaloStream->Incineration Fuel Blending HaloStream->Incineration High Temp Incineration

Figure 1: Decision logic for segregating liquid organic waste to ensure compatibility and cost-efficiency.

Step-by-Step Disposal Protocol

Phase 1: Collection & Containerization
  • Container Material: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal if the waste stream has become acidic due to hydrolysis.

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.

  • Venting: Use vented caps if there is any risk of ongoing slow reaction, though stable esters generally do not require this.

Phase 2: Labeling (Critical for Compliance)

Every container must carry a hazardous waste label before the first drop of waste is added.

  • Field 1 (Contents): "Non-Halogenated Organic Solvents."

  • Field 2 (Constituents): List "Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate" explicitly if it comprises >1% of the volume.

  • Field 3 (Hazards): Check "Irritant" and "Flammable/Combustible."

  • Field 4 (Date): Start date of accumulation. (Note: Most regulations require disposal within 90 or 180 days of start date).

Phase 3: Hand-off
  • Transfer sealed containers to your facility's Satellite Accumulation Area (SAA) .

  • Ensure secondary containment (spill tray) is present.

  • Request pickup by your licensed hazardous waste contractor (e.g., Veolia, Clean Harbors, Triumvirate).

Emergency Spill Response

In the event of a bench-top spill (<500 mL), immediate action prevents exposure and infrastructure damage.

Spill Response Workflow

SpillResponse Alert 1. ALERT Notify personnel Evacuate area Assess 2. ASSESS Volume < 500mL? Fume hood active? Alert->Assess PPE 3. PPE UP Nitrile Gloves Goggles Lab Coat Assess->PPE Yes (Minor) EHS_Emergency Call EHS/Fire Dept Assess->EHS_Emergency No (Major/Fire Risk) Contain 4. CONTAIN Use Vermiculite or Absorbent Pads PPE->Contain Clean 5. CLEAN Sweep into bag Wash surface w/ Soap Contain->Clean Dispose 6. DISPOSE Label as Hazardous Solid Waste Clean->Dispose

Figure 2: Immediate response protocol for minor laboratory spills.

Operational Note: If the spill enters a floor drain, immediately notify your facility's Environmental Engineer. This is a reportable release event in many jurisdictions.

References & Authority

  • United States Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR." EPA.gov. [Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate
Reactant of Route 2
Ethyl cis-5-hydroxy-tetrahydro-pyran-2-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.